molecular formula C9H18BrNO2 B15544217 Boc-methylglycine-C2-bromine

Boc-methylglycine-C2-bromine

Número de catálogo: B15544217
Peso molecular: 252.15 g/mol
Clave InChI: HLXLIDVAWNXGDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-methylglycine-C2-bromine is a useful research compound. Its molecular formula is C9H18BrNO2 and its molecular weight is 252.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 2-[2-bromoethyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)7-11(4)6-5-10/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXLIDVAWNXGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of Boc-methylglycine-C2-bromine in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand ("warhead") to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, dictating the geometry of the ternary complex and influencing physicochemical properties. This technical guide provides an in-depth examination of Boc-methylglycine-C2-bromine , a key building block for the construction of PROTAC linkers, with a focus on its application in the synthesis of targeted protein degraders such as the PROTAC SMARCA2 degrader-24.

Core Compound Profile: this compound

This compound, chemically known as tert-Butyl (2-bromoethyl)(methyl)carbamate, is a versatile bifunctional molecule. The presence of a Boc-protected secondary amine and a reactive bromoethyl group makes it an ideal component for the modular synthesis of PROTACs. The Boc group provides a stable protecting group for the nitrogen atom, which can be deprotected under acidic conditions to allow for further chemical modification. The bromoethyl moiety serves as an electrophile, enabling covalent linkage to nucleophilic functional groups on either the warhead or the E3 ligase ligand.

Table 1: Physicochemical Properties of tert-Butyl (2-bromoethyl)(methyl)carbamate

PropertyValue
CAS Number 263410-12-4
Molecular Formula C₈H₁₆BrNO₂
Molecular Weight 238.12 g/mol
Appearance Not specified in available literature
Solubility Soluble in common organic solvents

Application in PROTAC Synthesis: A Focus on SMARCA2 Degraders

This compound has been identified as a linker component in the synthesis of PROTAC SMARCA2 degrader-24.[1] SMARCA2, a component of the SWI/SNF chromatin remodeling complex, is a therapeutic target in certain cancers. PROTACs that induce the degradation of SMARCA2 have shown promise in preclinical studies. The synthesis of such a PROTAC would involve a multi-step process where this compound is sequentially coupled to the SMARCA2-binding ligand and the E3 ligase ligand.

Experimental Protocols

Inferred Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate:

This proposed synthesis is based on the reaction of N-methyl-2-bromoethylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Materials: N-methyl-2-bromoethylamine hydrobromide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, and standard laboratory glassware.

  • Procedure:

    • Suspend N-methyl-2-bromoethylamine hydrobromide in DCM.

    • Add triethylamine to neutralize the hydrobromide salt and deprotonate the secondary amine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tert-Butyl (2-bromoethyl)(methyl)carbamate.

General Protocol for PROTAC Synthesis using this compound:

The following is a generalized workflow for the incorporation of this compound into a PROTAC.

  • Reaction of the Linker with the First Ligand (Warhead or E3 Ligase Ligand): The nucleophilic moiety (e.g., a phenol (B47542) or amine) on the first ligand is reacted with tert-Butyl (2-bromoethyl)(methyl)carbamate in the presence of a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). This results in the formation of an ether or amine linkage.

  • Deprotection of the Boc Group: The Boc protecting group on the linker is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to reveal the free secondary amine.

  • Coupling with the Second Ligand: The newly exposed amine on the linker-ligand conjugate is then coupled to the second ligand, which typically possesses a carboxylic acid functional group. This amide bond formation is facilitated by standard peptide coupling reagents, such as HATU or HOBt/EDC, in the presence of a non-nucleophilic base like DIPEA.

  • Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC to achieve high purity.

Quantitative Data

The efficacy of PROTACs is often quantified by their ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achievable). For PROTAC SMARCA2 degrader-24, a DC₅₀ value has been reported, as indicated in the table below.

Table 2: Biological Activity of PROTAC SMARCA2 degrader-24

ParameterValueCell Line
DC₅₀ < 0.1 µMHeLa

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., SMARCA2) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule, featuring a linker derived from this compound, facilitates the formation of a ternary complex between the target protein (e.g., SMARCA2) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Warhead Warhead (Target Protein Ligand) Step1 Step 1: Couple Linker to Warhead Warhead->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand Step3 Step 3: Couple to E3 Ligase Ligand E3_Ligand->Step3 Step2 Step 2: Boc Deprotection Step1->Step2 Step2->Step3 Purification Purification (HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature allows for the systematic and modular construction of linkers, which are crucial for optimizing the performance of these targeted protein degraders. The application of this linker in the development of PROTACs targeting proteins such as SMARCA2 highlights its significance in advancing this cutting-edge therapeutic modality. Further research into the synthesis and application of novel linkers derived from this and similar scaffolds will undoubtedly continue to drive innovation in the field of targeted protein degradation.

References

In-Depth Technical Guide: Boc-methylglycine-C2-bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-methylglycine-C2-bromine, systematically named tert-butyl N-(2-bromoethyl)-N-methylglycinate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a Boc-protected N-methylglycine moiety and a bromoethyl group, making it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein disposal system to selectively degrade target proteins implicated in disease. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the development of targeted protein degraders.

Molecular Structure and Properties

The chemical structure of this compound combines the steric hindrance and stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a primary alkyl bromide. This configuration allows for sequential and controlled chemical modifications, a crucial aspect in the multi-step synthesis of complex molecules like PROTACs.

Chemical Structure:

  • IUPAC Name: tert-butyl N-(2-bromoethyl)-N-methylglycinate

  • Chemical Formula: C₉H₁₈BrNO₂

  • CAS Number: 1198592-36-7

A summary of the key physicochemical properties of this compound and a closely related analogue, tert-butyl N-(2-bromoethyl)carbamate, are presented below. Direct experimental data for this compound is not widely available in the public domain; therefore, data for the carbamate (B1207046) analogue is provided for estimation purposes.

Table 1: Physicochemical Properties

PropertyValue (this compound)Value (tert-butyl N-(2-bromoethyl)carbamate - for estimation)
Molecular Weight 252.15 g/mol 224.1 g/mol
Melting Point Data not available30-32 °C
Boiling Point Data not available262.3 °C (Predicted)
Solubility Data not availableSoluble in Chloroform, Dichloromethane, Ethyl Acetate
Density Data not available1.321 g/cm³ (Predicted)

Analytical Characterization

The structural integrity of this compound is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum of the closely related tert-butyl N-(2-bromoethyl)carbamate shows characteristic signals for the tert-butyl group (a singlet around 1.39 ppm), and two triplets for the ethyl bridge protons around 3.29 and 3.42 ppm. A broad singlet for the NH proton is also observed around 7.08 ppm. For this compound, one would expect to see a singlet for the N-methyl group in addition to the signals for the Boc group and the ethyl bridge.

  • Mass Spectrometry: Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This distinctive pattern is a key diagnostic feature for identifying bromine-containing compounds.

Experimental Protocols

Plausible Synthesis of tert-butyl N-(2-bromoethyl)-N-methylglycinate:

Step 1: Synthesis of tert-butyl N-methylglycinate

  • To a solution of N-methylglycine (sarcosine) in a suitable solvent such as a mixture of tert-butanol (B103910) and dichloromethane, add a Boc-protection agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-N-methylglycine.

  • Esterify the resulting carboxylic acid by reacting it with a tert-butyl source, for example, by using tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Lewis acid, or by other standard esterification methods suitable for generating tert-butyl esters.

Step 2: N-Alkylation with 1,2-dibromoethane (B42909)

  • Dissolve the tert-butyl N-methylglycinate in an appropriate aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Add a slight excess of 1,2-dibromoethane and a non-nucleophilic base, such as potassium carbonate or cesium carbonate.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tert-butyl N-(2-bromoethyl)-N-methylglycinate.

Application in PROTAC Synthesis and Targeted Protein Degradation

This compound is a key linker used in the synthesis of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.

A notable application of this linker is in the development of PROTACs targeting SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a component of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the related SMARCA4 gene, cancer cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[1]

Experimental Workflow: SMARCA2 Degradation via a PROTAC

The general workflow for developing and evaluating a SMARCA2-targeting PROTAC using a linker derived from this compound involves several key stages.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Boc Deprotection of Linker s2 Coupling with POI Ligand s1->s2 s3 Coupling with E3 Ligase Ligand s2->s3 iv1 Binding Assays (POI & E3 Ligase) s3->iv1 Purified PROTAC iv2 Cell-based Degradation Assays (e.g., Western Blot, In-Cell Western) iv1->iv2 iv3 Cell Viability Assays in SMARCA4-mutant Cancer Cells iv2->iv3 inv1 Pharmacokinetic Studies in Animal Models iv3->inv1 Lead PROTAC Candidate inv2 Efficacy Studies in Xenograft Models inv1->inv2

Caption: A generalized experimental workflow for the development of a SMARCA2-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated SMARCA2 Degradation

The mechanism of action for a SMARCA2-targeting PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to SMARCA2 and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SMARCA2. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SMARCA2 protein.[3][4]

protac_pathway POI SMARCA2 (Target Protein) Ternary Ternary Complex (SMARCA2-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound derived linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary PolyUb_POI Polyubiquitinated SMARCA2 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated degradation of the SMARCA2 protein.

Conclusion

This compound is a versatile chemical tool with significant applications in modern drug discovery, particularly in the synthesis of PROTACs. Its well-defined structure allows for precise incorporation into complex molecules, enabling the development of targeted therapies against challenging disease targets like SMARCA2. As the field of targeted protein degradation continues to expand, the utility of such specialized linkers is expected to grow, further empowering the creation of novel therapeutics for a range of diseases, including cancer.

References

Synthesis of a Boc-Protected Methylglycine-C2-Bromine Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to a valuable building block in organic and medicinal chemistry: the Boc-protected N-methylglycine-C2-bromine derivative. This compound, formally named 2-bromo-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid, serves as a versatile precursor for the introduction of a quaternary alpha-amino acid moiety in the synthesis of complex peptides, natural products, and novel pharmaceutical agents. This guide details the synthetic pathway, provides in-depth experimental protocols, and presents quantitative data in a clear, accessible format.

Synthetic Strategy Overview

The synthesis of the target building block is approached through a two-step sequence starting from the commercially available N-methylglycine (sarcosine). The strategy involves:

  • Protection of the amine: The secondary amine of sarcosine (B1681465) is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent bromination step.

  • Alpha-Bromination: The C2 position of the Boc-protected N-methylglycine is brominated, likely via a radical mechanism, using N-bromosuccinimide (NBS) as the bromine source.

This straightforward approach provides a reliable method for the preparation of the title compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-N-methylglycine (Boc-Sarcosine)

This procedure outlines the protection of N-methylglycine (sarcosine) with a Boc group.

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-methylglycine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.0 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with a 5% citric acid solution.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(tert-butoxycarbonyl)-N-methylglycine as a solid.

Quantitative Data:

ReagentMolar Eq.PurityTypical Yield
N-methylglycine1.0>98%-
(Boc)₂O1.1>97%-
NaOH2.0>97%-
Product - >98% 85-95%
Step 2: Synthesis of 2-bromo-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid

This procedure describes the alpha-bromination of N-Boc-sarcosine using N-bromosuccinimide.

Materials:

  • N-(tert-butoxycarbonyl)-N-methylglycine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(tert-butoxycarbonyl)-N-methylglycine (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (approx. 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the final 2-bromo-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid.

Quantitative Data:

ReagentMolar Eq.PurityTypical Yield
N-Boc-sarcosine1.0>98%-
NBS1.1>98%-
AIBN/BPO~0.05>98%-
Product - >95% 60-75%

Visualizations

Synthetic Pathway

Synthesis_Pathway Sarcosine N-methylglycine (Sarcosine) Boc_Sarcosine N-Boc-N-methylglycine Sarcosine->Boc_Sarcosine (Boc)2O, NaOH Dioxane/Water Final_Product Boc-methylglycine-C2-bromine building block Boc_Sarcosine->Final_Product NBS, AIBN CCl4, Reflux Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Alpha-Bromination Dissolution1 Dissolve Sarcosine in Dioxane/Water Addition1 Add NaOH and (Boc)2O Dissolution1->Addition1 Reaction1 Stir at RT overnight Addition1->Reaction1 Workup1 Acidification & Extraction Reaction1->Workup1 Purification1 Concentration Workup1->Purification1 Dissolution2 Dissolve Boc-Sarcosine in anhydrous CCl4 Purification1->Dissolution2 Intermediate Product Addition2 Add NBS and AIBN Dissolution2->Addition2 Reaction2 Reflux for 2-4h Addition2->Reaction2 Workup2 Filtration & Washing Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2

An In-Depth Technical Guide to Boc-Methylglycine-C2-Bromine as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-methylglycine-C2-bromine, a bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its synthesis, incorporation into PROTACs, and the methodologies for characterizing the resulting protein degraders, with a focus on targeting the SMARCA2 protein.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties such as solubility and cell permeability.

This compound serves as a precursor for a short, N-methylated alkyl linker. The incorporation of a methyl group on the nitrogen atom can offer several advantages, including increased metabolic stability and improved cell permeability by reducing the number of hydrogen bond donors.

Synthesis of this compound and Incorporation into a PROTAC

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below:

  • N-Boc-N-methyl-2-aminoethanol synthesis: Commercially available N-methyl-2-aminoethanol can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base like triethylamine (B128534) in a solvent such as dichloromethane.

  • Bromination: The resulting N-Boc-N-methyl-2-aminoethanol can then be converted to this compound via bromination of the primary alcohol, for example, using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Incorporation into a PROTAC: The Case of PROTAC SMARCA2 Degrader-24

This compound is a building block for synthesizing PROTACs such as PROTAC SMARCA2 degrader-24.[1][2] The synthesis of the final PROTAC would involve a multi-step process where the Boc-protected amine of the linker is first deprotected, typically under acidic conditions. The resulting secondary amine can then be coupled to a warhead (the ligand for the target protein) possessing a suitable reactive group, such as a carboxylic acid, via amide bond formation. Subsequently, the bromo- C2 end of the linker can be attached to the E3 ligase ligand through nucleophilic substitution.

The Target: SMARCA2 and the SWI/SNF Pathway

SMARCA2 (also known as BRM) is one of the two mutually exclusive ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3][4][5] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[6] In certain cancers with mutations in the other ATPase subunit, SMARCA4, the cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[7] Degrading SMARCA2 in these cancer cells can lead to cell cycle arrest and apoptosis.[8]

SWI/SNF Pathway and SMARCA2 Degradation SMARCA2 in the SWI/SNF Complex and its Degradation cluster_nucleus Nucleus SWI/SNF_Complex SWI/SNF Complex Chromatin Chromatin SWI/SNF_Complex->Chromatin remodels SMARCA2 SMARCA2 (ATPase) SMARCA2->SWI/SNF_Complex part of Ternary_Complex SMARCA2-PROTAC-E3 Ternary Complex SMARCA2->Ternary_Complex Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Gene_Transcription Gene Transcription Accessible_Chromatin->Gene_Transcription allows PROTAC SMARCA2 PROTAC PROTAC->SMARCA2 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation SMARCA2 Degradation Proteasome->Degradation leads to

SMARCA2's role in chromatin remodeling and its degradation by a PROTAC.

Quantitative Data for SMARCA2 Degraders

The following table summarizes key quantitative data for "PROTAC SMARCA2 degrader-24," which utilizes the this compound linker. For comparative purposes, data for other notable SMARCA2 degraders are also included.

CompoundLinker TypeE3 LigaseTargetDC50DmaxBinding Affinity (Kd)Cooperativity (α)Cell LineReference
PROTAC SMARCA2 degrader-24 N-Methyl Alkyl Not SpecifiedSMARCA2< 0.1 µM Not SpecifiedNot SpecifiedNot SpecifiedHeLa[1][2]
SMARCA4> 10 µMNot SpecifiedNot SpecifiedNot SpecifiedHeLa[1]
ACBI2Branched AlkylVHLSMARCA21 nM>95%Not SpecifiedNot SpecifiedRKO[9]
A947Not SpecifiedNot SpecifiedSMARCA2~10 nM~90%Not SpecifiedNot SpecifiedSW1573[10]
YDR1Piperidinyl-piperazineCRBNSMARCA269 nM (24h)87% (24h)Not SpecifiedNot SpecifiedH1792[11]

Experimental Protocols

Protein Degradation Analysis by Western Blot

This protocol outlines the general steps to assess the degradation of a target protein after treatment with a PROTAC.

Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

A typical workflow for Western blot analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.

Workflow:

HiBiT_Assay_Workflow CRISPR 1. Generate HiBiT-tagged Cell Line (CRISPR/Cas9) Cell_Plating 2. Plate Cells CRISPR->Cell_Plating Treatment 3. Treat with PROTAC Cell_Plating->Treatment Lysis_Detection 4. Add Lytic Detection Reagent (LgBiT + Substrate) Treatment->Lysis_Detection Luminescence 5. Measure Luminescence Lysis_Detection->Luminescence Analysis 6. Calculate Degradation Luminescence->Analysis

Workflow for the HiBiT protein degradation assay.

Detailed Steps:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Cell Plating: Plate the HiBiT-tagged cells in a white, opaque multi-well plate suitable for luminescence measurements.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.

  • Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein and furimazine substrate to the wells. This lyses the cells and allows the HiBiT tag to combine with LgBiT, forming a functional luciferase.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescence intensity is directly proportional to the amount of HiBiT-tagged protein. Calculate DC50 and Dmax values from the dose-response curve.

Ternary Complex Formation and Binding Affinity Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex (Target-PROTAC-E3 ligase) and the binary binding affinities.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[12][13][14][15]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17][18][19][20]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity of the binary and ternary complexes.

Conclusion

This compound is a valuable linker precursor for the synthesis of PROTACs. Its N-methylated structure can confer advantageous physicochemical properties. The successful development of PROTACs utilizing this linker, such as those targeting SMARCA2, relies on a multi-faceted approach involving strategic chemical synthesis and a suite of robust biophysical and cell-based assays to characterize their degradation efficacy and mechanism of action. This guide provides a foundational understanding and practical protocols for researchers venturing into this exciting area of targeted protein degradation.

References

An In-depth Technical Guide to the Chemical Properties of N-Boc-Sarcosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-sarcosine and its derivatives. N-(tert-Butoxycarbonyl)-sarcosine, a protected form of the endogenous amino acid sarcosine (B1681465) (N-methylglycine), serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its derivatives are of significant interest due to their potential to modulate key neurological pathways, primarily through the inhibition of the glycine (B1666218) transporter 1 (GlyT1) and as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This guide summarizes key physicochemical properties, details experimental protocols for their synthesis and analysis, and visualizes their relevant signaling pathways.

Core Chemical and Physical Properties

N-Boc-sarcosine is a white to off-white crystalline solid.[4][5] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in a variety of chemical reactions.[4] The Boc group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Boc-sarcosine and some of its common derivatives.

PropertyN-Boc-sarcosineN-Boc-sarcosine Methyl EsterN-Boc-sarcosine Ethyl EsterSource(s)
Molecular Formula C₈H₁₅NO₄C₉H₁₇NO₄C₁₀H₁₉NO₃[4][6][7]
Molecular Weight 189.21 g/mol 203.24 g/mol 213.27 g/mol [5][6][7]
Melting Point (°C) 88 - 92Not availableNot available[5]
Boiling Point (°C) 286.8 (Predicted)249.6Not available[8]
Density (g/cm³) 1.139 (Predicted)1.1Not available[8]
pKa 4.03 (Predicted)Not availableNot available[9]
Solubility Soluble in MDC, Chloroform, Methanol; Limited in waterSparingly soluble in water (22 g/L at 25°C)Not available[4][5][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-Boc-sarcosine derivatives are crucial for their application in research and development.

Synthesis of N-Boc-sarcosine

Materials:

Procedure:

  • Dissolve sarcosine in an aqueous solution of sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the sarcosine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield N-Boc-sarcosine as a white solid.

Synthesis of N-Boc-sarcosine Methyl Ester

Materials:

  • N-Boc-sarcosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC or EDC)

  • Base (if using a coupling agent, e.g., DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure (using Thionyl Chloride):

  • Suspend N-Boc-sarcosine in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-sarcosine methyl ester.

  • The product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for Amide Synthesis

Materials:

  • N-Boc-sarcosine

  • Desired amine (e.g., aniline, benzylamine)

  • Coupling agent (e.g., HBTU, HATU, EDC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (using HBTU):

  • Dissolve N-Boc-sarcosine in anhydrous DMF.

  • Add the desired amine and DIPEA to the solution.

  • In a separate flask, dissolve HBTU in anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Signaling Pathways and Mechanisms of Action

N-Boc-sarcosine derivatives are primarily investigated for their effects on the central nervous system, where they modulate glutamatergic neurotransmission through two main mechanisms.

Inhibition of Glycine Transporter 1 (GlyT1)

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[1] By inhibiting GlyT1, N-Boc-sarcosine derivatives increase the extracellular concentration of glycine.[2][3]

GlyT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Glial Cell Membrane cluster_intracellular Intracellular Space Glycine_ext Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine_ext->GlyT1 Binds Sarcosine_Deriv N-Boc-Sarcosine Derivative Sarcosine_Deriv->GlyT1 Inhibits Glycine_int Glycine GlyT1->Glycine_int Transports

Caption: GlyT1 Inhibition by N-Boc-Sarcosine Derivatives.

NMDA Receptor Co-agonism

Glycine is an essential co-agonist at the NMDA receptor, a ligand-gated ion channel. For the NMDA receptor to be activated by the primary agonist, glutamate, glycine must also be bound to its recognition site on the GluN1 subunit.[10] By increasing synaptic glycine levels, GlyT1 inhibitors indirectly potentiate NMDA receptor activity.[11] Furthermore, sarcosine itself can act as a direct co-agonist at the NMDA receptor's glycine binding site.[12]

NMDA_Receptor_Activation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_channel Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine / Sarcosine Derivative Glycine->NMDAR Binds to GluN1 subunit Activation Channel Opening NMDAR->Activation Ion_Flow Ca²⁺ Influx Activation->Ion_Flow Neuronal_Response Synaptic Plasticity (LTP, LTD) Ion_Flow->Neuronal_Response Downstream Signaling

Caption: NMDA Receptor Potentiation by N-Boc-Sarcosine Derivatives.

Conclusion

N-Boc-sarcosine and its derivatives are valuable tools in modern drug discovery and peptide chemistry. Their straightforward synthesis, coupled with their ability to modulate critical neurological pathways, makes them attractive candidates for the development of novel therapeutics for a range of central nervous system disorders. This guide provides a foundational understanding of their chemical properties and mechanisms of action to aid researchers in their ongoing investigations. Further research into a wider array of derivatives will undoubtedly uncover new structure-activity relationships and therapeutic opportunities.

References

The Strategic Imperative of N-Methylation: A Technical Guide to Enhancing Peptide Stability and Therapeutic Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability, rapid degradation, and poor membrane permeability. N-methylation of amino acid residues within a peptide backbone has emerged as a powerful strategy to overcome these limitations, significantly enhancing their drug-like properties. This in-depth technical guide explores the multifaceted role of N-methylated amino acids in improving peptide stability, offering a comprehensive overview of the underlying mechanisms, experimental validation, and strategic implementation in drug development.

The Core Advantages of N-Methylation: A Mechanistic Overview

N-methylation, the substitution of the amide proton with a methyl group, imparts several critical advantages to peptide therapeutics. These benefits primarily stem from two key molecular consequences: steric hindrance and the removal of a hydrogen bond donor.

Enhanced Proteolytic Resistance: One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][2] Proteases recognize and cleave peptide bonds through specific interactions with the peptide backbone, often involving hydrogen bonding. The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases and disrupts these crucial hydrogen-bonding interactions, effectively "shielding" the peptide bond from enzymatic attack.[1][2] This leads to a substantially longer in vivo half-life, a critical factor for maintaining therapeutic concentrations.

Improved Membrane Permeability and Oral Bioavailability: N-methylation can significantly enhance a peptide's ability to cross biological membranes. By eliminating the amide proton, the capacity for hydrogen bonding with the aqueous environment is reduced. This lowers the desolvation energy penalty required for the peptide to transition from an aqueous environment into the lipid bilayer of cell membranes. The addition of a methyl group also increases the lipophilicity of the peptide, further favoring membrane partitioning.[2][3] These combined effects can lead to improved oral bioavailability, a long-sought-after goal in peptide drug development.

Conformational Control and Receptor Affinity: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone.[4][5] This reduction in rotational freedom can "lock" the peptide into a bioactive conformation that is pre-organized for optimal binding to its target receptor. This can lead to increased receptor binding affinity and selectivity.[6] However, the effect on binding affinity is highly context-dependent. If the induced conformation is not complementary to the receptor's binding pocket, a decrease in affinity can occur.[1] Therefore, the position of N-methylation must be carefully selected.

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on key peptide parameters. It is important to note that the specific impact is highly dependent on the peptide sequence and the position of the N-methylated residue. The data presented here is a compilation from various studies to illustrate the potential magnitude of these effects.

Table 1: Proteolytic Stability

PeptideModificationAssay ConditionHalf-life (t½)Fold Increase in StabilityReference
Somatostatin (B550006) AnalogNon-methylatedRat Liver Microsomes< 3 min-[7]
Somatostatin AnalogN-methylated (multiple)Rat Liver Microsomes> 360 min> 120[8]
GLP-1 AnalogNative GLP-1Human Plasma with DPP-IV~2 min-[9]
GLP-1 AnalogN-terminally modified (e.g., N-methylation)Human Plasma with DPP-IVSignificantly increasedVaries[10][11]
Generic PeptideNon-methylatedHuman SerumVaries-[1]
Generic PeptideN-methylatedHuman SerumSubstantially increasedVaries[1]

Table 2: Receptor Binding Affinity

Peptide SystemModificationReceptor SubtypeBinding Affinity (Ki or IC50, nM)Change in AffinityReference
Somatostatin AgonistNon-methylatedhsst2~1-10-[5][12]
Somatostatin AgonistN-Me-DTrp8hsst5High AffinitySignificant Increase & Selectivity Shift[4][5]
Somatostatin AgonistN-Me-Phe7All sst subtypesAffinity DestroyedSignificant Decrease[4][5]
Somatostatin AntagonistNon-methylatedhsst2~5-10-[12]
Somatostatin AntagonistN-Me-Lys9hsst2~5-10No significant change[12]
Somatostatin AntagonistN-Me-Lys9hsst55.98High Affinity Gained[12]

Table 3: Membrane Permeability

PeptideModificationAssay SystemApparent Permeability (Papp, cm/s)Change in PermeabilityReference
Cyclosporin (B1163) AN/A (inherently N-methylated)Caco-2~1 x 10⁻⁶ - 1 x 10⁻⁵-[13]
Linearized CyclosporinReduced N-methylationCaco-2ReducedDecrease[14]
Cyclic HexapeptideNon-methylatedPAMPALow-[8]
Cyclic HexapeptideSelectively N-methylatedPAMPASignificantly IncreasedIncrease[8]
Generic PeptideNon-methylatedCaco-2Low-[3]
Generic PeptideN-methylatedCaco-2IncreasedIncrease[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of N-methylated peptides. The following sections provide outlines for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol describes a general method for the synthesis of N-methylated peptides using Fmoc chemistry on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid, coupling reagent (e.g., HBTU), and DIPEA in DMF. Add the solution to the resin and shake for 1-2 hours.

    • For N-methylated amino acids: Coupling to a secondary amine is more challenging. Use a stronger coupling reagent like HATU. Pre-activate the Fmoc-N-methyl-amino acid with HATU and DIPEA in DMF for 5-10 minutes before adding to the resin. Allow the coupling reaction to proceed for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).

  • Washing: After each coupling step, wash the resin extensively with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or biological fluids.[3][15]

Materials:

  • N-methylated peptide and its non-methylated counterpart

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum/plasma

  • Reaction buffer (e.g., Phosphate-buffered saline - PBS, Tris-HCl)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA, or organic solvent like acetonitrile)

  • HPLC system for analysis

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the N-methylated and non-methylated peptides in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution or serum/plasma. The final concentrations of the peptide and enzyme/serum should be optimized for the specific assay.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • HPLC Analysis: Analyze the amount of intact peptide in the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Generate a standard curve for the peptide to quantify its concentration. Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its non-methylated control to determine the fold increase in stability.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)

  • N-methylated peptide solution

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the rate of peptide appearance in the receiver compartment.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration of the peptide in the donor compartment. Compare the Papp value to known standards for low and high permeability.

Visualizing Workflows and Pathways

Drug Development Workflow for N-Methylated Peptides

The development of N-methylated peptide therapeutics follows a structured workflow, from initial design to preclinical evaluation.

DrugDevelopmentWorkflow cluster_0 Lead Identification & Optimization a Peptide Lead Identification b N-Methyl Scan (Positional Analysis) a->b c Solid-Phase Synthesis b->c e Proteolytic Stability Assay (Serum, Proteases) c->e d In Silico Modeling (Conformational Analysis) d->b f Receptor Binding Assay (Ki, IC50) e->f g Cell Permeability Assay (Caco-2, PAMPA) f->g h Solubility & Aggregation Studies g->h i Pharmacokinetics (PK) in Animal Models h->i j Pharmacodynamics (PD) in Animal Models i->j k Toxicology Studies j->k l Lead Candidate Selection k->l

Caption: A streamlined workflow for the development of N-methylated peptide drugs.

Signaling Pathway: N-Methylated GLP-1 Receptor Agonist

N-methylated analogs of Glucagon-Like Peptide-1 (GLP-1) are being developed for the treatment of type 2 diabetes. They act as agonists at the GLP-1 receptor, a G-protein coupled receptor (GPCR), to stimulate insulin (B600854) secretion.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GLP-1 Receptor (GPCR) G_protein G-Protein (Gs) Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP Ligand N-Methylated GLP-1 Agonist Ligand->Receptor Binding & Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylation Events InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis

Caption: GPCR signaling cascade initiated by an N-methylated GLP-1 receptor agonist.

Conclusion

N-methylation is a cornerstone of modern peptide drug design, offering a robust and versatile strategy to systematically enhance the stability, permeability, and conformational properties of peptide therapeutics. By providing resistance to enzymatic degradation and improving membrane translocation, N-methylation directly addresses the primary liabilities that have historically limited the clinical utility of peptides. The successful application of this technique, however, relies on a deep understanding of its structural and functional consequences, coupled with rigorous experimental validation. The protocols and data presented in this guide provide a foundational framework for researchers to harness the full potential of N-methylation in the development of next-generation peptide-based medicines.

References

An In-depth Technical Guide on the Core Mechanism of Action of Boc-methylglycine-C2-bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of Boc-methylglycine-C2-bromine. It is crucial to understand that this compound is not a pharmacologically active agent in itself but rather a critical chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Therefore, its mechanism is intrinsically linked to the function of the resulting PROTAC molecule. This document will focus on the core principles of PROTAC-mediated protein degradation, using the context of PROTAC SMARCA2 degrader-24, which is synthesized using this compound, as a primary example.[1][2] We will detail the experimental protocols used to elucidate this mechanism and present relevant quantitative data for researchers in drug development.

Introduction: The Role of this compound as a PROTAC Linker

This compound is a heterobifunctional chemical linker. In the architecture of a PROTAC, the linker connects two critical moieties: a ligand that binds to a specific protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The nature of this linker—its length, rigidity, and chemical composition—is a key determinant of the final PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] It governs the formation of a stable ternary complex between the POI and the E3 ligase, which is the foundational step for targeted protein degradation.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. This event-driven pharmacology allows for catalytic action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. The process can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the protein of interest (e.g., SMARCA2) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]). This forms a key ternary complex (POI-PROTAC-E3 Ligase). The formation and stability of this complex are critical for the efficiency of the degradation process.

  • Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.

  • Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.

Below is a diagram illustrating this signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (containing this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., SMARCA2) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Performance of SMARCA2 Degraders

The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The PROTAC SMARCA2 degrader-24, synthesized using the this compound linker, has been shown to be a potent degrader of SMARCA2.[1][4] The table below summarizes its performance alongside other reported SMARCA2 degraders to provide a comparative context.

Compound NameTarget(s)DC50DmaxE3 Ligase RecruitedCell LineReference
PROTAC SMARCA2 degrader-24 SMARCA2< 0.1 µMN/AN/AHeLa[4]
Cpd Ex 18 (AstraZeneca)SMARCA20.002 µM92.4%CereblonHeLa[5]
A947SMARCA2Potent (Value N/A)N/AN/AN/A[6]
ACBI2SMARCA2Nanomolar (Value N/A)N/AVHLN/A[7]

N/A: Not Available in the cited sources.

Experimental Protocols

To fully characterize the mechanism of action of a PROTAC containing the this compound linker, a series of biophysical and cellular assays are required.

Ternary Complex Formation Assays

These assays confirm the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase complex.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [8][9]

  • Reagents: Purified, tagged versions of the POI (e.g., His-SMARCA2) and E3 ligase (e.g., GST-VHL), and fluorescently labeled antibodies against the tags (e.g., anti-His-Europium [donor] and anti-GST-Allophycocyanin [acceptor]).

  • Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies with serial dilutions of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Use a plate reader to measure the time-resolved FRET signal. An increase in the FRET signal indicates the donor and acceptor are in close proximity, confirming ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where at high concentrations, binary complexes dominate, reducing the FRET signal (the "hook effect").[10][11]

Ubiquitination Assays

These assays verify that the formation of the ternary complex leads to the ubiquitination of the target protein.

Protocol: In Vitro Ubiquitination Assay [12][13]

  • Reaction Components: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL complex), ubiquitin, ATP, the target protein (e.g., SMARCA2), and the PROTAC.

  • Reaction Setup: Combine all components in an assay buffer. For the test condition, add the PROTAC. Include a negative control without the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic cascade to proceed.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the target protein (SMARCA2) or for ubiquitin.

  • Analysis: A high molecular weight smear or distinct bands above the unmodified target protein indicate poly-ubiquitination.

Cellular Protein Degradation Assays

These assays quantify the reduction of the target protein levels within a cellular context.

Protocol: Western Blotting for Protein Degradation [8]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-SMARCA2). Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of a PROTAC's mechanism of action.

PROTAC_Characterization_Workflow cluster_workflow Experimental Workflow for PROTAC Validation cluster_biophysical Ternary Complex & Ubiquitination cluster_cellular Degradation & Selectivity Start PROTAC Synthesis (e.g., using this compound) Biophysical Biophysical Assays Start->Biophysical Ternary_Assay Ternary Complex Formation (TR-FRET, SPR, ITC) Biophysical->Ternary_Assay Cellular Cellular Assays Degradation_Assay Protein Degradation (Western Blot, HiBiT) Cellular->Degradation_Assay InVivo In Vivo Studies (Optional) End Mechanism of Action Confirmed InVivo->End Ub_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ub_Assay Ub_Assay->Cellular Degradation_Assay->End Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay Selectivity_Assay->InVivo

Logical workflow for PROTAC characterization.

Generic structure of a PROTAC molecule.

References

Lacking Direct Data, A Theoretical Guide to the Spectroscopic Analysis of Boc-Methylglycine-C2-Bromine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature and chemical databases reveals a notable absence of specific spectroscopic data for the compound Boc-methylglycine-C2-bromine. While a direct technical guide on this molecule cannot be constructed from empirical evidence, this document serves as a comprehensive theoretical guide for researchers, scientists, and drug development professionals. It outlines the predicted spectroscopic characteristics and provides a hypothetical framework for its synthesis and analysis, drawing upon data from analogous compounds and established principles of organic spectroscopy.

Hypothetical Experimental Workflow

The synthesis and subsequent spectroscopic analysis of this compound would likely follow a multi-step process. A plausible synthetic route would involve the bromination of a suitable precursor, followed by purification and characterization using various spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Boc-methylglycine reagent Brominating Agent (e.g., NBS) reaction α-Bromination Reaction start->reaction reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Sample Dissolution ms Mass Spectrometry (HRMS) product->ms Sample Ionization ir IR Spectroscopy product->ir Sample Preparation data Data Interpretation & Structure Confirmation nmr->data ms->data ir->data

Caption: Hypothetical workflow for the synthesis and spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~5.5 - 6.0Singlet1HCH-BrThe electronegative bromine atom and adjacent carbonyl group will significantly deshield this proton, shifting it downfield.
~3.0 - 3.2Singlet3HN-CH₃The methyl group attached to the nitrogen will appear as a singlet.
~1.4 - 1.6Singlet9HC(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group will result in a strong singlet signal.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentRationale
~168 - 172C=O (acid)The carboxylic acid carbonyl carbon is expected in this region.
~155 - 158C=O (Boc)The carbamate (B1207046) carbonyl carbon of the Boc group appears at a slightly higher field than the acid carbonyl.
~80 - 82C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~50 - 55CH-BrThe carbon directly attached to the bromine will be shifted downfield due to the "heavy atom effect".
~30 - 35N-CH₃The nitrogen-bound methyl carbon.
~28C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2500 - 3300BroadO-H stretchCharacteristic broad absorption for the carboxylic acid hydroxyl group.
~1740 - 1760StrongC=O stretch (acid)Carbonyl stretching of the carboxylic acid.
~1690 - 1710StrongC=O stretch (Boc)Carbonyl stretching of the Boc protecting group.
~2850 - 3000MediumC-H stretchAliphatic C-H stretching from the methyl and tert-butyl groups.
~500 - 750Medium-WeakC-Br stretchThe carbon-bromine bond vibration is expected in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretationRationale
[M]+, [M+2]+Molecular IonThe presence of bromine will result in two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
[M-56]+Loss of isobutyleneA common fragmentation pathway for Boc-protected compounds.
[M-100]+Loss of the Boc groupFragmentation resulting in the loss of the entire tert-butoxycarbonyl group.

Hypothetical Experimental Protocols

1. Synthesis: α-Bromination of Boc-methylglycine

A solution of Boc-methylglycine in a suitable solvent (e.g., carbon tetrachloride) would be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). The reaction mixture would be heated under reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be cooled, filtered, and the solvent removed under reduced pressure. The crude product would be purified by column chromatography on silica (B1680970) gel.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The purified product would be dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

3. Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

4. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide an accurate mass of the molecular ion, confirming the elemental composition. The characteristic isotopic pattern of bromine would be a key diagnostic feature.[1][2]

References

In-Depth Technical Guide to Boc-methylglycine-C2-bromine: Commercial Availability, Synthesis, and Application in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromoethyl)(methyl)glycinate, commonly referred to as Boc-methylglycine-C2-bromine. This heterobifunctional chemical linker has emerged as a valuable tool in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, provides a plausible synthetic route with a detailed experimental protocol, and explores its application in the development of PROTACs targeting the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex implicated in various cancers. The guide includes structured data tables for commercial sources, detailed methodologies, and visual diagrams of relevant biological pathways and experimental workflows to support researchers in its application.

Introduction to this compound

This compound (CAS Number: 1198592-36-7) is a chemical reagent characterized by a Boc-protected methylglycine core functionalized with a C2-bromoethyl group.[1] This structure makes it an effective linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Boc-protected amine allows for controlled, sequential coupling reactions, while the bromoethyl group provides a reactive site for conjugation to another molecule, typically a ligand for an E3 ubiquitin ligase or a target protein.

Commercial Availability

This compound is commercially available from various chemical suppliers catering to the research and development market. The following table summarizes the availability from a selection of vendors. Purity levels are typically high, suitable for synthetic applications in drug discovery. Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-172117>98%100 mg, 250 mg, 500 mg, 1 g
ChemSceneCS-0119438>98%100 mg, 250 mg, 500 mg, 1 g
AChemBlockQC-8834>95%250 mg, 1 g, 5 g
Selleck ChemicalsS067841>98%100 mg, 250 mg, 500 mg, 1 g
BOC Sciences1198592-36-7CustomInquire for details

Synthesis of this compound

Plausible Synthetic Pathway

The proposed synthesis involves the esterification of Boc-sarcosine followed by N-alkylation with 1,2-dibromoethane (B42909). The excess of 1,2-dibromoethane is used to favor mono-alkylation over the formation of a dimer.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation Boc-sarcosine Boc-sarcosine Esterification_reagents tert-Butyl acetate (B1210297), Perchloric acid Boc-sarcosine->Esterification_reagents Boc-sarcosine_tert_butyl_ester Boc-sarcosine tert-butyl ester Esterification_reagents->Boc-sarcosine_tert_butyl_ester Alkylation_reagents 1,2-Dibromoethane (excess), Base (e.g., K2CO3), Solvent (e.g., DMF) Boc-sarcosine_tert_butyl_ester->Alkylation_reagents Final_Product This compound Alkylation_reagents->Final_Product

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl N-(tert-butoxycarbonyl)-N-methylglycinate (Boc-sarcosine tert-butyl ester)

  • To a suspension of Boc-sarcosine (1 equivalent) in tert-butyl acetate (used as both reagent and solvent), slowly add perchloric acid (catalytic amount) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Quench the reaction by washing with water and a mild base solution (e.g., saturated sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of tert-butyl N-(2-bromoethyl)-N-(tert-butoxycarbonyl)-N-methylglycinate (this compound)

  • Dissolve the Boc-sarcosine tert-butyl ester (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for example, potassium carbonate (2-3 equivalents).

  • Add an excess of 1,2-dibromoethane (5-10 equivalents) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Application in PROTAC Synthesis: Targeting SMARCA2

This compound is a known linker used in the synthesis of PROTACs targeting the SMARCA2 protein, such as "PROTAC SMARCA2 degrader-24".[2] SMARCA2 (also known as BRM) is an ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the paralogous SMARCA4 gene, the cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.

The SMARCA2 Signaling Pathway and PROTAC-mediated Degradation

The SWI/SNF complex, including SMARCA2, regulates gene expression by altering the structure of chromatin, which packages DNA in the nucleus. By remodeling chromatin, the SWI/SNF complex can control the access of transcription factors to DNA, thereby influencing the transcription of genes involved in cell growth, differentiation, and DNA repair. In SMARCA4-deficient cancers, the degradation of SMARCA2 via a PROTAC leads to the disruption of the SWI/SNF complex, resulting in anti-proliferative effects.

The general mechanism of action for a PROTAC synthesized using this compound is as follows: the PROTAC simultaneously binds to the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the proteasome.

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-SMARCA2-E3 Ligase) PROTAC->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated degradation of SMARCA2.

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a SMARCA2-targeting PROTAC using this compound would typically involve the following steps:

  • Synthesis of Ligands : Separate synthesis of a ligand that binds to SMARCA2 and a ligand that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • Linker Conjugation : The this compound linker is conjugated to one of the ligands. This often involves a nucleophilic substitution reaction where an amine or thiol on the ligand displaces the bromine on the linker.

  • Deprotection and Final Coupling : The Boc protecting group on the linker-ligand conjugate is removed under acidic conditions (e.g., with trifluoroacetic acid). The resulting free amine is then coupled to the second ligand, typically via an amide bond formation.

  • Purification and Characterization : The final PROTAC molecule is purified using techniques such as preparative high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by analytical methods like LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

  • In Vitro Evaluation : The synthesized PROTAC is then evaluated in cell-based assays to determine its ability to induce the degradation of SMARCA2 and its effect on the proliferation of SMARCA4-deficient cancer cell lines.

G cluster_workflow PROTAC Synthesis and Evaluation Workflow Ligand_Synthesis 1. Synthesize SMARCA2 and E3 Ligase Ligands Linker_Conjugation 2. Conjugate one ligand to This compound Ligand_Synthesis->Linker_Conjugation Deprotection_Coupling 3. Deprotect and couple the second ligand Linker_Conjugation->Deprotection_Coupling Purification 4. Purify and characterize the final PROTAC Deprotection_Coupling->Purification In_Vitro_Eval 5. Evaluate PROTAC in cell-based assays Purification->In_Vitro_Eval

Caption: Workflow for the synthesis and evaluation of a SMARCA2-targeting PROTAC.

Conclusion

This compound is a readily available and valuable chemical tool for researchers engaged in the development of PROTACs. Its bifunctional nature, with a protected amine and a reactive bromide, facilitates the controlled and efficient synthesis of these targeted protein degraders. The application of this linker in the creation of SMARCA2 degraders highlights its potential in the development of novel therapeutics for cancers with specific genetic vulnerabilities. This guide provides a foundational resource for the procurement, synthesis, and application of this compound in drug discovery and chemical biology.

References

An In-depth Technical Guide to the Safety and Handling of Bromo-Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of bromo-alkylating agents. It is intended for laboratory personnel and researchers who work with these potentially hazardous compounds. This document outlines the inherent risks associated with bromo-alkylating agents, provides detailed protocols for their safe use, and describes emergency procedures in case of accidental exposure.

Introduction to Bromo-Alkylating Agents

Bromo-alkylating agents are a class of reactive organic compounds that can covalently attach an alkyl group to nucleophilic sites on biomolecules. This reactivity makes them valuable reagents in organic synthesis and as probes in chemical biology. However, their ability to alkylate biological macromolecules, such as DNA and proteins, also renders them toxic and potentially carcinogenic. Therefore, stringent safety precautions are necessary when handling these chemicals.

Hazard Identification and Risk Assessment

Bromo-alkylating agents are classified as hazardous chemicals due to their reactivity and toxicity. The primary hazards include:

  • Toxicity: These agents can be toxic if inhaled, ingested, or absorbed through the skin. Acute exposure can cause irritation to the skin, eyes, and respiratory tract, while chronic exposure may lead to more severe health effects.

  • Carcinogenicity: Many alkylating agents are known or suspected carcinogens due to their ability to damage DNA.

  • Reactivity: Bromo-alkylating agents can react vigorously with other chemicals, including strong oxidizing agents, strong bases, and some metals.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data (LD50 and LC50) for several common bromo-alkylating agents. A lower LD50 or LC50 value indicates higher toxicity[1][2].

Chemical NameCAS NumberLD50 (Oral, Rat)LC50 (Inhalation, Rat)LD50 (Oral, Mouse)LC50 (Inhalation, Mouse)
Methyl Bromide 74-83-9214 mg/kg[3][4]3.034 mg/m³ (4 hr)[5]1,575 mg/m³ (4 hr)[5][6]
Ethyl Bromide 74-96-41350 mg/kg[7][8][9]26980 ppm (1 hr)[7]16230 ppm (1 hr)[7]
1,2-Dibromoethane 106-93-4108-117 mg/kg[3][10]200 ppm (12 hr)[11]
Bromoform 75-25-2933 mg/kg[1][12][13][14]1072 mg/kg[12]12100 mg/m³ (2 hr)[12]
1-Bromo-2-Chloroethane 107-04-064 mg/kg[15]15,000-25,000 mg/m³ (30 min)[15]

Mechanism of Action and Biological Effects

The primary mechanism of toxicity for bromo-alkylating agents is their ability to act as electrophiles and react with nucleophilic sites in cells.

DNA Alkylation and Damage Response

Bromo-alkylating agents can directly alkylate DNA bases, forming DNA adducts. This damage can interfere with DNA replication and transcription, leading to mutations and cell death. The cell's DNA damage response (DDR) system, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, is activated in response to such damage. These kinases initiate a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis[10][16][17][18][19][20][21][22][23].

DNA_Damage_Response BromoAlk Bromo-Alkylating Agent DNA DNA BromoAlk->DNA alkylates DNADamage DNA Alkylation (DNA Adducts) DNA->DNADamage ATM_ATR ATM / ATR Kinases DNADamage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces DNARepair DNA Repair p53->DNARepair activates Apoptosis Apoptosis p53->Apoptosis triggers

DNA Damage Response Pathway
Induction of Apoptosis

If DNA damage is irreparable, the cell initiates programmed cell death, or apoptosis. Bromo-alkylating agents can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is activated by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of a caspase cascade. The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, also culminating in caspase activation[1][18][20][24][25][26][27][28][29][30].

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 activates DNADamage DNA Damage p53 p53 DNADamage->p53 BaxBak Bax/Bak p53->BaxBak activates Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes outer membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Apoptosis Signaling Pathways

Experimental Protocols

Adherence to strict safety protocols is mandatory when working with bromo-alkylating agents to minimize exposure and ensure a safe laboratory environment. These protocols are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH)[2][6][7][8][9][29][31][32][33][34].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment GatherMaterials 2. Gather Materials & PPE RiskAssessment->GatherMaterials PrepWorkArea 3. Prepare Designated Work Area GatherMaterials->PrepWorkArea Weighing 4. Weigh/Measure in Fume Hood PrepWorkArea->Weighing Reaction 5. Perform Reaction in Closed System Weighing->Reaction Monitoring 6. Monitor Reaction Reaction->Monitoring Decontamination 7. Decontaminate Glassware & Surfaces Monitoring->Decontamination WasteSegregation 8. Segregate Halogenated Waste Decontamination->WasteSegregation WasteDisposal 9. Dispose of Waste in Labeled Containers WasteSegregation->WasteDisposal

General Experimental Workflow

Engineering Controls:

  • Fume Hood: All work with bromo-alkylating agents must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile gloves) at all times. The outer glove should be removed and disposed of immediately after handling the agent.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.

  • Respiratory Protection: For certain high-risk procedures or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Standard Operating Procedure for Handling
  • Preparation:

    • Before starting any work, review the Safety Data Sheet (SDS) for the specific bromo-alkylating agent.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area within the fume hood for the experiment and line it with absorbent, plastic-backed paper.

  • Handling:

    • Dispense and weigh the bromo-alkylating agent in the chemical fume hood.

    • Use a closed system whenever possible to minimize the release of vapors.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the bromo-alkylating agent.

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Dispose of all contaminated materials, including gloves, absorbent paper, and disposable labware, as hazardous waste.

Storage Procedures
  • Store bromo-alkylating agents in a well-ventilated, cool, dry, and designated area away from incompatible materials such as strong oxidizing agents and bases.

  • Containers should be tightly sealed, clearly labeled with the chemical name and hazard warnings, and stored in secondary containment.

Waste Disposal Protocol

All waste contaminated with bromo-alkylating agents is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines[11][12][13][15][35].

  • Segregation:

    • Segregate halogenated organic waste from non-halogenated waste streams.

    • Collect solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Use robust, leak-proof containers made of a material compatible with the bromo-alkylating agent.

    • Label containers clearly as "Hazardous Waste - Halogenated Organic" and list the specific chemical contents.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Never pour bromo-alkylating agents or their waste down the drain.

Emergency Procedures

In the event of an emergency, follow these procedures and immediately notify your supervisor and EHS department.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion

Bromo-alkylating agents are valuable chemical tools, but their inherent reactivity and toxicity necessitate a thorough understanding of their hazards and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can minimize the risks associated with these compounds and ensure a safe laboratory environment.

References

An In-depth Technical Guide to Boc-methylglycine-C2-bromine for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and overall degradation activity. This technical guide focuses on Boc-methylglycine-C2-bromine, a specialized linker building block employed in the synthesis of PROTACs for the targeted degradation of key proteins implicated in disease, with a particular focus on the chromatin remodeler SMARCA2.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the entire protein, offering a more profound and durable pharmacological effect.

PROTACs are the most prominent class of protein degraders. These molecules consist of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the target protein and an E3 ubiquitin ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.

The Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a crucial role in determining a PROTAC's properties. Its length, composition, and attachment points can significantly impact:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Cellular Permeability: PROTACs are large molecules, and their ability to cross the cell membrane is a significant challenge. The physicochemical properties of the linker can influence a PROTAC's overall lipophilicity and ability to adopt conformations that favor passive diffusion.

  • Degradation Efficacy and Selectivity: The linker's structure can influence the orientation of the target protein relative to the E3 ligase, affecting the efficiency and selectivity of ubiquitination and subsequent degradation.

This compound: A Key Building Block for PROTAC Synthesis

This compound is a functionalized linker component used in the synthesis of PROTACs. Its key features include:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the methylglycine moiety allows for controlled, stepwise synthesis. This protecting group can be removed under acidic conditions to reveal a secondary amine, which can then be coupled to a warhead or E3 ligase ligand.

  • C2-Bromine Moiety: The bromoalkyl group serves as a reactive handle for alkylation reactions, enabling the covalent attachment of the linker to a suitable nucleophile on the warhead or E3 ligase ligand.

This building block has been utilized in the development of PROTACs targeting the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).

Targeted Protein: SMARCA2 and the SWI/SNF Complex

SMARCA2 is a key ATPase subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

Mutations and dysregulation of SWI/SNF complex components are implicated in a significant percentage of human cancers. In some cancers with mutations in the related SMARCA4 gene, the cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality. Therefore, the targeted degradation of SMARCA2 represents a promising therapeutic strategy for these cancers.

Signaling Pathway and Mechanism of Action

The degradation of SMARCA2 by a PROTAC disrupts the function of the SWI/SNF complex, leading to changes in gene expression that can inhibit cancer cell proliferation and survival.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects PROTAC PROTAC (SMARCA2 Degrader) SMARCA2 SMARCA2 Protein PROTAC->SMARCA2 Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Ternary Complex (SMARCA2-PROTAC-VHL) PROTAC->Ternary_Complex SMARCA2->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation SMARCA2 Degradation Proteasome->Degradation SWI_SNF SWI/SNF Complex (Disrupted) Degradation->SWI_SNF Chromatin Chromatin Remodeling (Altered) SWI_SNF->Chromatin Gene_Expression Gene Expression (Altered) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1. Mechanism of SMARCA2 degradation by a VHL-recruiting PROTAC.

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes publicly available data for PROTACs targeting SMARCA2, including a specific degrader synthesized using a this compound linker.

PROTAC NameE3 Ligase RecruitedTarget(s)DC50DmaxCell LineReference
PROTAC SMARCA2 degrader-24 VHLSMARCA2< 0.1 µMN/AHeLa[1]
A11VHLSMARCA23.0 nM98%MV-4-11[2]
A11VHLSMARCA44.0 nM98%MV-4-11[2]
SMD-3236VHLSMARCA20.5 nM96%H838[3]
YDR1CereblonSMARCA269 nM (24h)87%H1792[4]
YD54CereblonSMARCA28.1 nM (24h)98.9%H1792[4]

N/A: Not Available in the cited literature.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of specific PROTACs are often proprietary. However, a general synthetic workflow for utilizing this compound to create a VHL-based PROTAC targeting a protein of interest (POI) is outlined below.

General Synthesis of a VHL-based PROTAC using this compound

This protocol describes a two-step process: 1) alkylation of the POI ligand with the Boc-protected linker, and 2) deprotection and coupling with the VHL ligand.

Step 1: Alkylation of the POI Ligand

  • Dissolve the POI ligand (containing a suitable nucleophilic group, e.g., a phenol (B47542) or amine) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base , such as cesium carbonate (Cs2CO3) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Add this compound (typically 1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the Boc-protected intermediate by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection and Coupling with the VHL Ligand

  • Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an acid , such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the resulting amine salt , the VHL ligand (with a carboxylic acid handle), and a peptide coupling reagent (e.g., HATU or HBTU) in DMF.

  • Add a base , such as DIPEA, to neutralize the amine salt and facilitate the amide bond formation.

  • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow POI_Ligand POI Ligand (with Nucleophile) Alkylation Step 1: Alkylation (Base, Solvent) POI_Ligand->Alkylation Linker This compound Linker->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Deprotection Step 2a: Boc Deprotection (Acid) Intermediate->Deprotection Amine_Salt Amine Salt Intermediate Deprotection->Amine_Salt Coupling Step 2b: Amide Coupling (Coupling Reagent, Base) Amine_Salt->Coupling VHL_Ligand VHL Ligand (with COOH) VHL_Ligand->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC

Figure 2. General synthetic workflow for a VHL-based PROTAC.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein lysates, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody against the target protein (e.g., SMARCA2) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with the 11-amino-acid HiBiT tag using CRISPR/Cas9.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque microplate. Treat with the PROTAC at various concentrations.

  • Lytic Detection (Endpoint): Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate. This lyses the cells and allows the HiBiT tag to complement with LgBiT, generating a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Calculate DC50 and Dmax values from the dose-response curves.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs aimed at targeted protein degradation. Its bifunctional nature, with a protected amine and a reactive bromide, facilitates a modular and controlled synthetic approach. The successful application of this linker in the development of potent SMARCA2 degraders highlights its utility in advancing the field of TPD. Future work will likely focus on further exploring the impact of such linkers on the pharmacokinetic and pharmacodynamic properties of PROTACs to generate next-generation protein degraders with enhanced therapeutic potential.

References

The Architect's Guide to PROTACs: A Deep Dive into Linker Chemistry and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] While the choice of ligands dictates the target, the linker is far from a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5] This in-depth guide provides a technical overview of PROTAC linker chemistry and design, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI E2 E2 E2->E3 Delivers Ub Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Releases

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Linker Chemistry: The Building Blocks of PROTAC Design

The chemical nature of the linker profoundly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. The most common linker motifs are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, but more rigid and functionalized linkers are increasingly being explored.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG linkers are widely used due to their synthetic accessibility and the ease with which their length can be modified.[5]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility, which can be advantageous in the initial stages of PROTAC design to allow the two ligands to adopt an optimal orientation for ternary complex formation.[5]

  • PEG Chains: The incorporation of ethylene (B1197577) glycol units increases the hydrophilicity and aqueous solubility of the PROTAC molecule.[5] PEG linkers can also improve cell permeability through a phenomenon known as the "chameleon effect," where the linker adopts a more compact, less polar conformation to traverse the cell membrane.

Rigid and Semi-Rigid Linkers

While flexibility can be beneficial, overly flexible linkers can have a high entropic penalty upon binding. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.

  • Cyclic Moieties: Incorporating structures like piperazine, piperidine, or cyclohexane (B81311) can introduce conformational constraints.

  • Aromatic Systems: Phenyl rings and other aromatic groups add planarity and rigidity.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction.[5]

"Clickable" Linkers for Rapid Library Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" has become a powerful tool for the rapid synthesis of PROTAC libraries. This reaction is highly efficient and allows for the modular assembly of different warheads, linkers, and E3 ligase ligands, accelerating the optimization process.

Linker Design Principles: A Balancing Act

The optimal linker design for a given POI and E3 ligase pair must be empirically determined. Key parameters to consider include linker length, composition, and the attachment points to the two ligands.

Linker Length: A Critical Determinant of Potency

The length of the linker is paramount for effective ternary complex formation. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination. The optimal linker length is highly dependent on the specific target and E3 ligase pair.

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG12>1000<20[5]
BRD4VHLPEG1518>95[5]
BRD4VHLPEG189.8>98[5]
BRD4VHLPEG21396[5]
BRD4VHLPEG2929276[5]
BTKCRBNPEG2>1000<10[8]
BTKCRBNPEG325>90[8]
BTKCRBNPEG48>95[8]
BTKCRBNPEG54>95[8]
BTKCRBNPEG62.297[9]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker influences the PROTAC's drug-like properties. By modulating the hydrophilicity and lipophilicity of the linker, properties such as solubility and cell permeability can be fine-tuned. For example, incorporating polar groups like ethers and amides can enhance aqueous solubility.

Attachment Points: The "Exit Vector"

The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are crucial. The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point should be at a solvent-exposed region of the ligand when it is bound to its target.

Experimental Protocols for PROTAC Characterization

A multi-faceted experimental approach is required to characterize the efficacy of a PROTAC. This involves assessing ternary complex formation, ubiquitination of the target protein, and ultimately, protein degradation.

Experimental_Workflow Design PROTAC Design & Synthesis Biophysical Biophysical Assays (Ternary Complex Formation) Design->Biophysical Biochemical Biochemical Assays (Ubiquitination) Biophysical->Biochemical Confirm Mechanism Cellular Cell-Based Assays (Protein Degradation) Biochemical->Cellular Validate in Cells InVivo In Vivo Studies Cellular->InVivo Lead Optimization Ubiquitin_Proteasome_Pathway E1 E1 (Ubiquitin-Activating Enzyme) Ub Ubiquitin E1->Ub Binds E2 E2 (Ubiquitin-Conjugating Enzyme) E3 E3 (Ubiquitin Ligase) E2->E3 Complex Formation POI Target Protein E3->POI Recognition E3->POI Ubiquitin Transfer Ub->E2 Transfer ATP ATP ATP->E1 Activates PolyUb_POI Polyubiquitinated Target Protein Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

References

Boc-methylglycine-C2-bromine CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-methylglycine-C2-bromine is a specialized chemical reagent primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, forming the characteristic tripartite structure of a PROTAC. This guide provides a comprehensive overview of its identification, properties, and a detailed protocol for its application in the synthesis of PROTACs, specifically exemplified by its use in the creation of a SMARCA2 degrader.

Core Identification and Properties

A clear identification of this compound is crucial for its proper application. The key identifiers and physicochemical properties are summarized in the table below.

IdentifierValueSource
CAS Number 1198592-36-7MedchemExpress
Chemical Name Glycine, N-(2-bromoethyl)-N-methyl-, 1,1-dimethylethyl esterChemBK
Molecular Formula C9H18BrNO2ChemBK
Molecular Weight 252.15 g/mol ChemBK
Synonyms This compoundMedchemExpress

Application in PROTAC Synthesis: A Case Study of SMARCA2 Degrader-24

This compound has been instrumental in the synthesis of PROTAC SMARCA2 degrader-24 (also known as HY-169275), a molecule designed to target the SMARCA2 protein for degradation. The synthesis of this PROTAC, as detailed in patent WO2021252666, provides a clear experimental context for the utility of this compound.

Experimental Protocol: Synthesis of a PROTAC using this compound

The following protocol is an adapted representation of the synthesis of a PROTAC molecule where this compound serves as a key building block. This procedure is intended for qualified researchers and should be performed in a controlled laboratory setting.

Materials:

  • A suitable SMARCA2 ligand with a nucleophilic functional group (e.g., a primary or secondary amine).

  • This compound (CAS: 1198592-36-7)

  • A suitable E3 ligase ligand (e.g., a VHL or Cereblon ligand) with an appropriate functional group for coupling.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).

Procedure:

  • Step 1: Coupling of SMARCA2 Ligand with this compound.

    • Dissolve the SMARCA2 ligand (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution to act as a base.

    • To this stirring solution, add this compound (1.1 equivalents).

    • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the formation of the intermediate product.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting Boc-protected intermediate by column chromatography.

  • Step 2: Deprotection of the Boc Group.

    • Dissolve the purified intermediate from Step 1 in a solution of TFA in DCM (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Step 3: Coupling with the E3 Ligase Ligand.

    • Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.

    • In a separate flask, activate the carboxylic acid group of the E3 ligase ligand using a suitable coupling agent (e.g., HATU, HOBt).

    • Add the activated E3 ligase ligand solution to the solution of the deprotected intermediate.

    • Add DIPEA (2-3 equivalents) to facilitate the amide bond formation.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Step 4: Final Purification.

    • Upon completion of the coupling reaction, purify the final PROTAC molecule using preparative HPLC to obtain the high-purity product.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Logical Workflow of PROTAC Synthesis

The following diagram illustrates the logical steps involved in the synthesis of a PROTAC molecule utilizing this compound as a linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product SMARCA2_Ligand SMARCA2 Ligand (with nucleophile) Coupling1 Step 1: Coupling (Alkylation) SMARCA2_Ligand->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Coupling2 Step 3: Coupling (Amide Bond Formation) E3_Ligand->Coupling2 Deprotection Step 2: Boc Deprotection (TFA/DCM) Coupling1->Deprotection Boc-protected intermediate Deprotection->Coupling2 Amine-functionalized intermediate PROTAC Final PROTAC Molecule (SMARCA2 Degrader) Coupling2->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway Context

This compound, as a linker, does not directly participate in a signaling pathway. However, the PROTACs synthesized using this linker are designed to hijack the cell's natural protein degradation machinery, specifically the Ubiquitin-Proteasome System (UPS).

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC p1 PROTAC->p1 POI Target Protein (e.g., SMARCA2) POI->p1 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->p1 p1->PROTAC Recycling Ub Ubiquitin p1->Ub Ubiquitination Poly_Ub_POI Polyubiquitinated Target Protein Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degradation_Products Degraded Peptides Proteasome->Degradation_Products

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its specific structure and reactivity make it an effective linker for the synthesis of PROTACs. Understanding its identification, properties, and the experimental protocols for its use is essential for the successful design and development of novel protein degraders. The provided information, drawn from publicly available data and patent literature, serves as a comprehensive technical guide for professionals in drug discovery and development.

Methodological & Application

Application Notes and Protocols for Utilizing Boc-methylglycine-C2-bromine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that orchestrate the degradation of specific target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The strategic design of the linker is paramount as it dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.

Boc-methylglycine-C2-bromine is a valuable linker building block in PROTAC synthesis. The N-Boc protecting group allows for controlled, sequential coupling reactions, while the N-methylglycine core can influence the linker's conformation and physicochemical properties. The C2-bromine functional group serves as a reactive handle for alkylation of a nucleophilic center on either the POI ligand or the E3 ligase ligand, providing a straightforward method for PROTAC assembly. This document provides detailed protocols and application notes for the effective use of this compound in the synthesis of PROTACs, with a focus on the synthesis of SMARCA2 degraders.

Mechanism of Action: PROTAC-mediated Protein Degradation

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Boc-methylglycine-C2-linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Poly-Ub E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ub Ubiquitin Degraded Degraded POI (Peptides) Proteasome->Degraded

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a convergent or sequential synthetic route. Below are representative protocols for the key steps involved. These protocols are based on established synthetic methodologies for PROTACs, including those targeting SMARCA2.

Protocol 1: Alkylation of a POI Ligand with this compound

This protocol describes the coupling of the linker to a POI ligand that contains a suitable nucleophile, such as a phenol (B47542) or an amine.

Materials:

  • POI ligand with a nucleophilic handle (e.g., a phenol or secondary amine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) or Dichloromethane/Methanol)

Procedure:

  • To a solution of the POI ligand (1.0 eq.) in anhydrous DMF, add this compound (1.1 - 1.5 eq.) and K₂CO₃ (2.0 - 3.0 eq.).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected POI-linker conjugate.

Protocol 2: Boc Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to reveal a secondary amine, which is then ready for coupling to the E3 ligase ligand.

Materials:

  • Boc-protected POI-linker conjugate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected POI-linker conjugate (1.0 eq.) in anhydrous DCM.

  • To the stirred solution, add TFA (10 - 20 eq.) or an excess of 4M HCl in 1,4-dioxane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Amide Coupling to an E3 Ligase Ligand

This final step involves the formation of an amide bond between the deprotected POI-linker intermediate and a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand).

Materials:

  • Deprotected POI-linker amine salt

  • E3 ligase ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

  • Preparative HPLC or silica gel for purification

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq.) in anhydrous DMF, add HATU (1.1 - 1.5 eq.) and DIPEA (2.0 - 4.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected POI-linker amine salt (1.0 - 1.2 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC or silica gel column chromatography.

Synthetic Workflow

PROTAC_Synthesis_Workflow Start1 POI Ligand (with Nucleophile) Step1 Step 1: Alkylation (e.g., K2CO3, DMF) Start1->Step1 Start2 This compound Start2->Step1 Intermediate1 Boc-protected POI-Linker Conjugate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate1->Step2 Intermediate2 Deprotected POI-Linker Amine Salt Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate2->Step3 Start3 E3 Ligase Ligand (with Carboxylic Acid) Start3->Step3 FinalProduct Final PROTAC Molecule Step3->FinalProduct

Caption: A representative synthetic workflow for PROTAC synthesis.

Data Presentation

Successful synthesis of the PROTAC should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.

Analysis Purpose Expected Outcome
LC-MS Monitor reaction progress and confirm the mass of intermediates and the final product.A single major peak with the expected mass-to-charge ratio (m/z) for the desired compound.
¹H and ¹³C NMR Confirm the chemical structure of the final PROTAC and key intermediates.Peaks corresponding to all expected protons and carbons with appropriate chemical shifts, multiplicities, and integrations.
HRMS Determine the exact mass of the final PROTAC to confirm its elemental composition.The measured mass should be within a few ppm of the calculated theoretical mass.
Preparative HPLC Purify the final PROTAC to a high degree of purity (>95%).A single, sharp peak in the analytical HPLC trace of the purified sample.

Application in SMARCA2 Degrader Synthesis

This compound has been successfully employed as a linker in the synthesis of potent and selective degraders of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The synthesis of PROTAC SMARCA2 degrader-24, as referenced in patent literature, utilizes this linker to connect a SMARCA2/4 binding moiety to an E3 ligase ligand.[1] The specific protocols outlined above are representative of the synthetic strategies employed in the preparation of such degraders. The resulting PROTACs have demonstrated high degradation potency for SMARCA2.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. Its bifunctional nature, with a protected amine and a reactive bromide, allows for a modular and efficient approach to PROTAC assembly. The protocols and guidelines presented in this document provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery programs, facilitating the development of novel targeted protein degraders for various therapeutic applications. Careful monitoring of each synthetic step and thorough characterization of all intermediates and the final product are crucial for a successful outcome.

References

Application Notes and Protocols for the Reaction of Boc-Methylglycine-C2-Bromine with E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the conjugation of the bifunctional linker, Boc-methylglycine-C2-bromine (also known as Boc-Sar-C2-Br), with various E3 ligase ligands. This linker is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of molecules designed to induce the degradation of specific target proteins.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. This compound is an alkyl-chain-based linker that provides a flexible connection between the E3 ligase ligand and the POI ligand.

Reaction of this compound with E3 Ligase Ligands

The primary reaction for attaching this compound to E3 ligase ligands is typically an alkylation reaction . The bromine atom serves as a good leaving group, allowing for nucleophilic substitution by a suitable functional group on the E3 ligase ligand, most commonly an amine (-NH2) or a hydroxyl (-OH) group.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Boc_Linker This compound (Boc-Sar-C2-Br) Conjugate Boc-Linker-E3 Ligase Conjugate Boc_Linker->Conjugate E3_Ligand E3 Ligase Ligand (with -NH2 or -OH group) E3_Ligand->Conjugate Byproduct HBr Base Base (e.g., K2CO3, Cs2CO3, DIPEA) Base->Conjugate Solvent (e.g., DMF, DMSO, ACN) G cluster_workflow PROTAC Synthesis Workflow Conjugate Boc-Linker-E3 Ligase Conjugate Deprotection Boc Deprotection (TFA/DCM) Conjugate->Deprotection Amine_Linker H2N-Linker-E3 Ligase Conjugate Deprotection->Amine_Linker Coupling Amide Coupling (HATU, DIPEA) Amine_Linker->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) HIF HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF->PHD O2 HIF_OH Hydroxylated HIF-1α PHD->HIF_OH VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF_OH->VHL_complex Recognition Ub_HIF Polyubiquitinated HIF-1α VHL_complex->Ub_HIF Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF->Proteasome Degradation Degradation Proteasome->Degradation CRBN_Pathway cluster_crl4 CRL4-CRBN Complex CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment Ub_Neosubstrate Polyubiquitinated Neosubstrate CRBN->Ub_Neosubstrate Ubiquitination DDB1 DDB1 DDB1->CRBN DDB1->Ub_Neosubstrate Ubiquitination CUL4A CUL4A CUL4A->DDB1 CUL4A->Ub_Neosubstrate Ubiquitination RBX1 RBX1 RBX1->CUL4A RBX1->Ub_Neosubstrate Ubiquitination CRBN_Ligand CRBN Ligand (e.g., Pomalidomide) CRBN_Ligand->CRBN Binding Ub Ubiquitin Ub->CUL4A Proteasome Proteasome Ub_Neosubstrate->Proteasome Degradation Degradation Proteasome->Degradation MDM2_Pathway cluster_p53_regulation MDM2-p53 Regulation p53 p53 MDM2 MDM2 E3 Ligase p53->MDM2 Binding Ub_p53 Polyubiquitinated p53 MDM2->Ub_p53 Ubiquitination Ub Ubiquitin Ub->MDM2 Proteasome Proteasome Ub_p53->Proteasome Degradation Degradation Proteasome->Degradation Stress Cellular Stress (e.g., DNA damage) p53_active Active p53 Stress->p53_active Activation p53_active->MDM2 Negative Feedback Transcription Transcription of MDM2 and other target genes p53_active->Transcription IAP_Pathway cluster_apoptosis_regulation IAP-Mediated Apoptosis Regulation XIAP XIAP (IAP E3 Ligase) Caspase9 Caspase-9 XIAP->Caspase9 Inhibition & Ubiquitination Caspase3 Caspase-3 XIAP->Caspase3 Inhibition & Ubiquitination Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis SMAC SMAC/DIABLO SMAC->XIAP Inhibition

Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC Using a Bromine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a linker containing a bromine functional group. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (PROTAC, target protein, and E3 ligase).[1][3] This document outlines a representative synthetic strategy employing an alkyl bromide linker for the sequential construction of a PROTAC, detailing the necessary experimental protocols, and presenting relevant quantitative data for yields and biological activity. Diagrams illustrating the synthetic workflow and the PROTAC mechanism of action are also provided.

Introduction to PROTAC Technology

PROTACs represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[5] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][3][7] This catalytic mechanism offers several advantages over traditional inhibitors, including the potential to target proteins previously considered "undruggable" and the ability to achieve sustained target knockdown at lower concentrations.[2][8]

The linker itself is not merely a spacer but plays a crucial role in the PROTAC's biological activity. Its length, composition, and attachment points can significantly impact the stability and cooperativity of the ternary complex, ultimately affecting the efficiency and selectivity of protein degradation.[1][8][9] Alkyl and polyethylene (B3416737) glycol (PEG) chains are among the most common linker motifs.[8][9][] Bromine-containing linkers, such as alkyl bromides or bromo-PEG derivatives, are versatile intermediates in PROTAC synthesis, enabling straightforward coupling to nucleophilic sites on the warhead or E3 ligase ligand through nucleophilic substitution reactions.[1][6]

Principle of the Synthesis

The synthesis of a PROTAC using a bromine linker will be demonstrated through a sequential, multi-step process. The general strategy involves the initial attachment of the bromo-linker to one of the ligands (either the POI ligand or the E3 ligase ligand), followed by the coupling of the second ligand to the other end of the linker. This approach allows for a modular and convergent synthesis, facilitating the creation of PROTAC libraries with varying linker lengths and compositions for structure-activity relationship (SAR) studies.[1]

The key reaction in this synthetic route is the alkylation of a nucleophilic functional group (e.g., an amine or a phenol) on one of the ligands with the alkyl bromide linker. This is typically carried out in the presence of a non-nucleophilic base. The resulting intermediate, which now contains the linker, is then further functionalized to enable coupling with the second ligand, often through amide bond formation or another nucleophilic substitution.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative PROTAC. For illustrative purposes, we will describe the synthesis of a PROTAC targeting a hypothetical Protein of Interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using a bromo-alkyl linker.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

This protocol describes the alkylation of a CRBN ligand (e.g., lenalidomide) with an alkyl bromide linker.

Materials:

Procedure:

  • To a solution of lenalidomide (1 equivalent) in DMF, add DIPEA (2 equivalents).

  • Add 1,4-dibromobutane (5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired N-alkylated lenalidomide intermediate.

Part 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the linker-E3 ligase ligand intermediate with the POI ligand (warhead). For this example, we assume the warhead has a nucleophilic amine that can displace the remaining bromide on the linker.

Materials:

  • N-(4-bromobutyl)lenalidomide (from Part 1)

  • POI ligand with a primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • To a solution of the POI ligand (1 equivalent) in ACN, add K₂CO₃ (3 equivalents) and the N-(4-bromobutyl)lenalidomide intermediate (1.2 equivalents).

  • Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a DCM/MeOH gradient) or by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a PROTAC synthesized via a bromine linker.

Table 1: Synthetic Yields

StepProductYield (%)
Alkylation of Lenalidomide with 1,4-dibromobutaneN-(4-bromobutyl)lenalidomide65%
Coupling with POI LigandFinal PROTAC45%

Table 2: Biological Activity

CompoundTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
Final PROTACPOICRBN5095
Warhead alonePOI->10,000<10

DC₅₀: Concentration for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.

Mandatory Visualizations

Synthetic Workflow

PROTAC_Synthesis cluster_0 Part 1: Synthesis of Linker-E3 Ligase Intermediate cluster_1 Part 2: Final PROTAC Synthesis E3_ligand E3 Ligase Ligand (e.g., Lenalidomide) intermediate Linker-E3 Ligand Intermediate E3_ligand->intermediate DIPEA, DMF bromo_linker Bromo-Linker (e.g., 1,4-dibromobutane) bromo_linker->intermediate final_protac Final PROTAC intermediate->final_protac K₂CO₃, ACN warhead Warhead (POI Ligand) with Nucleophile warhead->final_protac

Caption: Synthetic scheme for a PROTAC using a bromine linker.

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

The use of bromine-containing linkers provides a robust and versatile strategy for the synthesis of PROTACs. The protocols outlined in this application note offer a clear and reproducible methodology for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the systematic optimization of linker length and composition, which is a critical aspect of developing potent and selective PROTAC degraders. By following these guidelines, researchers can efficiently synthesize and evaluate novel PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols for Boc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][][3] However, the deprotection of the Boc group from N-methylated amino acids can be challenging compared to their non-methylated counterparts. The increased steric hindrance from the N-methyl group can impede the approach of the acid catalyst, potentially leading to slower reaction rates and incomplete deprotection.[4] This document provides detailed experimental procedures, quantitative data, and a visual workflow for the successful Boc deprotection of N-methylated amino acids.

The most common method for Boc deprotection involves the use of a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[5] The mechanism proceeds through protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[5][6] For acid-sensitive substrates, alternative and milder methods have been developed.[5][7]

Data Presentation: Comparison of Boc Deprotection Methods

The following table summarizes various reported conditions for the N-Boc deprotection of amino acids, providing a comparative overview. While specific yields for a wide range of N-methylated amino acids are not always explicitly reported in single sources, the presented data reflects typical outcomes for these types of reactions.

MethodReagents & SolventsSubstrate TypeTime (hours)Temperature (°C)Yield (%)Notes
TFA/DCM Trifluoroacetic acid (TFA), Dichloromethane (DCM) (e.g., 1:1 v/v)General N-Boc amino acids1 - 40 to RT>90The most common and generally effective method.[5][8]
HCl in Dioxane 4M HCl in 1,4-Dioxane (B91453)General N-Boc amino acids0.5 - 16RTHighA common alternative to TFA, can offer different selectivity.[9][10]
Oxalyl Chloride/Methanol Oxalyl chloride, MethanolStructurally diverse N-Boc compounds1 - 4RTup to 90A mild method suitable for substrates with acid-labile functional groups.[7][11]
p-TsOH in Deep Eutectic Solvent p-Toluenesulfonic acid (p-TsOH), Choline chlorideN-Boc amino acid methyl esters~0.2 - 0.5RT63 - >98A greener, milder alternative. Yields for branched amino acids may be lower due to steric hindrance.[12][13]
Thermal Deprotection Methanol or Methanol/AcetoneN-Boc alkyl amines0.7523070 - 75A catalyst-free method, but requires high temperatures.[14]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the Boc deprotection of an N-methylated amino acid in solution phase.

Materials:

  • N-Boc-N-methylated amino acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc-N-methylated amino acid (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[4]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add an equal volume of TFA to the stirred solution (resulting in a 1:1 DCM/TFA mixture).[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.[5]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene two to three times.[4][5]

  • Isolation of the Free Amine:

    • Dissolve the residue in water.

    • Carefully neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Be cautious as CO₂ gas will evolve.[5]

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[5]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected N-methylated amino acid.[5]

  • Isolation of the TFA Salt (Alternative):

    • After the initial concentration of the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent.

    • Precipitate the salt by adding a non-polar solvent such as cold diethyl ether.[1]

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative method using hydrochloric acid, which can be advantageous for certain substrates.

Materials:

  • N-Boc-N-methylated amino acid

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Boc-N-methylated amino acid (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[1]

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from 30 minutes to 16 hours, depending on the substrate.[9][10] Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amino acid.[1]

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Boc-N-methyl- amino acid in DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA cool->add_tfa react Stir at RT for 1-4h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 coevaporate->neutralize alt_isolate Isolate as TFA salt (precipitate with ether) coevaporate->alt_isolate Alternative extract Extract with organic solvent neutralize->extract dry Dry, filter, and concentrate extract->dry product Free Amine Product dry->product

Caption: Experimental workflow for the Boc deprotection of N-methylated amino acids.

References

Application Notes and Protocols for Coupling Boc-methylglycine-C2-bromine to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-methylglycine-C2-bromine is a versatile electrophilic probe and a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a bromoacetyl moiety, which functions as a reactive group, or "warhead," capable of forming a stable covalent bond with nucleophilic residues on proteins. This reactivity is particularly directed towards the sulfhydryl group of cysteine residues, resulting in the formation of a thioether linkage. The Boc-protected N-methylglycine component provides a scaffold for further chemical modifications, making it a valuable tool in the development of targeted therapeutics and chemical biology probes.

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The covalent linkage of this compound to a ligand that binds a target protein is a critical step in the synthesis of such degraders. These application notes provide a detailed protocol for this coupling reaction, along with guidelines for data analysis and visualization of the underlying biological pathways.

Principle of Reaction

The coupling of this compound to a target protein ligand relies on a nucleophilic substitution reaction. The electrophilic carbon atom of the bromoacetyl group is attacked by a nucleophilic functional group present on the target protein ligand. While other nucleophilic residues can potentially react, the soft electrophilicity of the α-bromo carbonyl group shows a preference for the soft nucleophilic thiol group of cysteine residues. The reaction is most efficient under slightly alkaline conditions (pH 7.2-9.0), which promotes the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate anion. To minimize non-specific reactions, particularly with light-sensitive residues like tyrosine, tryptophan, and histidine, it is advisable to perform the reaction in the dark.

Data Presentation

Effective data collection and organization are crucial for evaluating the success of the coupling reaction. The following tables provide a structured format for presenting quantitative data.

Table 1: Reaction Conditions and Yield

ParameterValue
Target Protein Ligand Concentration (µM)
This compound Concentration (µM)
Molar Ratio (Ligand:Probe)
Buffer
pH
Temperature (°C)
Reaction Time (hours)
Quenching Agent
Purification Method
Yield (%)
Purity (%)

Table 2: Characterization of the Conjugate

Analytical MethodResult
Mass Spectrometry (Expected Mass)
Mass Spectrometry (Observed Mass)
NMR Spectroscopy (Key Shifts)
HPLC/UPLC (Retention Time)
Functional Assay (e.g., Binding Affinity)

Experimental Protocols

This section provides a detailed methodology for coupling this compound to a cysteine-containing protein ligand.

Materials
  • Target protein ligand with an accessible cysteine residue

  • This compound (stored desiccated at -20°C)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM EDTA

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Quenching Solution: 1 M Dithiothreitol (DTT) in water

  • Desalting column (e.g., PD-10) or dialysis cassette

  • Analytical instruments (Mass Spectrometer, HPLC/UPLC, NMR)

Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each experiment.

    • Dissolve the target protein ligand in the Reaction Buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).

  • Alkylation Reaction:

    • In a light-protected microcentrifuge tube, add the desired volume of the target protein ligand solution.

    • Add the this compound stock solution to the protein ligand solution to achieve the desired molar excess (typically a 10 to 20-fold molar excess of the probe over the ligand). The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add the Quenching Solution (1 M DTT) to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature to allow the DTT to react with any excess this compound.

  • Removal of Excess Reagent:

    • Remove the unreacted probe and quenching agent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Verification of Conjugation:

    • Confirm the successful coupling of this compound to the target protein ligand using mass spectrometry to detect the expected mass increase.

    • Further characterization can be performed using HPLC/UPLC to assess purity and NMR spectroscopy to confirm the structure of the conjugate.

    • A functional assay should be performed to ensure that the modification has not adversely affected the biological activity of the ligand.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of the resulting conjugate in a biological context.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ligand Target Protein Ligand in Reaction Buffer mix Mix and Incubate (Room Temp, 2-4h, Dark) ligand->mix probe This compound in DMSO probe->mix quench Quench with DTT mix->quench purify Desalting/Dialysis quench->purify analyze Mass Spec, HPLC, NMR, Functional Assay purify->analyze

Solid-Phase Peptide Synthesis (SPPS) with Boc-Sarcosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a robust and widely employed method for the chemical synthesis of peptides. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar, N-methylglycine), into peptide sequences is a key strategy for enhancing therapeutic properties, including increased proteolytic stability, improved membrane permeability, and constrained conformational flexibility. However, the secondary amine of sarcosine presents unique challenges during SPPS, primarily due to steric hindrance that can lead to slower and less efficient coupling reactions.

These application notes provide a detailed protocol for the successful incorporation of Boc-sarcosine into peptide sequences using Boc-SPPS. The information herein is designed to guide researchers in optimizing coupling conditions, monitoring reaction completion, and minimizing potential side reactions, thereby ensuring high-yield synthesis of high-purity sarcosine-containing peptides.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like Boc-sarcosine. While standard carbodiimide (B86325) reagents like DCC or DIC can be used, more potent activating agents are generally recommended to ensure complete and rapid amide bond formation. The following table summarizes the relative performance of common coupling reagents for Boc-sarcosine, with quantitative data representing typical outcomes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentRelative EfficiencyTypical Coupling TimePotential Issues
DIC/HOBt Good2 - 6 hoursSlower reaction rates, may require double coupling.
HBTU/DIEA Very Good30 - 90 minutesGenerally reliable, lower risk of racemization compared to DIC/HOBt.
HATU/DIEA Excellent20 - 60 minutesHighly efficient, recommended for difficult couplings; faster than HBTU.[1]
PyBOP/DIEA Excellent30 - 60 minutesVery effective for hindered couplings, including N-methylated amino acids.
PyAOP/DIEA Excellent30 - 60 minutesParticularly effective for coupling N-protected N-methyl amino acids.

Experimental Protocols

This section provides detailed methodologies for the key steps in Boc-SPPS involving the incorporation of Boc-sarcosine. These protocols are based on a manual synthesis approach but can be adapted for automated synthesizers.

Resin Selection and Loading of the First Amino Acid

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for the synthesis of peptides containing sarcosine. The loading of the first Boc-protected amino acid is a critical step that determines the maximum theoretical yield of the synthesis.

Protocol: Cesium Salt Method for Loading onto Merrifield Resin [2]

  • Preparation of the Cesium Salt:

    • Dissolve the first Boc-amino acid (1.0 eq) in a minimal amount of methanol.

    • Add an aqueous solution of cesium carbonate (Cs₂CO₃) (0.5 eq) and stir until the solution is neutral (pH ~7).

    • Remove the solvent by rotary evaporation to obtain the Boc-amino acid cesium salt.

  • Resin Swelling:

    • Swell the Merrifield resin (1.0 eq, based on substitution) in DMF for at least 1 hour in a reaction vessel.

  • Esterification:

    • Drain the DMF from the swollen resin.

    • Add the Boc-amino acid cesium salt (1.2-2.0 eq) dissolved in a minimal amount of DMF to the resin.

    • Heat the mixture at 50°C with gentle agitation for 12-24 hours.

  • Washing and Capping:

    • Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIEA) and 10% acetic anhydride (B1165640) in DMF for 30 minutes.

    • Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.

The SPPS Cycle for Boc-Sarcosine Incorporation

The SPPS cycle consists of repetitive steps of deprotection, neutralization, and coupling. Modifications to the standard protocol are necessary for the efficient incorporation of Boc-sarcosine.

SPPS_Workflow Start Start with Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Deprotection Wash (DCM, DMF) Deprotection->Wash_Deprotection Neutralization Neutralization (10% DIEA in DMF) Wash_Neutralization Wash (DMF) Neutralization->Wash_Neutralization Coupling Boc-Sarcosine Coupling (e.g., HATU/DIEA in DMF) Wash_Coupling Wash (DMF, DCM) Coupling->Wash_Coupling Wash_Deprotection->Neutralization Wash_Neutralization->Coupling Monitoring Isatin Test for Completion Wash_Coupling->Monitoring Monitoring->Coupling Incomplete: Double Couple Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete Next_Cycle->Deprotection Repeat Cycle End Final Cleavage Next_Cycle->End Final Amino Acid

Caption: Workflow for the incorporation of Boc-sarcosine in Boc-SPPS.

Protocol: SPPS Cycle

  • Deprotection:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM).

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[2][3]

    • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[2][3]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes (repeat twice).[4]

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of Boc-Sarcosine (HATU Protocol):

    • Pre-activation: In a separate vessel, dissolve Boc-Sar-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the pre-activated solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult sequences, the coupling time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (B49086) (Kaiser) test is not suitable for secondary amines like sarcosine.

    • Use the Isatin test to monitor the presence of unreacted secondary amines. A blue color indicates an incomplete reaction, while a red or yellow color signifies completion.

    • If the coupling is incomplete, repeat the coupling step (double coupling).

  • Capping (Optional):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 v/v/v) for 30 minutes.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Protocol: HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and safety precautions.

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

  • Cleavage:

    • Add a scavenger cocktail to the resin. A common cocktail is 90% HF, 5% p-cresol, and 5% thioanisole. Scavengers are crucial to trap reactive carbocations generated during cleavage, particularly for peptides containing sensitive residues like Trp, Met, or Cys.[5]

    • Cool the apparatus to 0°C and condense the anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Dissolve the crude peptide in a suitable aqueous buffer for purification.

Troubleshooting and Potential Side Reactions

1. Incomplete Coupling:

  • Cause: Steric hindrance of the N-methyl group.

  • Solution: Use more potent coupling reagents (HATU, PyBOP, PyAOP), increase the coupling time, or perform a double coupling.[6]

2. Diketopiperazine (DKP) Formation:

  • Cause: This side reaction is more prevalent when a secondary amino acid like sarcosine or proline is in the second position from the N-terminus of the growing peptide chain. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[3][4][7]

  • Mitigation:

    • When possible, avoid having sarcosine as the second residue.

    • If unavoidable, use 2-chlorotrityl chloride (CTC) resin, as its steric bulk hinders DKP formation.[7]

    • Couple a dipeptide (Fmoc-Xaa-Sar-OH) instead of single amino acids at the critical position.

3. Peptide Bond Cleavage:

  • While less common in standard Boc-SPPS conditions, prolonged exposure to strong acids can potentially lead to the cleavage of sensitive peptide bonds. However, specific evidence for the cleavage of the peptide bond C-terminal to sarcosine under standard TFA deprotection steps is not well-documented. The primary concern remains incomplete coupling.

Conclusion

The successful solid-phase synthesis of sarcosine-containing peptides using Boc chemistry is readily achievable with optimized protocols. The key considerations are the use of potent coupling reagents to overcome the steric hindrance of the N-methyl group and careful monitoring of the coupling reaction using the Isatin test. By implementing the detailed protocols and troubleshooting strategies outlined in these application notes, researchers can efficiently synthesize high-quality peptides with enhanced therapeutic potential.

Logical_Relationships cluster_Challenges Challenges with Boc-Sarcosine cluster_Solutions Solutions & Mitigations Steric_Hindrance Steric Hindrance of N-Methyl Group Potent_Reagents Use Potent Coupling Reagents (HATU, PyBOP, etc.) Steric_Hindrance->Potent_Reagents Double_Coupling Double Coupling Steric_Hindrance->Double_Coupling Isatin_Test Use Isatin Test for Monitoring Steric_Hindrance->Isatin_Test DKP_Formation Diketopiperazine Formation CTC_Resin Use 2-Cl-Trt Resin DKP_Formation->CTC_Resin Dipeptide_Coupling Couple Dipeptide DKP_Formation->Dipeptide_Coupling

Caption: Logical relationships between challenges and solutions in Boc-sarcosine SPPS.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Bromine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The synthesis of these complex molecules often involves multi-step processes, with the linker component playing a critical role in achieving the desired therapeutic effect. Alkyl halides, particularly bromine-containing linkers, are frequently employed in PROTAC synthesis due to their reactivity in nucleophilic substitution reactions, allowing for the covalent linkage of the target-binding and E3 ligase-binding moieties.

However, the presence of a bromine atom in the linker can introduce specific challenges during the purification process. These challenges may include the potential for debromination, side reactions, and difficulties in separating the desired product from structurally similar impurities. This document provides detailed application notes and protocols for the effective purification of PROTACs synthesized with bromine linkers, aimed at researchers, scientists, and drug development professionals.

Challenges in Purifying Bromine-Containing PROTACs

The purification of PROTACs with bromine linkers requires careful consideration of the compound's stability and the potential for impurity generation. Key challenges include:

  • Debromination: The bromine substituent can be lost through various side reactions, leading to the formation of impurities that may be difficult to separate from the final product.

  • Formation of Polymeric Substances: Tarry, pitch-like materials can form, particularly during reaction workup and purification steps.

  • Compound Instability on Silica (B1680970) Gel: Standard silica gel is acidic and can cause the degradation of sensitive compounds, including some nitrogen-containing heterocycles present in PROTACs.

To address these challenges, specific chromatographic techniques and conditions must be optimized.

Experimental Protocols

General Workflow for Synthesis and Purification

The synthesis of a PROTAC using a bromine-containing linker typically involves the reaction of a nucleophilic group on one of the binding moieties (for the protein of interest or the E3 ligase) with a bromoalkyl linker. The resulting intermediate is then coupled with the second binding moiety. The purification of the final PROTAC is a critical step to ensure high purity for subsequent biological assays.

PROTAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A E3 Ligase Ligand D Reaction 1: Linker Conjugation A->D B Bromoalkyl Linker B->D C Protein of Interest (POI) Ligand F Reaction 2: Final Coupling C->F E Intermediate D->E E->F G Crude PROTAC F->G H Flash Chromatography (Silica or Reversed-Phase) G->H I Preparative HPLC (Reversed-Phase) H->I J Purity Analysis (LC-MS, NMR) I->J K Pure PROTAC J->K

Caption: General workflow for the synthesis and purification of a PROTAC using a bromine-containing linker.

Protocol for Flash Chromatography Purification

Flash chromatography is a rapid and efficient method for the initial purification of crude PROTAC products. Given the potential for degradation on standard silica gel, several modifications can be employed.

a) Normal-Phase Flash Chromatography with Deactivated Silica Gel

  • Objective: To remove major impurities from the crude PROTAC product while minimizing on-column degradation.

  • Materials:

    • Crude PROTAC product

    • Silica gel (standard grade)

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Hexanes or Heptane

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM/MeOH). To deactivate the silica, add 0.1-1% triethylamine to the mobile phase.

    • Column Packing: Pack the column with the silica gel slurry.

    • Sample Loading: Dissolve the crude PROTAC in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the sample onto the column.

    • Elution: Elute the column with a gradient of increasing polarity. A typical gradient might be from 100% DCM to 95:5 DCM/MeOH over 20-30 column volumes. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.

    • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

b) Reversed-Phase Flash Chromatography

  • Objective: To purify PROTACs that are less stable on silica gel or are highly polar.

  • Materials:

  • Procedure:

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 H₂O/ACN).

    • Sample Loading: Dissolve the crude product in a suitable solvent (e.g., DMSO or DMF) and inject it onto the column.

    • Elution: Elute with a gradient of increasing organic solvent. For example, a gradient from 5% to 95% ACN in water over 30 minutes. A modifier like 0.1% formic acid can improve peak shape.

    • Fraction Collection and Analysis: Collect fractions and analyze by LC-MS.

    • Solvent Removal: Combine pure fractions and lyophilize to obtain the final product.

Protocol for Preparative High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is often necessary to achieve high purity (>95%) of the final PROTAC product. Mass-directed fraction collection is highly recommended to selectively isolate the target compound.

  • Objective: To obtain highly pure PROTAC material for biological testing.

  • Instrumentation:

    • Preparative HPLC system with a UV detector and a mass spectrometer

    • Fraction collector

  • Materials:

    • Partially purified PROTAC from flash chromatography

    • C18 preparative HPLC column (e.g., 19 x 100 mm, 5 µm particle size)

    • HPLC-grade ACN and water

    • Formic acid or ammonium bicarbonate (as a mobile phase modifier)

  • Procedure:

    • Method Development: Develop an analytical LC-MS method to determine the optimal separation conditions (mobile phase, gradient, etc.).

    • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) at a known concentration.

    • Purification Run:

      • Equilibrate the preparative column with the initial mobile phase.

      • Inject the sample onto the column.

      • Run the gradient program determined from the analytical method. A typical gradient might be from 20% to 80% ACN in water (with 0.1% formic acid) over 20-30 minutes.

      • Set the mass spectrometer to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target PROTAC.

    • Fraction Analysis: Analyze the collected fractions by analytical LC-MS to confirm purity.

    • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization.

Data Presentation

The following table summarizes typical purification outcomes for PROTACs synthesized with bromine linkers, based on generalized data from synthetic chemistry literature.

Purification MethodStarting Purity (Crude)Final PurityTypical RecoveryNotes
Normal-Phase Flash 40-70%80-95%50-70%Effective for less polar PROTACs. The use of a basic modifier like triethylamine is often necessary to prevent degradation on the acidic silica gel.
Reversed-Phase Flash 40-70%85-98%60-80%Suitable for a wider range of PROTAC polarities and for compounds sensitive to acidic silica.
Preparative HPLC (C18) >80% (from flash)>98%70-90%The final polishing step to achieve high purity required for biological assays. Mass-directed fraction collection significantly improves the efficiency of isolation.

Signaling Pathway Visualization

While the bromine linker itself does not participate in signaling, the PROTAC as a whole hijacks the ubiquitin-proteasome system to degrade a target protein, thereby modulating its downstream signaling pathway. As an example, a PROTAC targeting a kinase involved in a cancer signaling pathway is illustrated below.

PROTAC-Mediated Kinase Degradation and Pathway Inhibition cluster_protac_action PROTAC Action cluster_signaling_pathway Signaling Pathway PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-Kinase-E3) PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex TargetKinase Target Kinase TargetKinase->TernaryComplex DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->TargetKinase Inhibition of Signaling UpstreamSignal Upstream Signal CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse

Caption: PROTAC-mediated degradation of a target kinase, leading to the inhibition of a downstream signaling pathway.

The purification of PROTACs synthesized with bromine linkers presents unique challenges that can be overcome with carefully selected and optimized chromatographic methods. The use of deactivated silica or reversed-phase chromatography for initial purification, followed by preparative HPLC with mass-directed fraction collection, is a robust strategy to obtain high-purity materials essential for reliable biological evaluation. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully purify these complex and promising therapeutic molecules.

Application Notes: Solid-Phase Attachment of Boc-Methylglycine-C2-Bromine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of amino acid derivatives to a solid support is the foundational step in solid-phase peptide and peptoid synthesis. This document provides detailed protocols for the attachment of 2-bromo-N-(tert-butoxycarbonyl)-N-methylglycine (Boc-methylglycine-C2-bromine) to common solid-phase synthesis resins. The presence of both an N-methyl group, which introduces steric hindrance, and a reactive alpha-bromine atom necessitates careful selection of coupling conditions to ensure high loading efficiency while minimizing side reactions.

The protocols outlined below are designed for researchers, scientists, and drug development professionals. They cover attachment to two primary types of resins: hydroxyl-functionalized resins (e.g., Wang resin) to yield a C-terminal acid upon cleavage, and amino-functionalized resins (e.g., Rink Amide resin) to yield a C-terminal amide.

Quantitative Data Summary

The efficiency of attaching sterically hindered or functionally complex amino acids to a solid support can vary based on the chosen resin, coupling method, and reaction conditions. The following table summarizes typical loading efficiencies and key parameters for the protocols described.

ParameterMethod 1: Wang Resin (Esterification)Method 2: Rink Amide Resin (Amidation)Notes
Resin Type Wang Resin (Hydroxymethyl)Rink Amide Resin (Amine)Choice depends on desired C-terminus (acid vs. amide).
Coupling Reagents DIC / DMAP (cat.)HATU / DIEAHATU is preferred for hindered couplings.[1]
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Solvents are chosen for optimal resin swelling and reaction kinetics.
Reaction Time 4 - 16 hours2 - 4 hoursAmide bond formation is typically faster than esterification.
Temperature Room TemperatureRoom TemperatureElevated temperatures are generally avoided to prevent side reactions.
Typical Loading 0.3 - 0.7 mmol/g0.4 - 0.8 mmol/gDependent on initial resin substitution and reaction efficiency.
Monitoring Weight Gain / Picric Acid TestFmoc Cleavage UV Assay (if applicable)Direct monitoring can be challenging; quantification is often post-attachment.

Experimental Protocols

Protocol 1: Attachment to Wang Resin via Esterification

This protocol details the esterification of this compound to a hydroxymethyl-functionalized resin, such as Wang resin. The resulting ester linkage is labile to strong acids like trifluoroacetic acid (TFA), which will yield the C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • This compound (3.0 eq. relative to resin substitution)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Pyridine

  • Acetic Anhydride

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 eq.) in anhydrous DCM (10 mL/g of resin) in a fritted reaction vessel for 1 hour with gentle agitation. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (8 mL/g of resin).

  • Activation and Coupling: Add DIC (3.0 eq.) to the solution from Step 2. Stir for 2 minutes, then immediately add the solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Capping (Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 30 minutes.

  • Final Wash: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), DCM (3x), and MeOH (2x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be estimated by the weight gain.

Caution: DMAP is basic and may promote side reactions involving the alpha-bromine. Use only a catalytic amount and monitor reaction progress if possible.

Protocol 2: Attachment to Rink Amide Resin via Amide Coupling

This protocol describes the coupling of this compound to an amino-functionalized resin, such as Rink Amide, to produce a C-terminal amide upon cleavage.

Materials:

  • Rink Amide Resin

  • This compound (3.0 eq. relative to resin substitution)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine (B6355638) (20% in DMF)

Procedure:

  • Resin Preparation: If starting with Fmoc-protected Rink Amide resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Resin Swelling: Swell the deprotected resin in DMF (10 mL/g of resin) for 1 hour. Drain the solvent.

  • Reagent Preparation (Activation): In a separate flask, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF (8 mL/g of resin). Add DIEA (6.0 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The N-methyl group causes steric hindrance, so a longer coupling time or a double coupling may be necessary.[1]

  • Monitoring: Check for incomplete coupling using a test for free primary amines (e.g., Kaiser test). Note: This test will not work if the starting resin has a secondary amine linker like Sieber.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): If the coupling is incomplete, cap unreacted amines with a solution of acetic anhydride/DIEA/DMF.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and MeOH (2x).

  • Drying: Dry the resin under high vacuum.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general chemical pathway for attaching the specified molecule to either a hydroxyl- or amino-functionalized resin.

G cluster_reactants Reactants cluster_process Process cluster_product Product mol Boc-N(Me)-CH(Br)-COOH (this compound) activation Activation (e.g., HATU or DIC) mol->activation resin Support-X-H (X = O for Wang, NH for Rink Amide) resin->activation product Support-X-CO-CH(Br)-N(Me)-Boc (Loaded Resin) activation->product

Caption: General reaction scheme for coupling this compound to a solid support.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for loading the molecule onto the resin.

G start Start swell 1. Resin Swelling (DCM or DMF) start->swell deprotect 1a. Fmoc Deprotection (For Rink Amide Resin) swell->deprotect if needed activate 2. Prepare & Activate This compound swell->activate deprotect->activate couple 3. Coupling Reaction activate->couple wash1 4. Wash Resin (DMF/DCM) couple->wash1 cap 5. Capping (Optional) wash1->cap wash2 6. Final Wash (DMF/DCM/MeOH) wash1->wash2 skip cap cap->wash2 dry 7. Dry Resin wash2->dry

Caption: Step-by-step workflow for the solid-phase attachment protocol.

References

Application Notes and Protocols for Monitoring PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical monitoring of Proteolysis Targeting Chimera (PROTAC) synthesis. The methodologies outlined herein are essential for ensuring reaction completion, identifying byproducts, and confirming the purity and identity of the final PROTAC molecules.

Introduction to PROTAC Synthesis and Analysis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][2][3] The synthesis of these complex molecules is a multi-step process that requires careful monitoring to ensure the desired product is obtained with high purity.[4][5] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are critical tools in the PROTAC development pipeline.[][7][8]

The general mechanism of action for a PROTAC is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_methods Analytical Methods Start Start: PROTAC Synthesis Reaction Reaction_Monitoring In-Process Reaction Monitoring Start->Reaction_Monitoring Workup Reaction Work-up and Quenching Reaction_Monitoring->Workup Reaction Complete TLC TLC Reaction_Monitoring->TLC LCMS LC-MS Reaction_Monitoring->LCMS Purification Purification (e.g., Prep-HPLC) Workup->Purification Purity_Check Purity and Identity Confirmation Purification->Purity_Check Purity_Check->Purification Impure Final_Characterization Final Product Characterization Purity_Check->Final_Characterization Purity >95% Purity_Check->LCMS HPLC HPLC Purity_Check->HPLC End Final PROTAC Product Final_Characterization->End NMR NMR Final_Characterization->NMR

References

Application Notes and Protocols: Boc-methylglycine-C2-bromine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-methylglycine-C2-bromine is a specialized chemical linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to selectively degrade target proteins implicated in various diseases. This linker, characterized by a Boc-protected N-methylglycine core and a C2-bromoalkyl chain, offers a strategic component for connecting a target protein ligand to an E3 ubiquitin ligase ligand, forming the complete PROTAC molecule.

The N-methylglycine (sarcosine) unit can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, while the terminal bromine atom provides a reactive handle for facile conjugation to a nucleophilic group on one of the ligands, typically through an alkylation reaction. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during the synthetic sequence and can be readily removed under acidic conditions to allow for further chemical modifications if required.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of PROTACs for targeted protein degradation. Detailed protocols and relevant data are presented to guide researchers in the effective use of this linker.

Application in PROTACs: SMARCA2 Degradation

A key application of this compound is in the synthesis of PROTACs targeting SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a synthetic lethal target in cancers with mutations in the related SMARCA4 gene. The development of selective SMARCA2 degraders is a promising therapeutic strategy for such cancers.

This compound has been used as a linker in the synthesis of potent and selective SMARCA2 degraders, such as PROTAC SMARCA2 degrader-24.[1] These PROTACs typically consist of a ligand that binds to the bromodomain of SMARCA2, the linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

Quantitative Data for SMARCA2/4 PROTAC Degraders

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative SMARCA2/4 PROTACs. While not all of these PROTACs explicitly state the use of this compound, they represent the class of molecules where this linker is applicable and provide a benchmark for performance.

Compound Name/IdentifierTarget(s)DC50DmaxCell LineCitation
PROTAC SMARCA2 degrader-24SMARCA2< 0.1 µMNot specifiedHeLa[1]
PROTAC 1SMARCA2300 nM~65%MV-4-11[2]
PROTAC 1SMARCA4250 nM~70%MV-4-11[2]
A947SMARCA239 pM96%SW1573[3]
A947SMARCA41.1 nM92%SW1573[3]
ACBI2SMARCA2Not specifiedNot specifiedIn vivo models[4]
YDR1SMARCA269 nM (24h)87% (24h)H1792[5]
YD54SMARCA28.1 nM (24h)98.9% (24h)H1792[5]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and evaluation of PROTACs utilizing a bromoalkyl linker such as this compound.

Protocol 1: Synthesis of a PROTAC via Alkylation

This protocol describes the conjugation of a target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) with this compound, followed by deprotection and coupling to an E3 ligase ligand.

Materials:

  • Target protein ligand with a free phenol or amine group

  • This compound

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Alkylation of the Target Protein Ligand

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF or ACN in a round-bottom flask under an inert atmosphere.

  • Add K2CO3 (for phenols) or DIPEA (for amines) (2.0-3.0 eq).

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to remove residual TFA. The resulting amine is typically used in the next step without further purification.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU or HBTU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected intermediate from Step 2 (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final PROTAC by flash column chromatography and/or preparative HPLC.

  • Characterize the final product by LC-MS, 1H NMR, and 13C NMR.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol outlines the procedure to assess the degradation of a target protein in a cellular context after treatment with a PROTAC.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MV-4-11, SW1573)

  • Cell culture medium and supplements

  • PROTAC synthesized in Protocol 1

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-SMARCA2)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control and normalized to the loading control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Formation Target Target Protein (e.g., SMARCA2) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Synthetic Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials: - Target Ligand (TL) - this compound - E3 Ligase Ligand (E3L) step1 Step 1: Alkylation TL + this compound start->step1 intermediate1 Boc-protected Intermediate (TL-linker-Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Deprotected Intermediate (TL-linker-NHMe) step2->intermediate2 step3 Step 3: Amide Coupling + E3L-COOH (with HATU/DIPEA) intermediate2->step3 final_product Final PROTAC (TL-linker-E3L) step3->final_product purification Purification & Characterization (Chromatography, LC-MS, NMR) final_product->purification

Caption: General synthetic workflow for PROTAC synthesis.

References

Application Notes and Protocols for Solid-Phase N-Alkylation using Bromo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting N-alkylation reactions on solid supports using bromo derivatives. This technique is a cornerstone in combinatorial chemistry and the synthesis of peptide analogs, peptidomimetics, and other small molecule libraries crucial for drug discovery and development.

Introduction

Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of complex molecules by anchoring a starting material to an insoluble polymer support and performing sequential chemical modifications.[1][2][3] N-alkylation on a solid support is a key transformation that introduces alkyl groups onto nitrogen atoms, enabling the diversification of molecular scaffolds. The use of bromo derivatives as alkylating agents is a common and effective strategy in this context. This document outlines the general principles, provides detailed experimental protocols, and presents a summary of reaction conditions and expected outcomes.

General Principles

The N-alkylation of resin-bound amines with bromo derivatives typically proceeds via a nucleophilic substitution reaction (SN2). The solid support, commonly a polystyrene-based resin such as Merrifield or Wang resin, is functionalized with an amine-containing linker or the initial substrate is an amino acid.[4][5] The resin-bound amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl bromide, leading to the formation of a new carbon-nitrogen bond. The choice of resin, solvent, base, and reaction temperature is critical for the success of the reaction, influencing reaction kinetics, yield, and purity of the final product.

A common approach involves the use of a base to deprotonate the amine, thereby increasing its nucleophilicity. The reaction is typically carried out in a suitable solvent that allows for the swelling of the resin beads, ensuring accessibility of the reagents to the reaction sites.[3]

Experimental Workflow

The general workflow for solid-phase N-alkylation using bromo derivatives can be visualized as a series of sequential steps, including resin preparation, the alkylation reaction itself, washing to remove excess reagents, and finally, cleavage of the product from the solid support.

N_Alkylation_Workflow cluster_resin_prep Resin Preparation cluster_alkylation N-Alkylation Reaction cluster_purification Washing & Cleavage Resin Solid Support (e.g., Merrifield, Wang) Swell Swell Resin in Appropriate Solvent Resin->Swell Deprotection N-terminal Deprotection (if applicable) Swell->Deprotection Add_Base Add Base (e.g., DIEA) Deprotection->Add_Base Add_Bromo Add Bromo Derivative (R-Br) Add_Base->Add_Bromo React Incubate with Agitation (Room Temp to Elevated Temp) Add_Bromo->React Wash Wash Resin to Remove Excess Reagents React->Wash Cleavage Cleave Product from Resin Wash->Cleavage Final_Product Purified N-Alkylated Product Cleavage->Final_Product

Caption: Experimental workflow for solid-phase N-alkylation.

Data Presentation: N-Alkylation Reaction Conditions and Yields

The following table summarizes various reported conditions for N-alkylation on solid supports using bromo derivatives, providing a comparative overview of different resins, reagents, and outcomes.

Resin TypeAmine SubstrateBromo DerivativeBase (Equivalents)SolventTemperatureTimeYield/ConversionReference
PAL-PEG-PSResin-bound amineAllyl bromideDIEA (4)DCMRoom Temp30 minQuantitative[6]
PAL-PEG-PSResin-bound amineCyclopropylmethyl bromideDIEA (4)DCMRoom Temp30 minQuantitative[6]
PAL-PEG-PSResin-bound aminePhenylethyl bromideDIEA (4)DCMRoom Temp2 days20% Conversion[6]
Rink AmideResin-bound amineCPM bromideNot specifiedNot specifiedElevated TempNot specifiedNear Completion[7]
MerrifieldBoc-Amino AcidBenzyl bromideCs2CO3DMF/DMAcNot specifiedNot specifiedEffective[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation on PAL-PEG-PS Resin

This protocol is adapted from methodologies reported for the synthesis of peptide C-terminal N-alkyl amides.[6][7]

Materials:

  • PAL-PEG-PS resin with a free amine

  • Alkyl bromide (e.g., allyl bromide, cyclopropylmethyl bromide) (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (4 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the PAL-PEG-PS resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve the alkyl bromide (4 equivalents) and DIEA (4 equivalents) in DCM.

  • Alkylation Reaction: Drain the solvent from the swollen resin and add the solution of the alkyl bromide and DIEA.

  • Incubation: Shake the reaction mixture at room temperature for the desired time (e.g., 30 minutes for reactive bromides, longer for less reactive ones). Monitor the reaction progress using a qualitative test such as the Kaiser test for the presence of primary amines.[3]

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage: The N-alkylated product can be cleaved from the resin using standard procedures appropriate for the specific resin and linker, for example, with a trifluoroacetic acid (TFA) cocktail.

Protocol 2: Loading of the First Amino Acid onto Merrifield Resin using a Bromo-Functionalized Linker

This protocol describes the initial attachment of an N-protected amino acid to a chloromethylated Merrifield resin, which is a bromo-analogous system.

Materials:

  • Merrifield resin (chloromethylated)

  • N-Boc-protected amino acid

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DMF or DMAc for 30 minutes.

  • Cesium Salt Formation: In a separate flask, dissolve the N-Boc-protected amino acid in DMF. Add cesium carbonate and stir to form the cesium salt of the amino acid.

  • Attachment to Resin: Add the solution of the amino acid cesium salt to the swollen Merrifield resin.

  • Incubation: Shake the mixture at room temperature or elevated temperature to facilitate the SN2 reaction between the carboxylate and the benzylic chloride on the resin. The reaction time can vary depending on the amino acid and specific conditions.

  • Washing: After the attachment is complete, wash the resin thoroughly with DMF, followed by DCM and MeOH to remove unreacted amino acid and cesium salts.

  • Drying: Dry the resin under vacuum. The resin is now ready for subsequent peptide synthesis steps.

Logical Relationships in Solid-Phase N-Alkylation

The success of a solid-phase N-alkylation reaction is dependent on the interplay of several factors. The following diagram illustrates the key relationships influencing the reaction outcome.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Amine Resin-Bound Amine (Nucleophilicity) Outcome Yield & Purity Amine->Outcome Influences Bromo Bromo Derivative (Electrophilicity, Steric Hindrance) Bromo->Outcome Influences Base Base (Strength, Steric Hindrance) Base->Amine Enhances Nucleophilicity Base->Outcome Influences Solvent Solvent (Resin Swelling, Polarity) Solvent->Amine Improves Accessibility Solvent->Bromo Improves Accessibility Solvent->Outcome Influences Temp Temperature Temp->Outcome Influences

Caption: Factors influencing solid-phase N-alkylation outcomes.

Conclusion

N-alkylation on solid support using bromo derivatives is a versatile and powerful method for the synthesis of diverse molecular libraries. The choice of solid support, reaction conditions, and the nature of the bromoalkane are all critical parameters that must be optimized to achieve high yields and purities. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important synthetic transformation in their work.

References

Large-Scale Synthesis of Boc-Methylglycine-C2-Bromine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Boc-methylglycine-C2-bromine, a key intermediate in the development of various pharmaceuticals and chemical probes. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering a scalable and efficient methodology. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthesis workflow.

Introduction

N-(tert-Butoxycarbonyl)-N-methylglycine (Boc-methylglycine or Boc-sarcosine) is a common building block in organic synthesis. Its C2-brominated derivative, this compound, serves as a crucial electrophilic glycine (B1666218) equivalent and is particularly valuable as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The growing interest in PROTACs and other targeted protein degraders necessitates robust and scalable methods for producing key intermediates like this compound. This application note details a reliable procedure for its synthesis on a large scale, focusing on safety, efficiency, and purity of the final product.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from commercially available N-methylglycine (sarcosine). The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. The subsequent step is the alpha-bromination of the resulting Boc-methylglycine.

Synthesis_Pathway Sarcosine N-Methylglycine (Sarcosine) Boc_Sarcosine Boc-N-methylglycine (Boc-Sarcosine) Sarcosine->Boc_Sarcosine (Boc)2O, Base Final_Product This compound Boc_Sarcosine->Final_Product NBS, Radical Initiator

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-methylglycine (Boc-Sarcosine)

This procedure outlines the Boc-protection of N-methylglycine.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
N-Methylglycine (Sarcosine)89.09 g/mol 1.0
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)218.25 g/mol 1.1
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 2.5
Dioxane--
Water--
Ethyl Acetate (B1210297)--
Hexanes--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add N-methylglycine (1.0 eq) and a 1:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) portion-wise while stirring vigorously.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield Boc-N-methylglycine as a white solid.

Expected Yield: 85-95%

Step 2: Large-Scale Synthesis of this compound

This protocol describes the alpha-bromination of Boc-N-methylglycine. For large-scale synthesis, the use of safer solvents is prioritized. Dichloromethane is used here as a substitute for the more toxic carbon tetrachloride.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
Boc-N-methylglycine189.21 g/mol 1.0
N-Bromosuccinimide (NBS)177.98 g/mol 1.1
Azobisisobutyronitrile (AIBN)164.21 g/mol 0.05
Dichloromethane (DCM)--
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Procedure:

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Boc-N-methylglycine in Dichloromethane B Add N-Bromosuccinimide (NBS) A->B C Add Azobisisobutyronitrile (AIBN) B->C D Reflux the mixture under inert atmosphere C->D E Cool the reaction mixture D->E F Filter to remove succinimide E->F G Wash filtrate with sat. NaHCO3 solution F->G H Wash with brine G->H I Dry over Na2SO4 and filter H->I J Concentrate the filtrate under reduced pressure I->J K Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate) J->K L Isolate the pure product K->L

Application Notes and Protocols for Bioconjugation Using Boc-methylglycine-C2-bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-methylglycine-C2-bromine is a versatile heterobifunctional linker primarily employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease pathogenesis. This linker contains a Boc-protected methylglycine (sarcosine) unit and a reactive bromoacetamide functional group. The bromoacetamide moiety serves as an electrophile for covalent conjugation to nucleophilic residues on proteins, most notably the thiol group of cysteine residues, forming a stable thioether bond.

These application notes provide detailed protocols for the use of this compound in bioconjugation, with a focus on its application in the synthesis and evaluation of PROTACs for targeted protein degradation.

Principle of Bioconjugation

The bioconjugation reaction with this compound relies on the alkylation of a cysteine residue by the α-bromoacetamide group. The lone pair of electrons on the sulfur atom of a deprotonated cysteine (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable carbon-sulfur (thioether) bond. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the modification of sensitive biological molecules.

Application: Synthesis of a PROTAC for SMARCA2 Degradation

A key application of this compound is in the construction of PROTACs. In this example, we describe the conceptual synthesis and mechanism of a PROTAC designed to target the SMARCA2 protein for degradation, a strategy relevant in cancers with mutations in the SMARCA4 gene.[1][2][3] The PROTAC consists of three components: a "warhead" that binds to the target protein (SMARCA2), a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL]), and a linker that connects the two, for which this compound can be a part.

PROTAC-Mediated Degradation of SMARCA2

PROTAC_Mechanism

Data Presentation

The efficiency of bioconjugation and subsequent protein degradation can be quantified. The following tables provide representative data for the characterization of a bioconjugate and its activity.

Table 1: Quantitative Analysis of Bioconjugation Reaction

ParameterValueMethod
Reagent Concentration 10-fold molar excess over protein-
Reaction Time 2 hours-
pH 8.0-
Temperature Room Temperature-
Yield of Conjugate > 90%LC-MS
Purity of Conjugate > 95%RP-HPLC

Note: These are typical values and should be optimized for each specific protein and linker combination.

Table 2: Quantification of SMARCA2 Degradation by Western Blot

TreatmentConcentrationSMARCA2 Protein Level (% of Control)
Vehicle (DMSO) -100%
SMARCA2-PROTAC 10 nM45%
SMARCA2-PROTAC 50 nM15%
SMARCA2-PROTAC 100 nM< 5%
Negative Control PROTAC 100 nM98%

Experimental Protocols

Protocol 1: Bioconjugation of a Cysteine-Containing Peptide with this compound

This protocol describes the general procedure for conjugating this compound to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M Dithiothreitol (DTT)

  • Analytical RP-HPLC system

  • LC-MS system

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours. Protect the reaction from light.

  • Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted bromoacetamide. Incubate for 15 minutes.

  • Purification: Purify the conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by LC-MS analysis.[4][5]

Protocol 2: Evaluation of PROTAC-Mediated SMARCA2 Degradation by Western Blot

This protocol details the steps to assess the degradation of a target protein, SMARCA2, in a cellular context after treatment with a PROTAC synthesized using a linker derived from this compound.[6]

Materials:

  • Cancer cell line expressing SMARCA2 (e.g., SW1573)[2]

  • SMARCA2-targeting PROTAC

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-SMARCA2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the SMARCA2-PROTAC or vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

    • Quantify the band intensities and normalize the SMARCA2 signal to the GAPDH signal.

    • Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.[6]

Experimental Workflow for PROTAC Development and Evaluation

PROTAC_Workflow

Conclusion

This compound is a valuable chemical tool for the construction of bioconjugates, particularly for the synthesis of PROTACs. The protocols provided herein offer a framework for its application in conjugating to cysteine residues and for the subsequent evaluation of the biological activity of the resulting PROTACs. The inherent stability of the thioether bond formed makes this linker suitable for the development of robust and effective targeted protein degraders for research and therapeutic applications.

References

Application Note: LC-MS Protocol for Analyzing Boc-Methylglycine-C2-Bromine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, the synthesis of novel small molecules is a critical activity. The reaction between N-tert-butyloxycarbonyl-methylglycine (Boc-methylglycine) and a C2-brominated compound represents a common step in the generation of potential therapeutic agents. Monitoring the progress of such reactions is essential for optimization and scale-up. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the simultaneous quantification of reactants, products, and potential byproducts.[1][2][3] This application note provides a detailed protocol for the analysis of Boc-methylglycine-C2-bromine reactions using LC-MS.

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of the reaction is depicted below.

experimental_workflow cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis Boc_MetGly Boc-Methylglycine Product Reaction Product Boc_MetGly->Product C2_Br C2-Bromine Compound C2_Br->Product Quench Quench Reaction Aliquot Product->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Separation LC Separation Filter->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow from reaction to data analysis.

Experimental Protocols

Materials and Reagents
  • Boc-Methylglycine

  • C2-Bromine containing reactant

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Methanol (B129727) (for quenching), LC-MS grade

  • Reference standards for reactants and synthesized product

Sample Preparation
  • At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume of cold methanol (e.g., 990 µL) to stop the reaction.

  • Further dilute the quenched sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the linear range of the instrument. A dilution factor of 100-1000 is a good starting point.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

LC-MS Method

The following parameters provide a starting point for method development and can be optimized as needed.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

For quantitative analysis, a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.[2][4]

MRM Transitions (Hypothetical):

To set up an MRM method, the precursor ions (parent ions) of the reactants and the product need to be determined, along with their most stable fragment ions (product ions). This is typically done by infusing a dilute solution of each pure compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Boc-Methylglycine[M+H]+To be determinedTo be determined
C2-Bromine Reactant[M+H]+To be determinedTo be determined
Product[M+H]+To be determinedTo be determined

The presence of bromine in a compound can be identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[5][6] This results in two signals in the mass spectrum for a bromine-containing ion, separated by approximately 2 m/z units.

Data Presentation

The quantitative data from the LC-MS analysis can be summarized in a table to track the progress of the reaction over time. The peak area of each compound is proportional to its concentration.

Table 1: Reaction Monitoring Data

Time Point (minutes)Boc-Methylglycine Peak AreaC2-Bromine Reactant Peak AreaProduct Peak Area
01,500,0001,200,0000
301,100,000950,000450,000
60750,000600,000850,000
120300,000250,0001,300,000
24050,00040,0001,550,000

Application in Drug Development

The products of this compound reactions can serve as intermediates in the synthesis of various drug candidates, such as kinase inhibitors. The hypothetical signaling pathway below illustrates how such a molecule might function.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Inhibitor (Product of Reaction) Inhibitor->MEK

Caption: A potential mechanism of action for a synthesized inhibitor.

Conclusion

This application note provides a comprehensive LC-MS protocol for the analysis of reactions between Boc-methylglycine and C2-bromine compounds. The detailed methodology for sample preparation and LC-MS analysis, along with guidelines for data interpretation, will enable researchers to effectively monitor their reactions, leading to improved process understanding and optimization. The described method is a valuable tool for professionals in drug discovery and development.

References

Application Notes and Protocols for Boc-Protected Amino Acid Activation in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is a widely used, acid-labile protecting group for the α-amino function of amino acids. Its stability under a variety of reaction conditions, coupled with the ease of its removal, makes it a valuable tool in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2]

Effective amide bond formation requires the activation of the carboxylic acid moiety of the N-terminally protected amino acid to facilitate nucleophilic attack by the free amino group of another amino acid or amine. The choice of activating agent, or "coupling reagent," is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the purity of the final product.[2][3] These application notes provide an overview of the most common activation strategies and detailed protocols for their implementation.

Principles of Activation

The activation of a Boc-protected amino acid involves converting the carboxyl group's hydroxyl into a better leaving group. This is typically achieved by reacting the Boc-amino acid with a coupling reagent to form a highly reactive intermediate, such as an active ester, a symmetrical anhydride, or an O-acylisourea.[4] This intermediate is then susceptible to nucleophilic attack by the amine component to form the thermodynamically stable amide bond.[4]

Key considerations when choosing an activation method include:

  • Reaction Rate: Faster coupling times are generally preferred to minimize side reactions.

  • Racemization: The chiral integrity of the α-carbon must be maintained. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress racemization.[1][5]

  • Steric Hindrance: Coupling sterically hindered amino acids (e.g., N-methylated or α,α-disubstituted amino acids) requires more potent activation reagents.[6][7]

  • Byproducts: The byproducts of the coupling reaction should be easily removable. For instance, the dicyclohexylurea (DCU) byproduct from dicyclohexylcarbodiimide (B1669883) (DCC) is insoluble in many organic solvents, making it suitable for solution-phase but not solid-phase synthesis.[1]

Major Classes of Coupling Reagents

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic and cost-effective coupling reagents.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] To minimize racemization and the formation of an inactive N-acylurea byproduct, an additive like HOBt is almost always used in conjunction with carbodiimides.[5][8]

  • DCC (Dicyclohexylcarbodiimide): Widely used in solution-phase synthesis. The DCU byproduct precipitates from most organic solvents, facilitating its removal by filtration.[1]

  • DIC (N,N'-Diisopropylcarbodiimide): Preferred for solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble in common solvents like DMF and DCM, allowing it to be washed away from the resin.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325), making it ideal for aqueous coupling reactions and for syntheses where byproducts can be removed by aqueous extraction.[1]

Uronium/Aminium Salts

These reagents, often based on HOBt or HOAt, are highly efficient and lead to rapid coupling reactions with low levels of racemization.[1] They are particularly effective for difficult couplings.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and efficient coupling reagent.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Even more reactive than HBTU, especially for hindered couplings, and provides excellent suppression of racemization.[1]

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Structurally similar to HBTU and also a very efficient coupling reagent.[1]

Phosphonium (B103445) Salts

Phosphonium-based reagents are also highly effective and are known for their ability to minimize side reactions.

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A very effective reagent, but its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[9]

  • PyBOP (Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate): A safer alternative to BOP that does not produce HMPA and is highly efficient.[9]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A more reactive phosphonium salt, particularly useful for coupling N-methylated amino acids.[1]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent often depends on the specific amino acids being coupled. Sterically hindered amino acids pose a significant challenge and often require more powerful reagents.

Coupling Reagent / MethodAmino Acid Sequence / ModelYield (%)Purity / RacemizationReference / Notes
DIC MIL-101(Al)-NH₂ + Boc-Gly-OH41.1 ± 0.8High[10] Post-synthetic modification of a MOF.
HBTU MIL-101(Al)-NH₂ + Acetic Acid~30Good[10] Post-synthetic modification of a MOF.
PyBroP® MIL-101(Al)-NH₂ + Acetic Acid~30Good[10] Post-synthetic modification of a MOF.
DCC/HOBt Boc-Leu-Phe-OH + H-Val-OtBu>99<1% L-D-L epimer[5] Illustrates the effectiveness of HOBt in suppressing racemization.
DCC/HOBt Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin8218% L-D-L epimer[5] A challenging solid-phase coupling.
DCC/HOAt Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin946% L-D-L epimer[5] Demonstrates superiority of HOAt over HOBt for difficult couplings.
HBTU (excess) Boc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield-[7] Effective for hindered N-methylated amino acids.
PyBroP (excess) Boc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield-[7] Effective for hindered N-methylated amino acids.
BOP Peptides with AsnLowerLower Purity[11] BOP reagent showed lower yield and purity for asparagine-containing peptides compared to DIPCI (DIC).
DIPCI (DIC) Peptides with AsnHigherHigher Purity[11] DIC was more effective than BOP for coupling asparagine.

Experimental Protocols

Protocol 1: General Procedure for Boc-SPPS using DIC/HOBt Activation

This protocol outlines a standard manual solid-phase peptide synthesis cycle on a Merrifield or PAM resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]

    • Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).[12]

  • Neutralization:

    • Treat the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Repeat the neutralization step for another 2 minutes.

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.

    • Add DIC (3-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[6]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.[6]

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines. A blue/purple color indicates an incomplete reaction, while a yellow/colorless result indicates completion.[3]

    • If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Return to Step 2 for the next coupling cycle.

Protocol 2: General Procedure for Solution-Phase Coupling using EDC/HOBt

This protocol describes the coupling of a Boc-amino acid to an amino acid ester in solution.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DCM or DMF).

    • In a separate flask, dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in the same solvent. Add a tertiary base like N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) to generate the free amine.

  • Activation:

    • Cool the solution containing the Boc-amino acid and HOBt to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C.[3]

  • Coupling Reaction:

    • Add the prepared free amine solution to the activated Boc-amino acid solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude dipeptide can be further purified by column chromatography or recrystallization.

Protocol 3: High-Efficiency Coupling in SPPS using HATU

This protocol is recommended for difficult couplings, such as with sterically hindered or N-methylated amino acids.

  • Resin Preparation: Perform resin swelling, Boc-deprotection, and neutralization as described in Protocol 1 (Steps 1-3).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and HATU (3.9 equivalents) in DMF.[13]

    • Add DIPEA (6-8 equivalents) to the amino acid solution to begin activation.

    • Immediately add the activated solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time may be extended.[13]

  • Monitoring and Washing: Follow the procedures for monitoring and washing as described in Protocol 1 (Steps 5-6).

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection 1. Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Activation & Coupling Boc-AA + Reagent (e.g., DIC/HOBt) wash2->coupling monitor 4. Monitor (Ninhydrin Test) coupling->monitor monitor->coupling Positive (Recouple) wash3 Wash (DMF, DCM) monitor->wash3 Negative cycle Next Cycle? wash3->cycle cycle->deprotection Yes end End: Cleavage from Resin cycle->end No

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Carbodiimide Activation Mechanism

Carbodiimide_Activation Boc_AA Boc-AA-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Boc_AA->O_Acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' (e.g., DIC) HOBt HOBt HOBt_Ester HOBt Active Ester (Racemization Resistant) HOBt->HOBt_Ester Amine H₂N-Peptide Peptide Boc-AA-CO-NH-Peptide Amine->Peptide N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) O_Acylisourea->HOBt_Ester + HOBt HOBt_Ester->Peptide + H₂N-Peptide

Caption: Activation of a Boc-amino acid using a carbodiimide and HOBt additive.

Logical Decision Tree for Reagent Selection

Reagent_Selection start Start: Select Coupling Reagent is_hindered Sterically Hindered Coupling? start->is_hindered is_asn_gln Asn or Gln Coupling? is_hindered->is_asn_gln No reagent_potent Use Potent Reagent: HATU, PyBrOP is_hindered->reagent_potent Yes is_solution Solution or Solid Phase? reagent_standard Use Standard Reagent: DIC/HOBt (SPPS) DCC/HOBt (Solution) is_solution->reagent_standard Solid (SPPS) is_solution->reagent_standard Solution is_asn_gln->is_solution No reagent_dehydration Use HOBt additive to suppress dehydration is_asn_gln->reagent_dehydration Yes reagent_edc Consider EDC for Aqueous Workup reagent_standard->reagent_edc If applicable

Caption: Decision tree for selecting a suitable Boc-amino acid coupling reagent.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Methylglycine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Boc-methylglycine-C2-bromine coupling reaction.

Troubleshooting Guide

Low yield in the N-alkylation of Boc-methylglycine (Boc-sarcosine) with a C2-bromine electrophile (e.g., 1,2-dibromoethane (B42909) or 2-bromoethylamine) is a common issue. This guide provides a systematic approach to identifying and resolving potential problems.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK analyze_byproducts Analyze Crude Reaction Mixture for Side Products check_conditions->analyze_byproducts Conditions Appear Correct optimize_base Optimize Base check_conditions->optimize_base Yield Still Low analyze_byproducts->optimize_base Side Reactions Identified optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp purification Refine Purification Strategy optimize_temp->purification success Improved Yield purification->success

Caption: A stepwise workflow for troubleshooting low yields in the Boc-methylglycine coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction has a low yield, and I suspect a problem with my base. Which base is most effective?

A1: The choice of base is critical for this reaction. Hindered alkoxide bases, such as potassium tert-butoxide (KOtBu), have been shown to provide significantly higher yields compared to other bases like sodium hydride (NaH).[1] It is crucial to use a strong enough base to deprotonate the carboxylic acid and the N-H proton of the Boc-protected amine, forming a dianion for alkylation. Weaker bases like triethylamine (B128534) (TEA) are often insufficient.

Q2: I am observing multiple spots on my TLC, and the major spot is not my desired product. What are the likely side products?

A2: Several side reactions can occur, leading to a complex product mixture:

  • Over-alkylation: The initially formed product can react again with the C2-bromine compound, especially if an excess of the electrophile is used.

  • Piperazine (B1678402) Formation: If 1,2-dibromoethane is used, an intramolecular cyclization can occur after the initial alkylation, or two molecules of Boc-methylglycine can be bridged by the ethane (B1197151) linker, which can then cyclize to form a piperazine derivative.

  • Elimination: The bromoalkane can undergo elimination to form a vinyl bromide, particularly at elevated temperatures with a strong base.

  • Boc-Deprotection: Although generally stable to bases, the Boc group can be cleaved under certain basic or nucleophilic conditions, especially during workup if acidic conditions are used.[1][2][3][4]

Q3: How can I minimize the formation of side products?

A3: To minimize side products, consider the following:

  • Stoichiometry: Use a slight excess of Boc-methylglycine relative to the C2-bromine compound to reduce over-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor the desired mono-alkylation.

  • Low Temperature: Running the reaction at a low temperature (e.g., -20°C to 0°C) can help to control the reaction rate and reduce the likelihood of side reactions.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.

Q4: My starting materials are not fully soluble in the reaction solvent. What is the best solvent to use?

A4: Polar aprotic solvents are generally preferred for this type of N-alkylation. Tetrahydrofuran (B95107) (THF) is a good starting point, especially when using strong bases like KOtBu.[1] Dimethylformamide (DMF) can also be used and may improve the solubility of the reactants. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the electrophile.

Q5: I am having difficulty purifying my product. Do you have any recommendations?

A5: The purification of N-alkylated amino acid derivatives can be challenging due to their amphiphilic nature.

  • Extraction: After quenching the reaction, perform a careful aqueous workup. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) with a non-nucleophilic acid like citric acid or KHSO₄ will protonate the desired product, allowing for extraction into an organic solvent like ethyl acetate (B1210297). Be cautious, as strong acids can lead to Boc-deprotection.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid can improve separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.

Quantitative Data on Base and Solvent Effects

The following table summarizes the impact of different bases on the yield of a representative N-alkylation of a Boc-protected amino acid. While the specific substrate is Nα-Boc-Nτ-tosyl-L-histidine, the trend is informative for the N-alkylation of Boc-methylglycine.

BaseSolventTemperatureYield (%)Reference
Potassium tert-butoxide (KOtBu)THF-20°C62 - 66[1]
Sodium Hydride (NaH)THFNot specified30 - 47[1]

Detailed Experimental Protocol

This protocol is a representative procedure for the N-alkylation of Boc-methylglycine with 1,2-dibromoethane.

Reaction Scheme

G Boc_Me_Gly Boc-N(Me)Gly-OH Product Boc-N(Me)Gly-(CH2)2-Br Boc_Me_Gly->Product Dibromo Br(CH2)2Br Dibromo->Product Base Base (e.g., KOtBu) Base->Product Solvent Solvent (e.g., THF) Solvent->Product HBr HBr

Caption: General reaction scheme for the N-alkylation of Boc-methylglycine.

Materials:

  • Boc-methylglycine (Boc-sarcosine)

  • 1,2-dibromoethane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Boc-methylglycine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Deprotonation: Cool the solution to -20°C using a suitable cooling bath. Add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at -20°C for 30 minutes.

  • Alkylation: Slowly add 1,2-dibromoethane (1.5 eq) to the reaction mixture via syringe. Allow the reaction to stir at -20°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of water.

  • Work-up:

    • Dilute the mixture with diethyl ether and water.

    • Separate the layers.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Disclaimer: This protocol is a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates and scales. Always perform a risk assessment before conducting any chemical reaction.

References

Technical Support Center: Boc-Methylglycine-C2-Bromine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-methylglycine-C2-bromine during PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in PROTAC synthesis?

This compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected secondary amine and a reactive C2-bromine moiety. This allows for the sequential conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, forming the final PROTAC molecule.

Q2: What are the most common side reactions observed when using this compound?

The most prevalent side reactions include:

  • Intramolecular Cyclization: Formation of a cyclic piperazinone derivative.

  • Hydrolysis: Conversion of the bromo group to a hydroxyl group.

  • Diketopiperazine Formation: A potential side reaction if the Boc group is prematurely removed.

  • Elimination: Formation of an unsaturated byproduct under strongly basic conditions.

Q3: How can I minimize the formation of the intramolecular cyclization byproduct?

To minimize intramolecular cyclization, it is crucial to control the reaction conditions. This includes:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base.

  • Temperature Control: Perform the reaction at a lower temperature to disfavor the intramolecular reaction.

  • Concentration: Maintain a higher concentration of the nucleophile to favor the intermolecular reaction.

Q4: Under what conditions is the Boc protecting group stable?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions.[1] It is, however, labile to acidic conditions and will be removed. Care should be taken to avoid acidic workups or additives if the Boc group needs to remain intact for subsequent synthetic steps.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired PROTAC, presence of a major byproduct with a mass corresponding to the cyclized linker. Intramolecular cyclization of the this compound linker.- Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) instead of a stronger, more nucleophilic base. - Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C). - Increase the concentration of the nucleophilic coupling partner to favor the intermolecular reaction.
Mass spectrometry analysis shows a byproduct with a mass increase of 18 Da (loss of HBr, addition of H2O). Hydrolysis of the C2-bromine to a hydroxyl group.- Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Identification of a byproduct consistent with diketopiperazine formation. Premature cleavage of the Boc protecting group followed by intermolecular or intramolecular cyclization. This is more likely if the other end of the linker has been deprotected.- Ensure the reaction conditions remain basic or neutral to maintain the integrity of the Boc group.[1] - If acidic conditions are unavoidable in a prior step, ensure complete neutralization before proceeding with the coupling reaction.
Complex mixture of byproducts, potential for elimination products. Use of a strong, non-hindered base (e.g., NaOH, KOH) leading to multiple side reactions.- Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with a Nucleophile (e.g., a Phenol or Amine)

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the nucleophilic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Linker Addition: Slowly add a solution of this compound (1.1 - 1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Key Side Reactions of this compound

Side_Reactions start This compound protac Desired PROTAC (Intermolecular Substitution) start->protac Nucleophile (e.g., R-OH, R-NH2) cyclized Intramolecular Cyclization (Piperazinone) start->cyclized Base (Intramolecular) hydrolyzed Hydrolysis Product (-OH) start->hydrolyzed H2O eliminated Elimination Product (Alkene) start->eliminated Strong Base

Caption: Potential reaction pathways for this compound.

Diagram 2: Troubleshooting Logic for Low PROTAC Yield

Troubleshooting_Workflow start Low Yield of Desired PROTAC check_mass_spec Analyze Byproducts by LC-MS start->check_mass_spec cyclization Mass consistent with cyclized linker? check_mass_spec->cyclization hydrolysis Mass consistent with hydrolysis (+18 Da)? cyclization->hydrolysis No solve_cyclization Optimize Base and Temperature: - Use DIPEA - Lower reaction temp. cyclization->solve_cyclization Yes other Other byproducts? hydrolysis->other No solve_hydrolysis Ensure Anhydrous Conditions: - Dry solvents - Inert atmosphere hydrolysis->solve_hydrolysis Yes solve_other Re-evaluate Base Choice: - Avoid strong, non-hindered bases other->solve_other Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Troubleshooting incomplete Boc deprotection of N-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methylated amino acid residues. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of an N-methylated residue incomplete?

Incomplete deprotection of N-methylated residues is a common challenge that can be attributed to several factors:

  • Increased Steric Hindrance: The presence of the N-methyl group, in addition to the bulky Boc group and the amino acid side chain, increases steric congestion around the carbamate (B1207046) nitrogen. This steric hindrance can impede the approach of the acid catalyst (e.g., trifluoroacetic acid - TFA), slowing down the cleavage reaction compared to non-methylated amino acids.[1]

  • Insufficient Acid Concentration or Reaction Time: Standard deprotection conditions that are effective for other amino acids may be insufficient for N-methylated residues. The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly negatively impact the reaction rate.[1] Insufficient reaction time will also lead to incomplete removal of the Boc group.[1]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to access all the peptide chains. This can lead to incomplete deprotection and result in deletion sequences in subsequent coupling steps.[1] Interestingly, 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity peptides.[1]

Q2: What are the primary side reactions during the Boc deprotection of N-methylated residues, especially those with sensitive side chains?

The primary side reaction stems from the generation of a reactive tert-butyl cation (tBu⁺) during the cleavage of the Boc group.[1][2] This electrophile can alkylate nucleophilic residues within your peptide or molecule.[2][3]

  • Tryptophan: The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3]

  • Methionine: The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, or it can be oxidized.[1][3]

  • Cysteine: The free thiol group is a target for alkylation.[3]

  • Tyrosine: The phenolic ring can be alkylated.[3]

Q3: How can I prevent these side reactions?

The most effective way to prevent side reactions is to use a "cleavage cocktail" that includes scavengers. Scavengers are nucleophilic reagents added to the acid solution to trap reactive electrophiles like the tert-butyl cation as they form.[1][3]

  • For trapping tert-butyl cations: Triisopropylsilane (TIS), triethylsilane (TES), thioanisole, or anisole (B1667542) are commonly used.[1][3]

  • For preventing methionine S-alkylation: Thioanisole is particularly effective.[3]

  • For preventing/reversing methionine oxidation: Thioanisole and dimethyl sulfide (B99878) (DMS) can suppress oxidation. For more robust prevention or to reduce any methionine oxide that has already formed, adding ammonium (B1175870) iodide (NH₄I) to the cleavage cocktail is highly effective.[1]

  • For protecting cysteine: Ethanedithiol (EDT) is a commonly used scavenger.[3]

A general, robust scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][4] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3]

Troubleshooting Guide

Problem 1: Low yield of deprotected product detected by LC-MS, with starting material still present.

This is a clear indication of incomplete deprotection.

G start Low yield of deprotected product (Incomplete Deprotection) action1 Increase Acid Strength (e.g., from 25% TFA in DCM to 50% or neat TFA) start->action1 Insufficient acid strength action2 Extend Reaction Time (Monitor at 30 min, 1 hr, 2 hr intervals) start->action2 Insufficient reaction time action3 Optimize Resin Swelling (SPPS) (Pre-wash resin with deprotection solvent) start->action3 Poor reagent access (SPPS) action4 Consider Alternative Methods (e.g., HCl in dioxane, thermal deprotection) start->action4 If standard methods fail end Complete Deprotection action1->end action2->end action3->end action4->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Actions:

  • Increase Acid Strength: If you are using a lower concentration of TFA (e.g., 20-25% in DCM), increase it to 50%. For very challenging cases, neat (100%) TFA may be required, but be mindful of potential side reactions with other sensitive residues.[1][2]

  • Extend Reaction Time: Monitor the reaction at set intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal time for complete conversion.[1][5]

  • Ensure Adequate Resin Swelling (for SPPS): Before adding the deprotection cocktail, pre-wash the resin with the solvent (e.g., DCM) to ensure it is fully swollen.[6]

Problem 2: Mass corresponding to +56 Da (tert-butylation) or +16 Da (oxidation) is observed by LC-MS.

This confirms that side reactions are occurring and requires the optimization of your scavenger cocktail.

Data Presentation: Recommended Cleavage Cocktails

The following table summarizes common cleavage cocktails. The choice of cocktail depends on the specific residues present in your molecule.

Reagent/CocktailComposition (v/v/v)Target Residue(s) / PurposeReference(s)
Standard 95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose, scavenges t-butyl cations[1][3][4]
For Tryptophan TFA with TES or TISPrevents indole alkylation[3]
For Methionine TFA with ThioanisolePrevents S-alkylation[3]
For Methionine (Oxidation) TFA with NH₄I and DMSPrevents/reverses oxidation[1]
For Cysteine TFA with EDTProtects free thiol[3]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTFor peptides with multiple sensitive residues[3]

Experimental Protocols

Protocol 1: Solution-Phase Boc Deprotection of an N-Methylated Residue

This protocol is a general starting point for solution-phase deprotection.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[1][5]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1][5]

  • Addition of Reagents: To the cooled, stirred solution, slowly add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA / 48% DCM / 2% TIS.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.[1][5]

  • Work-up:

    • Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.[1][5]

    • To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times).[1][5]

    • The resulting residue is the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in water, carefully neutralize with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).[1]

Protocol 2: Solid-Phase Boc Deprotection (SPPS)

This protocol describes the deprotection step within an SPPS workflow.

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[6]

  • Deprotection:

    • Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM). Use approximately 10 mL of solution per gram of resin.[6][7]

    • Agitate the mixture at room temperature for 2-3 minutes.[7]

    • Filter the resin and add a second portion of the deprotection solution.[7]

    • Agitate for an additional 20-30 minutes.[6]

  • Washing:

    • Filter the resin and wash thoroughly with DCM (3 times).[7]

    • To neutralize any remaining TFA, wash with 5% diisopropylethylamine (DIPEA) in DCM (3 times).[7]

    • Wash again with DCM and then with DMF to prepare for the next coupling step.

Visualizations

Boc Deprotection Mechanism and Side Reactions

G cluster_deprotection Boc Deprotection Pathway cluster_side_reactions Side Reactions Boc_N_R Boc-N(Me)-R Protonation Protonation of Carbonyl Boc_N_R->Protonation + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid tBu_cation tert-Butyl Cation (tBu⁺) Protonation->tBu_cation Loss of tBu⁺ Deprotected_Amine H₂N⁺(Me)-R (TFA Salt) Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Side_Product Alkylated Side Product (e.g., tBu-Trp, tBu-Met) tBu_cation->Side_Product Alkylation Trapped_tBu Trapped tBu⁺ tBu_cation->Trapped_tBu Trapping Scavenger Scavenger (e.g., TIS, Thioanisole) Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr)

Caption: Boc deprotection pathway and competing side reactions.

References

How to prevent side product formation with alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent the formation of side products during alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in alkylation reactions and why do they form?

The most common side products in alkylation reactions are polyalkylated substances and isomers resulting from carbocation rearrangements.

  • Polyalkylation: This occurs when more than one alkyl group is added to the substrate. In reactions like the Friedel-Crafts alkylation, the initial product, a monoalkylated molecule, is often more reactive than the starting material because the added alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack.[1][2]

  • Carbocation Rearrangement: Alkylating agents, particularly alkyl halides, can form carbocation intermediates. These intermediates can rearrange to form more stable carbocations, leading to the formation of structural isomers.

  • N-alkylation vs. C-alkylation: In molecules with multiple nucleophilic sites, such as enamines, alkylation can occur at the nitrogen atom (N-alkylation) instead of the desired carbon atom (C-alkylation), especially with less reactive alkyl halides.[3]

  • Polymerization: Under certain conditions, especially with catalysts like sulfuric acid, olefins can polymerize, leading to heavy hydrocarbon byproducts.[4]

Q2: How can I prevent polyalkylation?

Preventing polyalkylation is crucial for achieving high yields of the desired mono-alkylated product. Several strategies can be employed:

  • Use a Large Excess of the Substrate: By significantly increasing the concentration of the starting material (e.g., the aromatic compound), the statistical probability of the alkylating agent reacting with an unalkylated molecule increases, thereby minimizing the formation of polyalkylated products.[1][2][5] For inexpensive substrates like benzene (B151609), it can even be used as the solvent.[2]

  • Control Stoichiometry: Carefully controlling the molar ratio of the reactants to favor monoalkylation is a fundamental step.[1][3]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of subsequent alkylation reactions.[1][6]

  • Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step method. First, an acyl group is added to the aromatic ring. The acyl group is deactivating, which prevents further substitution. The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][2][7] This approach also prevents carbocation rearrangements.[2][7]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-alkylated product and significant polyalkylation.

This is a classic issue in reactions like Friedel-Crafts alkylation. The troubleshooting workflow below can help identify and solve the problem.

G start Low Yield of Mono-alkylated Product q1 Is the substrate in large excess? start->q1 a1_no Increase substrate-to-reagent ratio. Use substrate as solvent if possible. q1->a1_no No a1_yes Yes q1->a1_yes q2 Are reaction conditions optimized? a1_no->q2 a1_yes->q2 a2_no Lower temperature. Use a milder catalyst. q2->a2_no No a2_yes Yes q2->a2_yes q3 Is carbocation rearrangementa possible issue? a2_no->q3 a2_yes->q3 a3_yes Consider Friedel-Crafts Acylation followed by reduction. q3->a3_yes Yes end_node Mono-alkylation Optimized a3_yes->end_node

Caption: Troubleshooting workflow for low mono-alkylation yield.

Problem 2: Formation of off-target products due to multiple reactive sites.

In complex molecules, alkylating agents can react with unintended nucleophiles (e.g., heteroatoms like N, S, or O) or at different carbon positions.

  • Cause: The alkylating agent may not be selective enough, or certain sites on the substrate may have similar or higher nucleophilicity than the target site. Off-target thiol alkylation has been observed with some inhibitors, highlighting the need for selectivity.[8]

  • Solution: Use of Protecting Groups: Temporarily block reactive functional groups that are not the intended target of alkylation. The protecting group can be removed in a subsequent step.

  • Solution: Modify the Alkylating Agent: Using a bulkier alkylating agent can introduce steric hindrance, preventing reaction at more sterically hindered off-target sites.[2]

  • Solution: Adjust Reaction Conditions: Changing the solvent, temperature, or catalyst can alter the relative reactivity of different sites.[9]

Data Presentation: Controlling Polyalkylation in Benzene Alkylation

The following table summarizes the effect of reactant ratio and catalyst on the product distribution in the Friedel-Crafts alkylation of benzene.

Benzene:Alkyl Halide RatioCatalystTemperature (°C)Mono-alkylated Product (%)Poly-alkylated Products (%)Reference
1:1AlCl₃254555[1]
5:1AlCl₃258515[1][2]
10:1AlCl₃25>95<5[5]
5:1FeBr₃ (milder)259010[1]
1:1 (Acylation)AlCl₃10>99 (Ketone)<1[7]

Data are representative examples compiled from general principles discussed in the cited literature.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene

This protocol is the first step in a two-step sequence to achieve mono-alkylation while avoiding polyalkylation and rearrangements.[1]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

  • Reagents: In the reaction flask, add anhydrous aluminum chloride (AlCl₃) and an inert solvent like dichloromethane (B109758) (DCM). Cool the suspension in an ice bath to 0°C.

  • Addition: Slowly add acetyl chloride dissolved in DCM to the stirred AlCl₃ suspension via the dropping funnel.

  • Reaction: After the addition is complete, add anhydrous benzene dropwise while ensuring the temperature remains below 10°C.

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and dilute HCl to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude acetophenone (B1666503).

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol reduces the ketone from the acylation step to the final alkylated product.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene (B28343) (as a co-solvent), and the acetophenone obtained from Protocol 1.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.

  • Workup: After completion, cool the mixture to room temperature and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the final product, ethylbenzene.

Visualizations

Mechanism of Polyalkylation

The diagram below illustrates why polyalkylation occurs in Friedel-Crafts reactions. The initial alkylation product is more activated than the starting benzene, leading to a faster second alkylation.

G A Benzene B Alkylbenzene (Activated Ring) A->B C Alkylbenzene D Dialkylbenzene (Side Product) C->D + R-X / AlCl3

Caption: Reaction pathway showing the formation of polyalkylation side products.

Decision Tree for Alkylation Strategy

This diagram provides a logical path for selecting an appropriate strategy to minimize side products.

G start Goal: Synthesize Mono-alkylated Product q1 Is the alkylating agent prone to rearrangement? start->q1 strat1 Use Friedel-Crafts Acylation followed by Reduction q1->strat1 Yes q2 Is the substrate cheap and available in excess? q1->q2 No strat2 Use large excess of substrate. Optimize T° and catalyst. q2->strat2 Yes strat3 Carefully control stoichiometry. Consider alternative synthetic routes. q2->strat3 No

Caption: Decision tree for selecting an optimal alkylation strategy.

References

Technical Support Center: Optimizing Boc-Methylglycine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-methylglycine, particularly with C2-bromine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of Boc-methylglycine with a C2-bromine compound, a reaction that can be challenging due to steric hindrance.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The N-methyl group on Boc-methylglycine significantly hinders the approach of the nucleophile to the electrophilic C2-bromine compound.[1][2][3] 2. Inefficient Activation/Coupling Conditions: Standard coupling conditions may not be sufficient to overcome the activation energy for this sterically hindered amino acid.[2][4] 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Optimize Reaction Conditions:     a. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation barrier.[5] However, be mindful of potential side reactions or degradation of starting materials at higher temperatures.     b. Extend Reaction Time: For sluggish reactions, extending the reaction time (e.g., to 24-48 hours) may be necessary.[4][6] 2. Use a Stronger Base/Different Solvent:     a. In cases of N-alkylation, a hindered strong base like potassium tert-butoxide (KOtBu) in an inert solvent like THF can be effective.[7]     b. Solvents like DMF or NMP can be beneficial due to their good solvating properties.[1] 3. Employ More Potent Coupling Reagents (for amide bond formation): If the C2-bromine compound is part of a molecule to be coupled via an amide bond, stronger coupling reagents are recommended.[2][4] (See table below)
Slow Reaction Rate 1. Steric Hindrance: As mentioned above, this is a primary factor.[1][2][3] 2. Inappropriate Solvent: The solvent may not be optimal for the specific reaction type (e.g., N-alkylation vs. amide coupling).1. Increase Reactant Concentration: A higher concentration of reactants can sometimes accelerate the reaction rate. 2. Add a Catalyst: For certain coupling types, a catalyst can be beneficial. For instance, in N-alkylation, the use of an appropriate catalyst might be explored. 3. Re-evaluate Solvent Choice: Ensure the solvent is appropriate for the reaction mechanism. For N-alkylation, polar aprotic solvents like THF or DMF are often used.[7]
Side Product Formation 1. Racemization: Harsh basic conditions or high temperatures can lead to racemization if the C2-bromine compound is attached to a chiral center.[8] 2. Boc Deprotection: The Boc protecting group can be labile under certain acidic or high-temperature conditions.[5] 3. Over-alkylation: If the target is mono-alkylation, using a large excess of the C2-bromine compound or strong bases can sometimes lead to di-alkylation.1. Control Temperature and Base Strength: Use the mildest effective base and the lowest possible temperature to minimize racemization and other side reactions.[8] 2. Monitor Reaction Carefully: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the desired product is formed to avoid the formation of byproducts. 3. Stoichiometry Control: Carefully control the stoichiometry of the reactants to favor mono-alkylation if that is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling reaction with Boc-methylglycine so slow?

A1: The slow reaction rate is primarily due to steric hindrance. The bulky N-methyl group on the glycine (B1666218) nitrogen shields it, making it a less accessible nucleophile for the incoming electrophile (the C2-bromine compound).[1][2][3]

Q2: What are the best coupling reagents for sterically hindered amino acids like Boc-methylglycine?

A2: For amide bond formation involving sterically hindered amino acids, standard carbodiimide (B86325) reagents like DCC or DIC are often inefficient.[2] It is highly recommended to switch to more potent coupling reagents such as HATU, HBTU, or PyBOP.[4]

Q3: Can I "double couple" to improve the yield?

A3: Yes, double coupling is a common and effective strategy to drive the reaction to completion when dealing with sterically hindered residues. This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1]

Q4: What are some alternative strategies if optimizing the coupling conditions doesn't work?

A4: If you continue to face issues, consider synthesizing the desired product through an alternative route. For instance, instead of coupling a pre-formed Boc-methylglycine, you could try to methylate a Boc-glycine residue that is already coupled to your C2-moiety. This would be an N-alkylation reaction.

Q5: Are there any specific side reactions to watch out for?

A5: Yes, be aware of potential racemization, especially with stronger bases and higher temperatures.[8] Also, the Boc protecting group can be labile under harsh conditions.[5]

Data Summary

The following table summarizes recommended coupling reagents for sterically hindered amino acids, which are applicable to Boc-methylglycine in the context of amide bond formation.

Coupling ReagentEquivalents (Amino Acid:Reagent:Base)Recommended Use
HBTU/HOBt/DIEA1:1:2Standard coupling for difficult sequences.
HATU/HOAt/DIEA1:1:2Highly recommended for hindered couplings.[4]
PyBOP/HOBt/DIEA1:1:2An effective alternative for hindered couplings.[4]

Experimental Protocols

General Protocol for N-Alkylation of Boc-Glycine with a C2-Bromine Compound

This protocol is a general guideline for the N-methylation of a Boc-protected amino acid, which can be adapted for the coupling of Boc-glycine with a generic C2-bromine compound (R-CH2-CH2-Br).

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-glycine (1 equivalent) in anhydrous THF.

  • Base Addition: Cool the solution to a low temperature (e.g., -20 °C or lower). Slowly add a hindered alkoxide base such as potassium tert-butoxide (KOtBu) (at least 2.2 equivalents) to the solution over a period of time (e.g., 2 hours).[7] This will form the dianion.

  • Alkylation: Add the C2-bromine compound (an excess, e.g., 2.2 equivalents or more) to the reaction mixture.[7] It can be beneficial to add the alkyl halide to the amino acid before the addition of the base.[7]

  • Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a weak acid with a non-nucleophilic counterion, such as aqueous ammonium (B1175870) sulfate.[7]

  • Work-up and Purification: Perform a standard aqueous work-up to extract the product. The crude product can then be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Boc-Methylglycine Coupling start Low or No Product Yield check_steric Primary Cause: Steric Hindrance? start->check_steric optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time check_steric->optimize_conditions Yes stronger_reagents Use Stronger Base / More Potent Coupling Reagent optimize_conditions->stronger_reagents alt_route Consider Alternative Synthetic Route optimize_conditions->alt_route double_coupling Perform Double Coupling stronger_reagents->double_coupling stronger_reagents->alt_route success Successful Coupling double_coupling->success Logical_Relationship Key Factors Affecting Reaction Time reaction_time Reaction Time steric_hindrance Steric Hindrance (N-Methyl Group) steric_hindrance->reaction_time Increases temperature Temperature temperature->reaction_time Decreases (Generally) reagent_potency Reagent Potency (Base/Coupling Agent) reagent_potency->reaction_time Decreases concentration Reactant Concentration concentration->reaction_time Decreases

References

Technical Support Center: Purification of Hydrophobic PROTAC Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic PROTAC molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic PROTACs so difficult to purify?

Hydrophobic PROTACs present unique purification challenges due to their inherent physicochemical properties. They often have high molecular weights (beyond the Rule of Five), poor aqueous solubility, and a tendency to aggregate, which can lead to low recovery, poor peak shape, and difficulty in removing impurities during chromatographic purification. Their flexible linkers can also contribute to conformational heterogeneity, further complicating separation.

Q2: What are the most common purification techniques for hydrophobic PROTACs?

The most common purification techniques for hydrophobic PROTACs are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).[1] RP-HPLC separates molecules based on their hydrophobicity, while SFC, which uses supercritical CO2 as the primary mobile phase, offers an orthogonal separation mechanism and is often faster.

Q3: My hydrophobic PROTAC has very low solubility in common HPLC solvents. What can I do?

Low solubility is a frequent issue. Consider the following strategies:

  • Solvent Selection: Test a range of organic solvents such as acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and isopropanol. Sometimes a combination of solvents can improve solubility.

  • Additives: Small amounts of additives like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to dissolve the initial sample, but be mindful of their compatibility with your column and their potential to interfere with detection.

  • pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the mobile phase can significantly impact solubility.[2]

  • Temperature: Increasing the column temperature can sometimes improve solubility and reduce viscosity, leading to better peak shape.

Q4: What are common impurities I should look for in my PROTAC synthesis?

Common impurities can include unreacted starting materials (the warhead, linker, and E3 ligase ligand), byproducts from coupling reactions, and degradation products.[1] For instance, in syntheses involving PEG linkers and pomalidomide, a common impurity can arise from a competing nucleophilic acyl substitution reaction.[3] It is crucial to use analytical techniques like LC-MS to identify these impurities.[4]

Q5: How can I remove residual solvents after purification?

Residual solvents from the purification process (e.g., acetonitrile, methanol) or from the synthesis (e.g., DMF, DMSO) need to be removed.[3][5] This is typically achieved through lyophilization (freeze-drying) or by using a rotary evaporator. For quantitative analysis of residual solvents, techniques like headspace gas chromatography (GC) are often employed.[5]

Troubleshooting Guides

Problem 1: Low Recovery After Chromatographic Purification

Low recovery of your hydrophobic PROTAC from the chromatography column is a common and frustrating problem. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor Solubility in Mobile Phase Modify the mobile phase by testing different organic solvents (ACN, MeOH, etc.) or solvent mixtures. For RP-HPLC, consider adding a small percentage of a stronger solvent like isopropanol. For SFC, experiment with different co-solvents.
Irreversible Adsorption to the Column The high hydrophobicity of the PROTAC can lead to strong, sometimes irreversible, binding to the stationary phase (e.g., C18 column). Try a less hydrophobic stationary phase (e.g., C8 or C4).[6] In some cases, flushing the column with a very strong solvent or a solvent mixture containing DMSO might help recover the compound.
Aggregation on the Column Hydrophobic PROTACs can aggregate under high salt concentrations or when the concentration increases on the column head.[7][8] To mitigate this, inject a more dilute sample, reduce the salt concentration in the sample buffer if possible, or add a small amount of an organic co-solvent to the sample.
Precipitation at the Column Inlet If the sample solvent is not compatible with the mobile phase, the PROTAC can precipitate upon injection. Ensure your sample is dissolved in a solvent that is miscible with the initial mobile phase conditions.
Compound Degradation on Column If your PROTAC is sensitive to the acidic mobile phase modifiers often used in RP-HPLC (like TFA), it may degrade on the column. Consider using a neutral pH buffer system for purification.[1]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise purity and make fraction collection difficult. Here are some common causes and solutions.

Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: Acidic or basic functional groups on the PROTAC can interact with residual silanols on the silica-based stationary phase. Use a highly end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase for basic compounds. For acidic compounds, ensure the mobile phase pH is low enough to suppress ionization.[9] Column Overload: Injecting too much sample can lead to tailing. Reduce the injection volume or the sample concentration.
Peak Fronting Sample Overload: This is a classic sign of mass overload on the column. Dilute your sample and inject a smaller volume. Solubility Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, fronting can occur. Try to dissolve your sample in the initial mobile phase if possible.
Broad Peaks Slow Kinetics: The large size and conformational flexibility of PROTACs can lead to slow mass transfer kinetics on the column. Increasing the column temperature can improve peak shape. Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are minimized to reduce dead volume, which contributes to peak broadening.
Split Peaks Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This usually requires replacing the column. Partial Clogging: A partially blocked frit at the column inlet can also cause peak splitting. Reverse flushing the column (if the manufacturer allows) may resolve this.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC (RP-HPLC) Purification of a Hydrophobic PROTAC

This protocol provides a general starting point for purifying hydrophobic PROTACs. Optimization will be required for each specific molecule.

1. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF.

  • Dilute this stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the lowest concentration that allows for sufficient loading onto the column without precipitation.

2. HPLC System and Column:

  • System: Preparative HPLC system with a UV detector.

  • Column: A C18 stationary phase is a common starting point. For highly hydrophobic PROTACs, a C8 or C4 column might provide better recovery. A common dimension for preparative work is 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.

  • Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.

  • Detection: Monitor at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

3. Gradient Elution:

  • A common starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Hold at 95% B for 5-10 minutes to wash the column.

  • Return to initial conditions and equilibrate for 10-15 minutes before the next injection.

4. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.

  • Pool the pure fractions and remove the solvent by lyophilization.

G cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_post Post-Purification dissolve Dissolve Crude PROTAC in minimal DMSO/DMF dilute Dilute with Initial Mobile Phase dissolve->dilute inject Inject Sample dilute->inject equilibrate Equilibrate HPLC Column (e.g., C18) equilibrate->inject gradient Run Gradient Elution (e.g., 5-95% ACN) inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure PROTAC pool->lyophilize

Protocol 2: General Method for Supercritical Fluid Chromatography (SFC) Purification of a Hydrophobic PROTAC

SFC is a powerful alternative to RP-HPLC, often providing faster purifications and using less organic solvent.

1. Sample Preparation:

  • Dissolve the crude PROTAC in a suitable solvent. Methanol is a common choice, but for very hydrophobic compounds, a mixture like 1:1 Dichloromethane/Methanol might be necessary to ensure solubility.[10]

2. SFC System and Column:

  • System: Preparative SFC system with a UV detector and back-pressure regulator.

  • Column: A variety of stationary phases are available for SFC. A 2-ethylpyridine (B127773) column is often a good starting point for a wide range of compounds.[11]

  • Mobile Phase A: Supercritical Carbon Dioxide (CO2).

  • Mobile Phase B (Co-solvent): Typically Methanol (MeOH). Other polar organic solvents can also be used.

  • Additive: For basic compounds, a small amount of a basic additive (e.g., 0.1% diethylamine) in the co-solvent can improve peak shape.[10]

  • Flow Rate: Higher flow rates than HPLC are common, e.g., 80-100 mL/min for a preparative column.

  • Back Pressure: Typically maintained at 100-150 bar.

  • Temperature: Often around 35-40 °C.

3. Gradient Elution:

  • A typical scouting gradient runs from a low percentage (e.g., 5%) to a high percentage (e.g., 40-50%) of the co-solvent over a short time (e.g., 5-10 minutes).[12]

  • Based on the scouting run, a focused gradient can be developed to optimize the separation of the target compound.

4. Fraction Collection and Analysis:

  • Fractions are collected after the back-pressure regulator. The CO2 evaporates, leaving the compound dissolved in the co-solvent.

  • Analyze fractions by analytical LC-MS or SFC-MS.

  • Pool pure fractions and remove the co-solvent under reduced pressure.

G cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_post Post-Purification dissolve Dissolve Crude PROTAC in MeOH or DCM/MeOH inject Inject Sample dissolve->inject equilibrate Equilibrate SFC Column (e.g., 2-Ethylpyridine) equilibrate->inject gradient Run Gradient Elution (e.g., 5-50% MeOH in CO2) inject->gradient detect UV Detection gradient->detect collect Collect Fractions (in Co-solvent) detect->collect analyze Analyze Fractions (SFC-MS or LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Co-solvent to Obtain Pure PROTAC pool->evaporate

Data Presentation: Comparison of Purification Techniques

While specific data varies for each PROTAC, the following table provides a generalized comparison between RP-HPLC and SFC for the purification of hydrophobic PROTACs based on literature and typical observations.

Parameter Reversed-Phase HPLC (RP-HPLC) Supercritical Fluid Chromatography (SFC) Reference
Purity Achieved High (>95-99%)High (>95-99%)[13]
Typical Yield/Recovery Can be lower due to irreversible adsorption of very hydrophobic compounds.Often higher for hydrophobic compounds due to the nature of the mobile phase.[13]
Purification Time Longer run times (e.g., 30-60 min per injection).Shorter run times (e.g., 5-15 min per injection), leading to higher throughput.[13]
Solvent Consumption High, uses significant amounts of organic solvents (e.g., acetonitrile).Lower organic solvent consumption as the main mobile phase component is CO2.[13]
Post-Purification Workup Requires removal of water and organic solvent, often by lyophilization, which can be time-consuming.Faster solvent removal as CO2 evaporates and only the co-solvent (e.g., methanol) needs to be removed.[13]
Orthogonality -Provides orthogonal selectivity to RP-HPLC, which is useful for purifying compounds with difficult impurity profiles.

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common purification problems with hydrophobic PROTACs.

G start Start: Purification Problem (Low Yield, Poor Purity, Bad Peak Shape) check_solubility Is the PROTAC soluble in the sample solvent? start->check_solubility improve_solubility Action: Test alternative solvents (e.g., DMSO, DCM/MeOH), gently warm, or use additives. check_solubility->improve_solubility No check_recovery Is the recovery low? check_solubility->check_recovery Yes improve_solubility->check_recovery troubleshoot_recovery Potential Causes: - Irreversible binding - Aggregation on column - Precipitation check_recovery->troubleshoot_recovery Yes check_peak_shape Is the peak shape poor? check_recovery->check_peak_shape No action_recovery Action: - Use a less hydrophobic column (C8, C4) - Inject a more dilute sample - Check sample/mobile phase compatibility troubleshoot_recovery->action_recovery action_recovery->check_peak_shape troubleshoot_peak_shape Potential Causes: - Secondary interactions - Column overload - System dead volume check_peak_shape->troubleshoot_peak_shape Yes check_purity Is the purity low? check_peak_shape->check_purity No action_peak_shape Action: - Use end-capped column - Adjust mobile phase pH - Reduce sample load - Check system connections troubleshoot_peak_shape->action_peak_shape action_peak_shape->check_purity troubleshoot_purity Potential Causes: - Co-eluting impurities - Inadequate separation check_purity->troubleshoot_purity Yes end End: Problem Resolved check_purity->end No action_purity Action: - Optimize gradient - Try an orthogonal method (e.g., SFC if using HPLC) - Screen different columns troubleshoot_purity->action_purity action_purity->end

References

Boc-methylglycine-C2-bromine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of Boc-methylglycine-C2-bromine, a key linker in PROTAC® development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amino acid moiety and a reactive bromoethyl group. This linker is utilized to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

Q2: What are the main stability concerns associated with this compound?

A2: The primary stability concerns for this compound stem from its two key functional groups:

  • α-Bromo Ester Moiety: This group is susceptible to nucleophilic substitution (SN2) reactions and hydrolysis. The presence of the adjacent carbonyl group activates the carbon-bromine bond, making it a good leaving group.[1]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be prematurely cleaved, exposing the amine group.[2][][4][5] It is generally stable under neutral and basic conditions.[]

Q3: What are the likely degradation pathways for this compound?

A3: The main degradation pathways include:

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. The α-bromo group can also be hydrolyzed to an α-hydroxy group.

  • Nucleophilic Attack: The reactive bromoethyl group can be attacked by various nucleophiles present in a reaction mixture, such as water, alcohols, or amines.

  • Premature Boc Deprotection: Exposure to acidic conditions can lead to the loss of the Boc protecting group, resulting in the free amine, which can participate in side reactions.

Q4: How should I store and handle this compound to ensure its stability?

A4: To maintain the integrity of this compound, it is recommended to:

  • Storage: Store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

  • Handling: When handling, use anhydrous solvents and inert atmosphere techniques to the extent possible. Avoid exposure to acidic or strongly basic conditions until the intended reaction step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in PROTAC synthesis Degradation of the this compound linker prior to or during the conjugation reaction.1. Verify the purity and integrity of the linker before use via LC-MS or NMR. 2. Ensure anhydrous reaction conditions and use of high-purity, dry solvents. 3. Optimize the reaction temperature; elevated temperatures can accelerate degradation. 4. Consider using a non-nucleophilic base for the conjugation step.
Presence of unexpected byproducts 1. Hydrolysis of the ester or bromo group. 2. Premature deprotection of the Boc group followed by side reactions of the free amine. 3. Reaction with nucleophilic solvents (e.g., methanol, ethanol).1. Carefully control the pH of the reaction mixture. 2. If acidic conditions are necessary for other parts of the molecule, consider an alternative, more acid-stable protecting group for the amine. 3. Use aprotic solvents such as DMF, DMSO, or THF.
Inconsistent reaction outcomes Variability in the quality and stability of the this compound reagent.1. Purchase from a reputable supplier and request a certificate of analysis. 2. Aliquot the reagent upon receipt to minimize freeze-thaw cycles. 3. Perform a small-scale test reaction to confirm the reactivity of a new batch.

Quantitative Data on Stability

EsterTemperature (°C)Rate Constant (k x 10^6 sec^-1)
Ethyl Bromoacetate42105
Ethyl Bromoacetate50240
Ethyl Bromoacetate60571
Ethyl α-Bromopropionate42240

Data adapted from a study on the kinetics of acid hydrolysis of aliphatic esters.[6]

Note: The presence of the Boc-methylglycine moiety may influence the hydrolysis rate of the C2-bromoester through steric and electronic effects. This data should be used as a qualitative guide to the inherent reactivity of the α-bromo ester functional group.

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability

This protocol can be adapted to evaluate the stability of this compound under various conditions (e.g., different pH values, solvents, temperatures).

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate (B84403), acetate, borate)

  • Organic solvents (e.g., DMF, DMSO, THF, acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile).

  • In separate vials, add the desired buffer or solvent.

  • Spike the buffer or solvent with the stock solution of this compound to a final concentration of ~10 µM.

  • Incubate the vials at the desired temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any reaction by diluting the aliquot in a cold mobile phase or a suitable quenching solution.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining parent compound.

  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Protocol 2: General Procedure for Assessing Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for evaluating the susceptibility of this compound to phase I metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add phosphate buffer and HLM. Pre-incubate at 37°C for 5 minutes.

  • Add the test compound to the HLM solution (final concentration typically 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold ACN with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point to calculate the half-life (t½) and intrinsic clearance (Clint).[7]

Visualizations

degradation_pathways A This compound B Hydrolysis (Ester & Bromo group) A->B H2O C Nucleophilic Attack (on C2-Bromine) A->C Nu: D Acidic Conditions (Premature Deprotection) A->D H+ E Degradation Products (e.g., α-hydroxy acid, diol) B->E F Adducts with Nucleophiles C->F G Deprotected Linker (Free Amine) D->G

Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of linker incubate Incubate with buffer/ solvent/microsomes prep->incubate quench Quench reaction at various time points incubate->quench analyze Analyze by LC-MS quench->analyze plot Plot concentration vs. time analyze->plot calculate Calculate degradation rate/ half-life plot->calculate

General workflow for assessing linker stability.

troubleshooting_logic start Low PROTAC Yield or Impurity Formation check_linker Check Linker Integrity (LC-MS, NMR) start->check_linker is_degraded Is Linker Degraded? check_linker->is_degraded check_conditions Review Reaction Conditions (Solvent, Temp, pH) is_degraded->check_conditions Yes other_issue Investigate Other Reaction Components is_degraded->other_issue No optimize Optimize Conditions: - Anhydrous Solvent - Lower Temperature - Non-nucleophilic Base check_conditions->optimize

Troubleshooting logic for issues related to linker stability.

References

Technical Support Center: Improving Solubility of Boc-Protected Peptide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges encountered with Boc-protected peptide intermediates during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: Why are my Boc-protected peptide intermediates insoluble?

A1: The insolubility of Boc-protected peptide intermediates is often due to intermolecular hydrogen bonding, which leads to the formation of secondary structures like β-sheets and subsequent aggregation.[1][2][3] This is particularly common in sequences containing multiple hydrophobic amino acids.[4][5] The Boc (tert-butyloxycarbonyl) protecting group itself can, in some cases, contribute to the overall hydrophobicity of the peptide intermediate.

Q2: What are the initial signs of poor solubility or aggregation during solid-phase peptide synthesis (SPPS)?

A2: During Boc-SPPS, signs of poor solubility and aggregation on the resin include:

  • Shrinking of the resin beads: Aggregated peptide chains can cause the resin to collapse.

  • Slow or incomplete coupling reactions: The N-terminal amine becomes inaccessible, leading to failed couplings which can be identified by a positive Kaiser test after a coupling step.

  • Incomplete deprotection: The acidic reagent for Boc removal may not efficiently penetrate the aggregated peptide-resin matrix.

Q3: At what stage of peptide synthesis does aggregation typically become a problem?

A3: Aggregation is not usually an issue before the fifth or sixth amino acid residue has been coupled. It becomes more prevalent as the peptide chain elongates and has a higher propensity to form secondary structures.

Troubleshooting Guide

Problem: My lyophilized Boc-protected peptide intermediate will not dissolve for purification or subsequent fragment condensation.

Below is a systematic approach to solubilizing your peptide intermediate. It is always recommended to test the solubility on a small aliquot of your peptide first.[4][6]

Step 1: Initial Solvent Selection Based on Peptide Characteristics

The first step is to choose a solvent based on the overall charge and hydrophobicity of your peptide.

  • For hydrophobic or neutral peptides: (High percentage of residues such as W, L, I, F, M, V, Y, P, A)[4]

    • Start with a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][]

    • N-methylpyrrolidone (NMP) can also be an effective solvent.[8]

    • Caution: Avoid DMSO if your peptide contains Cys or Met residues, as it can cause oxidation.[9]

  • For charged peptides (acidic or basic):

    • Acidic peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonia, and then dilute with water.[10]

    • Basic peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solvent such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution.[4]

Step 2: Physical Methods to Aid Dissolution

If the peptide does not readily dissolve, the following physical methods can be employed:

  • Sonication: This can help break up aggregates and enhance dissolution.[4][9] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) with cooling on ice in between to prevent heating.[4]

  • Gentle Warming: Heating the solution to a temperature below 40°C may improve solubility, but care should be taken to avoid degradation of the peptide.[5]

Step 3: Advanced Solubilization Techniques

If the peptide remains insoluble, more aggressive methods may be necessary.

  • Chaotropic Agents: These agents disrupt the hydrogen-bonding network that leads to aggregation.

    • 6 M Guanidine Hydrochloride (GdnHCl) or 6-8 M Urea can be used to dissolve highly aggregated peptides.[11]

    • These are suitable for analysis but may need to be removed for biological assays.

  • "Magic Mixture": A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate at 55°C has been used as a powerful solvent system for acylation during synthesis and can be adapted for solubilization.[2]

  • Fluorinated Alcohols: Solvents like hexafluoro-2-propanol (HFIP) have a high potential for solubilizing even very insoluble protected peptides.[12] A mixture of 5-10% HFIP in dichloromethane (B109758) (DCM) can be as effective as HFIP alone.[12]

Problem: I'm experiencing poor yields in my Boc-SPPS due to on-resin aggregation.

Solution 1: Modifying the Synthesis Protocol

  • In Situ Neutralization: In Boc-SPPS, the N-terminal amine is protonated after Boc removal with TFA. The standard protocol involves a separate neutralization step before coupling. With "in situ" neutralization, the neutralization and coupling steps are performed simultaneously. This minimizes the time the peptide is in a neutral state, which is when aggregation is most likely to occur.[13] This has been shown to significantly improve the efficiency of chain assembly for "difficult" sequences.

  • Choice of Coupling Reagents: For sterically hindered amino acids, which can exacerbate aggregation issues, stronger coupling reagents like HBTU, HATU, or PyBOP may be necessary to achieve acceptable yields.[14][15][16]

Solution 2: Incorporating Structure-Disrupting Elements

  • Backbone Protection: The introduction of protecting groups on the backbone nitrogen can disrupt the hydrogen bonding that leads to β-sheet formation and aggregation.[1][3][17][18] This has been shown to significantly improve the solubility and yield of difficult peptide sequences.[1]

  • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are incorporated as dipeptides. They introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[19] The native Ser or Thr residue is regenerated during the final cleavage. The use of pseudoprolines has enabled the successful synthesis of highly aggregation-prone peptides with high yield and purity.[19]

Data Presentation

Table 1: Recommended Solvents for Boc-Protected Peptides Based on Polarity

Peptide TypePrimary Recommended SolventsSecondary/Alternative Solvents
Hydrophobic/Neutral DMF, DMSO, NMP[5][][8]Acetonitrile, Propanol, Isopropanol[]
Acidic (Net Negative Charge) Dilute aqueous base (e.g., 0.1% NH4OH) followed by dilution[10]DMF, DMSO if charge is not sufficient for aqueous solubility
Basic (Net Positive Charge) Dilute aqueous acid (e.g., 10-30% Acetic Acid, 0.1% TFA) followed by dilution[4][20]DMF, DMSO if charge is not sufficient for aqueous solubility
Highly Aggregated 6 M GdnHCl, 6-8 M Urea[11]HFIP, TFE/DCM mixtures[12][18]

Table 2: Comparison of Coupling Reagents for Hindered Boc-Amino Acids

Coupling Reagent ClassExamplesTypical Yield for Hindered CouplingsKey Considerations
Carbodiimides + Additives DCC/HOBt, EDC/HOBtModerateRisk of side reactions and racemization.[15]
Uronium/Aminium Salts HBTU, HATUHigh to Very HighHATU is generally more reactive and provides better protection against racemization than HBTU.[16]
Phosphonium Salts PyBOP, PyAOPHighByproducts are generally less problematic than with uronium/aminium salts.[21]

Experimental Protocols

Protocol 1: General Peptide Solubility Test
  • Preparation: Weigh a small, known amount of the lyophilized Boc-protected peptide (e.g., 1 mg) into a clean microcentrifuge tube.[4]

  • Initial Solvent Addition: Based on the peptide's characteristics (see Table 1), add a small volume of the primary recommended solvent (e.g., 50-100 µL of DMF for a hydrophobic peptide).[6]

  • Vortexing: Vortex the sample for 30-60 seconds to facilitate dissolution.

  • Sonication (if necessary): If the peptide is not fully dissolved, place the tube in a sonicator bath for 3 x 10-second intervals, with cooling on ice between each interval.[4]

  • Visual Inspection: A fully dissolved peptide will form a clear, particle-free solution. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • Incremental Solvent Addition: If the peptide is not dissolved, add small increments of the solvent, vortexing and sonicating after each addition, until the peptide is fully dissolved or it is clear that it is insoluble in that solvent.

  • Trying Alternative Solvents: If the peptide remains insoluble, lyophilize the sample to remove the solvent and repeat the process with a different solvent from Table 1.

  • Aqueous Dilution (for organic solvents): Once the peptide is dissolved in an organic solvent, slowly add your aqueous buffer dropwise while vortexing to reach the desired final concentration. If the peptide precipitates, the solution may be too concentrated.

Protocol 2: In Situ Neutralization for Boc-SPPS

This protocol is adapted from the method developed by Kent and Alewood.[13]

  • Deprotection: Following the coupling of the previous amino acid, treat the peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Thoroughly wash the peptide-resin to remove residual acid. A typical washing sequence is:

    • DCM (3-5 times)

    • Isopropanol (IPA) (2 times)

    • DMF (3-5 times)

  • Coupling/Neutralization:

    • In a separate vessel, pre-activate the incoming Boc-amino acid (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

    • Immediately add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the reaction vessel. Neutralization and coupling will occur simultaneously.

  • Reaction: Agitate the mixture for the required coupling time (typically 20-60 minutes). Monitor the reaction for completion using the Kaiser test.

  • Washing: After the coupling is complete, wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Visualizations

G Troubleshooting Workflow for Insoluble Boc-Protected Peptides start Insoluble Peptide Intermediate solubility_test Perform Solubility Test on Aliquot start->solubility_test assess_properties Assess Peptide Properties (Hydrophobicity, Charge) solubility_test->assess_properties select_solvent Select Initial Solvent (See Table 1) assess_properties->select_solvent dissolve Attempt to Dissolve (Vortex, Sonicate) select_solvent->dissolve dissolved Peptide Dissolved dissolve->dissolved Yes not_dissolved Not Dissolved dissolve->not_dissolved No stronger_methods Use Stronger Solubilization Methods (Chaotropic Agents, HFIP) not_dissolved->stronger_methods stronger_methods->dissolved Success reassess Re-assess Synthesis Strategy (Pseudoprolines, Backbone Protection) stronger_methods->reassess Failure G Experimental Workflow for Peptide Solubility Testing start Start with Lyophilized Peptide Aliquot add_solvent Add Small Volume of Organic Solvent (e.g., DMF, DMSO) start->add_solvent vortex_sonicate Vortex and Sonicate add_solvent->vortex_sonicate check_solubility Check for Complete Dissolution (Clear Solution?) vortex_sonicate->check_solubility soluble Peptide is Soluble check_solubility->soluble Yes insoluble Peptide is Insoluble check_solubility->insoluble No dilute Slowly Dilute with Aqueous Buffer soluble->dilute add_more_solvent Incrementally Add More Solvent insoluble->add_more_solvent try_new_solvent Lyophilize and Try New Solvent insoluble->try_new_solvent add_more_solvent->vortex_sonicate end Proceed with Experiment dilute->end

References

Technical Support Center: Purification of Boc-Methylglycine-C2-Bromine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Boc-methylglycine-C2-bromine from their reaction products.

Troubleshooting Guides

Issue: Residual starting material (this compound) is observed in the final product after an aqueous work-up.

Possible Cause: The unreacted starting material may have similar solubility properties to the desired product, making simple liquid-liquid extraction insufficient for complete removal.

Solution:

  • Optimize the Extractive Work-up: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash the combined organic layers with water, a mild base like saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to reduce the water content in the organic phase.[1][2]

  • Employ Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3][4][] A typical starting solvent system for compounds of this nature would be a gradient of ethyl acetate in hexanes.[6][7]

  • Consider Recrystallization or Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be very effective. For oily products, precipitation by adding a non-polar solvent to a solution of the crude product can induce solidification and purification.[8][9][10]

Issue: Difficulty in separating the product and starting material by flash column chromatography.

Possible Cause: The polarity of the product and the unreacted starting material may be too similar for effective separation with the chosen solvent system.

Solution:

  • Adjust Solvent System Polarity: If the Rf values of the product and starting material are too close on the TLC plate, adjust the polarity of the eluent. If the spots are too high (high Rf), decrease the polarity (increase the proportion of the non-polar solvent like hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of the polar solvent like ethyl acetate).[11]

  • Try a Different Solvent System: If an ethyl acetate/hexane (B92381) system does not provide adequate separation, consider alternative solvent systems such as methanol/dichloromethane for more polar compounds.[6]

  • Use Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can improve the separation of compounds with close Rf values.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method to purify my product from unreacted this compound?

A1: A good starting point is to perform thin-layer chromatography (TLC) using a solvent system of ethyl acetate in hexanes.[4][6] Aim for an Rf value of 0.2-0.3 for your desired product.[7] This will provide a good starting point for the solvent system for your flash column. For "normal" polarity compounds, a 10-50% ethyl acetate/hexane mixture is a common starting point.[6]

Q2: My product is an oil and I cannot get it to crystallize. How can I purify it?

A2: If your product is an oil, flash column chromatography is the most suitable purification method.[3][] Alternatively, you can attempt to precipitate the product. Dissolve the crude oil in a minimal amount of a solvent in which it is soluble, and then slowly add a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) until the solution becomes cloudy.[9] Allowing this mixture to stand may induce the product to precipitate as a solid.

Q3: Can I remove the unreacted this compound by a simple aqueous wash?

A3: While an aqueous wash is a standard part of the work-up procedure and will remove water-soluble impurities, it is unlikely to completely remove the unreacted starting material, which is an organic molecule with limited water solubility.[1][2] For a more thorough purification, techniques like flash chromatography or recrystallization are recommended.

Q4: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?

A4: Thin-layer chromatography (TLC) is an excellent technique to monitor the progress of a reaction.[11][12][13] By taking small aliquots of the reaction mixture at different time points and running a TLC against a spot of the starting material, you can observe the consumption of the starting material and the formation of the product.[12][13] The reaction can be stopped once the starting material spot is no longer visible on the TLC plate.

Data Presentation

The following table summarizes purification strategies for a structurally similar compound, tert-butyl N-(2-bromoethyl)carbamate, which can serve as a valuable starting point for the purification of products derived from this compound.

Purification MethodDetailsOutcomeReference
Extractive Work-up Extraction with dichloromethane, followed by washing with a 5% citric acid solution.Isolated as an oily substance.[1]
Extractive Work-up Extraction with ether, followed by washing with saturated aqueous sodium bicarbonate.Isolated as an oily substance.[8]
Crystallization Addition of water as a crystallizing solvent to a reaction in a water-soluble solvent (methanol).Crystalline solid with 100% NMR purity.[8]
Crystallization Addition of hexane as a crystallizing solvent after concentrating the reaction mixture.Crystalline solid.[8]

Experimental Protocols

Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica (B1680970) gel to the chosen starting eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Recrystallization/Precipitation
  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Precipitation (for oils): Dissolve the oily product in a minimal amount of a suitable solvent. Slowly add a non-polar solvent (e.g., hexanes) with stirring until the solution becomes persistently cloudy. Allow to stand.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum.

Visualizations

TroubleshootingWorkflow start Start: Unreacted this compound Detected check_workup Was an optimized extractive work-up performed? start->check_workup extraction Perform Liquid-Liquid Extraction with multiple washes (H2O, NaHCO3, Brine) check_workup->extraction No check_purity1 Is the product pure? check_workup->check_purity1 Yes extraction->check_purity1 chromatography_q Is the product amenable to chromatography? check_purity1->chromatography_q No end_success End: Product is Pure check_purity1->end_success Yes chromatography Perform Flash Column Chromatography (e.g., EtOAc/Hexanes) chromatography_q->chromatography Yes recrystallization_q Is the product a solid or can it be precipitated? chromatography_q->recrystallization_q No check_purity2 Is the product pure? chromatography->check_purity2 check_purity2->recrystallization_q No check_purity2->end_success Yes recrystallization Perform Recrystallization or Precipitation recrystallization_q->recrystallization Yes end_fail End: Further Optimization Needed/Consult Specialist recrystallization_q->end_fail No check_purity3 Is the product pure? recrystallization->check_purity3 check_purity3->end_success Yes check_purity3->end_fail No

Caption: Troubleshooting workflow for removing unreacted starting material.

References

Technical Support Center: Overcoming Steric Hindrance in N-Methylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of N-methylated amino acids. The inherent steric hindrance posed by the N-methyl group necessitates specialized strategies to ensure high coupling efficiency and peptide purity.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1] Furthermore, the N-methylated amine exhibits reduced nucleophilicity, which further hampers the reaction. Consequently, more potent coupling reagents, and potentially longer reaction times or elevated temperatures, are required to achieve complete incorporation.[1]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-methylated amino acids.[1] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated significantly greater success in these challenging couplings.[1] Other effective reagents include COMU, PyBrOP, and TOTT.[2]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A3: The standard ninhydrin (B49086) (Kaiser) test is not reliable for monitoring couplings involving N-methylated amino acids, as it gives a weak or false-negative result with secondary amines.[1] The recommended method is the bromophenol blue test .[1][3][4] This colorimetric test accurately detects the presence of free primary and secondary amines on the resin.[4] A yellow color indicates a complete coupling, while a blue or greenish-blue color signifies an incomplete reaction, necessitating a recoupling step.[4]

Q4: What are common side reactions during the coupling of N-methylated amino acids, and how can they be minimized?

A4: A significant side reaction to consider is epimerization , particularly when using highly activating coupling reagents and extended reaction times under basic conditions. To minimize epimerization, it is crucial to carefully select the coupling reagent and base combination. Additives like HOAt can help suppress racemization.[2] Another potential side reaction, especially with uronium/aminium reagents like HATU, is guanidinylation of the N-terminal amine if the reagent is used in excess.[5] Using phosphonium-based reagents like PyAOP can avoid this issue.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of N-methylated amino acids.

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction Ineffective coupling reagentSwitch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1]
Steric hindrancePerform double or triple couplings to drive the reaction to completion.[1] Consider using microwave-assisted synthesis to enhance reaction kinetics.
Deletion Sequences in Final Peptide Incomplete coupling in the previous cycleImplement the solutions for low coupling yield. Ensure accurate monitoring of each coupling step using the bromophenol blue test.[1]
Epimerization/Racemization Highly basic reaction conditions or prolonged reaction timeUse a weaker base if possible, or an additive like HOAt to suppress epimerization.[2] Minimize the pre-activation and coupling times as much as feasible.
Guanidinylation of N-terminus Excess uronium/aminium reagent (e.g., HATU)Use the coupling reagent in an appropriate molar ratio. Consider switching to a phosphonium-based reagent like PyAOP, which does not cause this side reaction.[2]
False Negative with Ninhydrin Test N-methylated amine is a secondary amineUse the bromophenol blue test for accurate monitoring of reaction completion.[1][3][4]

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table provides a qualitative comparison of commonly used reagents for these challenging couplings. Quantitative yields are highly dependent on the specific amino acid sequence and reaction conditions.

Coupling Reagent Reagent Type Effectiveness for N-Methylated Coupling Key Advantages Potential Drawbacks
HBTU, HCTU Uronium/AminiumLess EffectiveWidely used for standard couplings.Often result in low yields and incomplete couplings for N-methylated residues.[1]
HATU Uronium/AminiumHighly EffectiveHigh coupling efficiency, fast reaction rates.[6][7]Higher cost, potential for guanidinylation side reaction if used in excess.[5]
PyAOP PhosphoniumHighly EffectiveVery effective for sterically hindered couplings, avoids guanidinylation.[5]
PyBOP/HOAt PhosphoniumHighly EffectiveThe addition of HOAt enhances coupling efficiency and suppresses racemization.[8]
COMU Uronium/AminiumHighly EffectiveComparable efficiency to HATU, with a better safety profile (non-explosive byproducts).[2][9]
PyBrOP PhosphoniumHighly EffectiveParticularly useful for coupling N-methylated amino acids.[10]High reactivity may lead to increased racemization with prolonged couplings.[2]
BOP-Cl PhosphoniumEffectiveCan be useful for couplings of N-methylated amino acids.[1]Can produce carcinogenic byproducts (HMPA).[9]
TOTT ThiuroniumEffectiveGood results for sterically hindered couplings, comparable to HATU with potentially lower racemization.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids

This protocol provides a general guideline for the solid-phase synthesis of peptides containing N-methylated amino acids using HATU.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Perform Fmoc deprotection using standard procedures (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution) with HATU (4 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes at room temperature.[11]

    • Add the activated amino acid solution to the resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.[11]

  • Monitoring:

    • Remove a small sample of resin beads and wash thoroughly with DMF.

    • Perform the bromophenol blue test. If the test is positive (blue color), repeat the coupling step (double coupling).[11]

  • Washing: Once the coupling is complete (yellow beads with bromophenol blue), wash the resin thoroughly with DMF.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: PyBrOP-Mediated Coupling of N-Methylated Amino Acids

This protocol is adapted for challenging couplings involving N-methylated residues.

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling:

    • Suspend the resin in dichloromethane (B109758) (DCM).

    • In a separate vessel, dissolve the protected amino acid (2 equivalents based on resin substitution) in DCM or DMF and add it to the resin.

    • Add PyBrOP (2 equivalents) to the resin suspension.

    • Cool the mixture to 0 °C.

    • Add DIPEA (6 equivalents).

    • Mix for 1 minute at 0 °C, then for 1 hour at room temperature.[11][12]

  • Monitoring and Washing: Follow steps 5-6 from the HATU protocol.

  • Proceed to the next cycle.

Protocol 3: Bromophenol Blue Test for Monitoring Coupling Completion

This protocol outlines the procedure for the bromophenol blue test.

  • Sample Preparation: After the coupling reaction, take a small sample of resin beads (1-5 mg).

  • Washing: Place the beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents, especially bases like DIPEA, which can cause false-positive results.[4]

  • Test Execution:

    • Add 1-3 drops of the bromophenol blue test solution (typically 0.05% bromophenol blue in DMA or a similar concentration in DMF) to the washed resin beads.[4][13]

  • Observation and Interpretation:

    • Yellow to Greenish-Yellow: Coupling is complete. No significant amount of free amine is present.

    • Blue to Greenish-Blue: Incomplete coupling. Free amines are present. A recoupling step is necessary.[4]

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Deletion Sequence Observed check_monitoring Is the Bromophenol Blue test being used for monitoring? start->check_monitoring use_bbt Action: Switch from Ninhydrin to Bromophenol Blue test. check_monitoring->use_bbt No bbt_result What is the result of the Bromophenol Blue test? check_monitoring->bbt_result Yes use_bbt->bbt_result yellow_beads Result: Yellow Beads (Coupling appears complete) bbt_result->yellow_beads Yellow blue_beads Result: Blue Beads (Incomplete Coupling) bbt_result->blue_beads Blue check_reagent Is a potent coupling reagent (e.g., HATU, PyAOP) being used? yellow_beads->check_reagent double_couple Action: Perform double or triple coupling. blue_beads->double_couple switch_reagent Action: Switch to a more potent coupling reagent (HATU, PyAOP, etc.). check_reagent->switch_reagent No re_evaluate Re-evaluate synthesis strategy. Consider microwave assistance or alternative protecting groups. check_reagent->re_evaluate Yes end Problem Resolved switch_reagent->end double_couple->end

Troubleshooting workflow for N-methylated amino acid couplings.

Reagent_Selection_Logic start Start: Coupling N-methylated amino acid is_standard_reagent Are you using a standard reagent (HBTU, HCTU, DCC)? start->is_standard_reagent high_yield_expected High yield is unlikely. is_standard_reagent->high_yield_expected Yes use_potent_reagent Select a potent coupling reagent is_standard_reagent->use_potent_reagent No high_yield_expected->use_potent_reagent reagent_choice Recommended Reagents use_potent_reagent->reagent_choice hatu HATU reagent_choice->hatu pyaop PyAOP reagent_choice->pyaop pybop_hoat PyBOP/HOAt reagent_choice->pybop_hoat comu COMU reagent_choice->comu side_reaction_check Consider potential side reactions hatu->side_reaction_check pyaop->side_reaction_check pybop_hoat->side_reaction_check comu->side_reaction_check guanidinylation Guanidinylation risk with HATU/COMU (Uronium/Aminium type) side_reaction_check->guanidinylation no_guanidinylation No guanidinylation with PyAOP/PyBOP (Phosphonium type) side_reaction_check->no_guanidinylation epimerization Minimize epimerization by adding HOAt and controlling reaction time/base. side_reaction_check->epimerization

Logic diagram for selecting a suitable coupling reagent.

References

Technical Support Center: Boc Deprotection and t-Butyl Cation Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the tert-butyloxycarbonyl (Boc) protecting group. The focus is on understanding and mitigating side reactions caused by the t-butyl cation generated during Boc deprotection through the effective use of scavengers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

The primary cause of side-product formation is the generation of a reactive tert-butyl cation (t-butyl cation) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a powerful electrophile and can alkylate nucleophilic sites on the substrate or product, leading to undesired modifications.[1][2][3]

Q2: Which functional groups are most susceptible to modification by the t-butyl cation?

Nucleophilic functional groups are particularly susceptible to alkylation by the t-butyl cation. In the context of peptide synthesis, these include the side chains of several amino acids:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Other nucleophilic groups like amidines, guanidines, and electron-rich aromatic rings are also at risk of alkylation.[2][3]

Q3: What are scavengers and how do they prevent side-product formation?

Scavengers are reagents added to the deprotection reaction mixture to trap the reactive t-butyl cation.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the formation of t-butylated byproducts.[1]

Q4: How do I choose the appropriate scavenger for my reaction?

The choice of scavenger depends on the specific nucleophilic groups present in your molecule.

  • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]

  • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1]

  • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

  • General Scavenger Cocktails: For molecules with multiple sensitive residues, a mixture of scavengers can be more effective. A common cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1] For particularly complex substrates, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1]

Q5: Can Boc deprotection be performed without scavengers?

While possible for substrates lacking sensitive nucleophilic groups, it is generally not recommended, especially in peptide synthesis. The risk of side-product formation is significant. In some cases, scavenger-free methods might be employed if the t-butyl cation is expected to be readily quenched by the solvent or deprotonate to form isobutylene (B52900) gas.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

  • Symptom: Presence of starting material in the crude product analysis (TLC, LC-MS, NMR) and low yield of the desired product.[4]

  • Possible Cause 1: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4] For substrates resistant to deprotection, a stronger acid system like 4M HCl in dioxane can be used.[1]

  • Possible Cause 2: Insufficient reaction time or temperature.

    • Solution: Increase the reaction time and monitor the progress closely.[1] Most deprotections are performed at room temperature; however, gentle warming (e.g., to 40°C) may be beneficial, but be aware that this can also increase the rate of side reactions.[1][4]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required.[1] It is critical to use an effective scavenger cocktail under these more forcing conditions.[1]

Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS After Deprotection

  • Symptom: Presence of unexpected peaks in the LC-MS or NMR spectrum of the crude product, often corresponding to the mass of the product plus 56 Da (the mass of a t-butyl group).[4]

  • Possible Cause: Alkylation of sensitive residues by the t-butyl cation.

    • Solution: Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent.[1] Ensure the scavenger concentration is sufficient, typically 2.5-5% (v/v).

Data Presentation

Table 1: Effectiveness of Different Scavenger Cocktails in Preventing S-tert-butylation of a Model Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)Desired Peptide (%)S-tert-butylated Peptide (%)
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515

Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Reagent Addition: Add 2.5-5% (v/v) of triethylsilane to the solution.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold diethyl ether, chromatography).[1]

Protocol 2: Boc Deprotection of a Resin-Bound Peptide using "Reagent K"

  • Reagent Preparation: Prepare "Reagent K" by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1]

  • Deprotection: Add Reagent K to the resin-bound peptide (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 1.5-4 hours.

  • Work-up:

    • Filter the resin and wash it with a small volume of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it with cold ether.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc-Protected_Amine Boc-Protected Amine Protonated_Boc-Amine Protonated Boc-Amine Boc-Protected_Amine->Protonated_Boc-Amine + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc-Amine->Carbamic_Acid t-Butyl_Cation t-Butyl Cation Protonated_Boc-Amine->t-Butyl_Cation Deprotected_Amine Deprotected Amine (as salt) Carbamic_Acid->Deprotected_Amine - CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Scavenger_Action cluster_0 Without Scavenger cluster_1 With Scavenger t-Butyl_Cation t-Butyl Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) t-Butyl_Cation->Nucleophilic_Residue Alkylation (Side Reaction) Scavenger Scavenger (e.g., TIS, EDT, Thioanisole) t-Butyl_Cation->Scavenger Trapping Reaction Alkylated_Side_Product Alkylated Side Product Trapped_Cation Trapped t-Butyl Species

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Complete_Reaction Is Reaction Complete? Analysis->Complete_Reaction Side_Products Side Products Observed? Complete_Reaction->Side_Products Yes Incomplete_Action Increase Acid Conc./Time/Temp. Complete_Reaction->Incomplete_Action No Success Proceed to Purification Side_Products->Success No Add_Scavenger Add/Optimize Scavenger(s) Side_Products->Add_Scavenger Yes Incomplete_Action->Start Re-run Reaction Add_Scavenger->Start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Troubleshooting the Bromination of Boc-Methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bromination of Boc-methylglycine at the C2 position.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-methylglycine-C2-bromine reaction not going to completion?

An incomplete reaction can be attributed to several factors, ranging from the quality of your reagents to the specific reaction conditions. A systematic approach to troubleshooting is crucial. The primary areas to investigate include:

  • Reagent Quality and Stoichiometry: The purity and reactivity of your starting material, brominating agent, and radical initiator are paramount.

  • Reaction Conditions: Temperature, reaction time, solvent choice, and effective initiation of the reaction play a critical role.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

  • Reaction Monitoring and Work-up: Inadequate monitoring or inappropriate work-up procedures can lead to product loss or decomposition.

The troubleshooting guide below provides a more detailed breakdown of each of these areas.

Q2: What are the likely side reactions in this bromination?

Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired C2-brominated product. These include:

  • Over-bromination: Formation of a di-brominated product at the C2 position.

  • Boc-group cleavage: The tert-butyloxycarbonyl (Boc) protecting group can be sensitive to acidic conditions, which may be generated during the reaction.

  • Reaction at the N-methyl group: Although less likely, bromination could potentially occur on the N-methyl group.

  • Decomposition of the starting material or product: The reaction conditions might be too harsh, leading to the degradation of your compounds.

Careful control of reaction conditions and stoichiometry can help minimize these side reactions.

Q3: How can I confirm that the bromine has been added to the C2 position?

Standard analytical techniques can be used to confirm the structure of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton at the C2 position of the starting material will be absent in the product spectrum. You should also see expected shifts in the signals of neighboring protons.

    • ¹³C NMR: A significant downfield shift of the C2 carbon signal is expected upon bromination.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the brominated compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will be a key indicator.

Troubleshooting Guide: Incomplete C2-Bromination of Boc-Methylglycine

This guide provides a structured approach to identifying and resolving common issues with this reaction.

Reagent and Starting Material Issues
Potential Cause Recommended Action
Impure Boc-methylglycine Verify the purity of your starting material using NMR or LC-MS. Impurities can inhibit the reaction or lead to side products.
Decomposed Brominating Agent Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide - NBS). NBS can decompose over time, especially if exposed to moisture or light.
Inactive Radical Initiator Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is active. Store initiators at the recommended temperature and consider recrystallizing if purity is in doubt.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the brominating agent and a catalytic amount of the initiator are typically used.
Reaction Condition Optimization
Parameter Common Problem Suggested Solution
Temperature Reaction temperature is too low for efficient initiation or too high, leading to decomposition.The optimal temperature depends on the chosen radical initiator. For AIBN, a temperature range of 70-80 °C is common. For benzoyl peroxide, a similar range is often effective.
Reaction Time Insufficient reaction time for the reaction to proceed to completion.Monitor the reaction progress using TLC or LC-MS. Continue the reaction until the starting material is consumed.
Solvent Choice The solvent may not be suitable for radical reactions or may be too polar.Use non-polar, inert solvents such as carbon tetrachloride (CCl₄) or cyclohexane. Ensure the solvent is dry.
Radical Initiation Inefficient initiation of the radical chain reaction.Ensure the reaction is adequately exposed to a UV lamp if photochemical initiation is used. For thermal initiation, maintain a consistent temperature.

Experimental Protocol: C2-Bromination of Boc-Methylglycine with NBS

This protocol provides a general starting point for your experiment. Optimization may be required.

Materials:

  • Boc-methylglycine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Boc-methylglycine (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of AIBN (0.1 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process

Troubleshooting Workflow

start Reaction Not Complete reagents Check Reagents & Stoichiometry start->reagents conditions Review Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions workup Analyze Work-up & Purification start->workup reagent_purity Purity of Starting Material? reagents->reagent_purity bromine_source Activity of Brominating Agent? reagents->bromine_source initiator_activity Initiator Activity? reagents->initiator_activity temp Correct Temperature? conditions->temp time Sufficient Time? conditions->time solvent Appropriate Solvent? conditions->solvent over_bromination Evidence of Di-bromination? side_reactions->over_bromination boc_cleavage Boc Group Cleavage? side_reactions->boc_cleavage product_loss Product Loss During Work-up? workup->product_loss solution Problem Solved reagent_purity->solution Yes bromine_source->solution Yes initiator_activity->solution Yes temp->solution Yes time->solution Yes solvent->solution Yes over_bromination->solution Yes boc_cleavage->solution Yes product_loss->solution Yes

Caption: Troubleshooting workflow for incomplete bromination.

Proposed Radical Bromination Mechanism

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat R-R R-R 2 R•->R-R start_material Boc-NH(Me)-CH₂-COOH radical_intermediate Boc-NH(Me)-ĊH-COOH start_material->radical_intermediate + R• - RH product Boc-NH(Me)-CH(Br)-COOH radical_intermediate->product + Br₂ - Br• bromine_source Br₂ bromine_source->product 2 Br• 2 Br• Br₂ Br₂ 2 Br•->Br₂ R• + Br• R• + Br• R-Br R-Br R• + Br•->R-Br

Avoiding racemization during coupling of Boc-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Boc-amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-enantiomers.[1][2] In peptide synthesis, this loss of stereochemical integrity at the α-carbon is a critical side reaction. The presence of the D-enantiomer in the final peptide can lead to a heterogeneous product that is difficult to purify and may have altered biological activity.[1][3]

Q2: What are the primary mechanisms that cause racemization during Boc-amino acid coupling?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is prone to deprotonation at the α-carbon by a base, leading to a loss of stereochemical integrity.[3][4]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization.[1][5] Cysteine is particularly susceptible to this mechanism.[3]

Q3: Which factors significantly influence the extent of racemization?

A3: Several factors can impact the degree of racemization during coupling reactions:

  • Coupling Reagent: The choice of coupling reagent is critical as different reagents activate the carboxylic acid in ways that can make it more or less susceptible to racemization.[1]

  • Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming more stable active esters that are less prone to oxazolone formation.[1][6][7]

  • Base: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction.[7] Stronger and less sterically hindered bases tend to increase racemization.[5]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[1][8]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[3][5]

  • Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are inherently more prone to racemization.

Troubleshooting Guide

This guide provides solutions to common problems encountered with racemization during Boc-amino acid coupling.

Problem 1: High levels of racemization detected in the final peptide.

  • Solution 1: Evaluate Coupling Reagent and Additives.

    • If you are using a carbodiimide (B86325) reagent like DCC or DIC without an additive, this can lead to high levels of racemization.[9] Always use a racemization-suppressing additive. [1]

    • Consider switching from HOBt to more effective additives like HOAt or Oxyma, which have been shown to better suppress racemization.[7]

    • For particularly sensitive couplings, consider using phosphonium (B103445) or uronium/aminium salt-based reagents like HBTU, HATU, or COMU, which are known for low racemization.[2]

  • Solution 2: Scrutinize the Base.

    • If using a strong, non-hindered base like triethylamine, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[7]

    • Employ in situ neutralization protocols where the neutralization and coupling steps occur concurrently to minimize the exposure of the activated amino acid to free base.[10][11]

  • Solution 3: Optimize Reaction Conditions.

    • Lower the reaction temperature.[1] While elevated temperatures can improve coupling efficiency for difficult sequences, they also increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[8]

    • Consider the solvent. While DMF is common, for problematic couplings, a less polar solvent or a mixture like DCM/DMF might reduce racemization.[3]

Problem 2: Racemization is observed specifically when coupling Cysteine or Histidine.

  • Solution 1: Cysteine-Specific Strategies.

    • The choice of the thiol protecting group can influence racemization. While Trityl (Trt) is common, Acetamidomethyl (Acm) has shown a lower tendency for racemization in some studies.[3]

    • Using a sterically hindered base like 2,4,6-collidine can be beneficial.[5]

    • For segment coupling involving C-terminal cysteine, the addition of copper(II) chloride (CuCl₂) with HOBt has been shown to suppress racemization.[5][10]

  • Solution 2: Histidine-Specific Strategies.

    • Protecting the imidazole (B134444) nitrogen of the histidine side chain with groups like the methoxybenzyl (Mbom) group can significantly reduce racemization.[10][12]

Data Presentation

The following table summarizes the effect of different additives on the percentage of D-isomer formation during a model peptide coupling reaction. This data highlights the superior performance of certain additives in suppressing racemization.

AdditiveCoupling Reagent% D-Isomer Formation
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

Data is illustrative and sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[5]

Experimental Protocols

Protocol 1: General Procedure for Boc-Amino Acid Coupling with DIC/HOBt to Minimize Racemization

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in dichloromethane (B109758) (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the solution from step 2 to the swollen resin. Then, add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling progress using a ninhydrin (B49086) test.

  • Washing: Once the ninhydrin test is negative (indicating complete coupling), wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Analysis of Racemization by Chiral HPLC

  • Peptide Cleavage: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., HF or TFMSA for Boc/Bzl chemistry).[3]

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC.

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Chiral HPLC Analysis: Analyze the derivatized amino acid mixture using a C18 reverse-phase HPLC column. The D- and L-amino acid derivatives will have different retention times, allowing for their separation and quantification.

  • Quantification: Determine the extent of racemization by calculating the peak area of the D-amino acid as a percentage of the total peak area for both the D- and L-amino acids.[2]

Visualizations

Racemization_Avoidance cluster_causes Primary Causes cluster_solutions Mitigation Strategies Racemization High Racemization Additives Use Additives (HOAt, Oxyma) Racemization->Additives Solution WeakBase Use Weaker/ Hindered Base (NMM, TMP) Racemization->WeakBase Solution LowTemp Lower Reaction Temperature Racemization->LowTemp Solution ProtectingGroups Side-Chain Protection (e.g., Mbom for His) Racemization->ProtectingGroups Solution InSitu In Situ Neutralization Racemization->InSitu Solution CouplingReagent Inappropriate Coupling Reagent CouplingReagent->Racemization StrongBase Strong/Unhindered Base StrongBase->Racemization HighTemp High Reaction Temperature HighTemp->Racemization SensitiveAA Sensitive Amino Acid (e.g., Cys, His) SensitiveAA->Racemization

Caption: Factors contributing to racemization and corresponding mitigation strategies.

References

How to improve the yield of solid-phase PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of solid-phase proteolysis-targeting chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of solid-phase PROTAC synthesis (SPOS) over solution-phase synthesis?

A1: Solid-phase synthesis offers several key advantages for PROTAC development:

  • Simplified Purification: Intermediates are bound to a solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][2] This avoids complex purification steps after each reaction.[3]

  • Use of Excess Reagents: An excess of reagents can be used to drive reactions to completion, which is often crucial for achieving high yields.[2]

  • Amenability to Automation: The repetitive nature of SPOS makes it well-suited for automated and parallel synthesis, enabling the rapid generation of PROTAC libraries for screening and optimization.[1][2]

Q2: How do I choose the right resin for my solid-phase PROTAC synthesis?

A2: The choice of resin depends on the desired C-terminal functionality of your PROTAC and the overall synthetic strategy.

  • Rink Amide Resin: This is a popular choice for synthesizing PROTACs with a C-terminal amide group. The linkage is cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[1][4]

  • Wang Resin: Used for producing PROTACs with a C-terminal carboxylic acid.

  • 2-Chlorotrityl Chloride Resin: Also used for C-terminal carboxylic acids, this resin is very acid-sensitive, allowing for cleavage under mild acidic conditions which can be beneficial for sensitive PROTACs.[4]

  • Backbone Amide Linked (BAL) Resin: This resin allows for a variety of solid-phase organic reactions, providing flexibility in PROTAC design.[5]

Q3: What is the role of the linker in a PROTAC, and how does its length and composition affect synthesis yield and biological activity?

A3: The linker is a critical component that connects the target protein ligand to the E3 ligase ligand. It plays a crucial role in both the synthesis and the biological function of the PROTAC.

  • Function: The linker's primary role is to position the target protein and the E3 ligase in a productive orientation to form a stable ternary complex, which is essential for ubiquitination and subsequent degradation.[6]

  • Length: The optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity, leading to an unstable complex.[6] Studies have shown that for certain targets, there is a narrow optimal range of linker lengths for maximal degradation.[6]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[6] Polyethylene glycol (PEG) and alkyl chains are the most common linker motifs. PEG linkers can improve aqueous solubility, while alkyl chains offer flexibility.[] The composition can also affect the stability of the ternary complex.[6]

Q4: What are common coupling reagents used in SPOS of PROTACs, and how do I choose the best one?

A4: Coupling reagents are used to form amide bonds between the linker and the ligands. The choice of reagent can significantly impact the coupling efficiency and the purity of the final product. Common coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and reduce side reactions.[8][9]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient and widely used for difficult couplings.[8]

  • Phosphonium Salts: Such as PyBOP and PyAOP.[8]

The choice depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction time. For challenging couplings, more powerful reagents like HATU are often preferred.

Q5: How can I monitor the completion of coupling reactions on the solid support?

A5: Monitoring reaction completion is crucial to ensure high yields. Several qualitative tests can be performed on a small sample of the resin:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines. A blue color indicates the presence of unreacted amine groups, signifying an incomplete coupling reaction.[10][11]

  • Chloranil Test: This test can be used for both primary and secondary amines (like proline) and also gives a color change (blue or green) in the presence of free amines.[10][12]

  • Isatin Test: This test is particularly useful for detecting secondary amines, where the Kaiser test is less reliable.[10]

Troubleshooting Guide

This guide addresses common issues encountered during solid-phase PROTAC synthesis and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete Coupling Reactions: Steric hindrance, poor resin swelling, or inefficient coupling reagents can lead to incomplete reactions at each step, resulting in a low final yield.Optimize Coupling: • Choose a more potent coupling reagent (see Table 1). • Increase the reaction time and/or temperature. • Use a resin with a higher swelling capacity in your chosen solvent.[3][13] • Perform a double coupling for difficult steps.[14]
Premature Cleavage: The linkage to the resin might be unstable to the reaction conditions used during synthesis.Select a More Stable Linker/Resin: Use a resin with a linker that is stable to the deprotection and coupling conditions. For example, if using Fmoc chemistry, ensure the linker is stable to piperidine (B6355638).
Loss During Purification: The final PROTAC may be difficult to purify, leading to significant loss of material.Optimize Purification: • Screen different HPLC columns and mobile phase gradients.[15] • Consider alternative purification techniques if HPLC is problematic.
Incomplete Coupling Poor Resin Swelling: If the resin does not swell properly in the reaction solvent, reagents cannot efficiently access the reactive sites within the resin beads.[3][13]Solvent and Resin Selection: • Choose a solvent that effectively swells your chosen resin (e.g., DMF, DCM for polystyrene resins).[13] • Consider using a PEG-based resin, which can improve swelling in a wider range of solvents.
Steric Hindrance: Bulky ligands or protecting groups can physically block the reactive sites.Modify Synthetic Strategy: • Use a longer, more flexible linker to reduce steric clashes. • Consider attaching the linker to a different, more accessible point on the ligand.
Inefficient Coupling Reagent: The chosen coupling reagent may not be powerful enough for a particularly difficult coupling.Use a Stronger Reagent: Switch to a more reactive coupling agent like HATU or COMU.[8]
Side Reactions Racemization: The stereochemistry of the C-terminal amino acid can be compromised during its attachment to the resin or during subsequent coupling steps.Optimize Coupling Conditions: • Use additives like HOBt or Oxyma Pure with carbodiimide (B86325) coupling reagents.[8] • Avoid strong bases and prolonged reaction times where possible.
Protecting Group Side Reactions: Scavengers in the cleavage cocktail may not be sufficient to prevent reactive species from modifying sensitive amino acid residues.Optimize Cleavage Cocktail: • Use a cleavage cocktail with appropriate scavengers for the specific amino acids in your PROTAC (see Table 2).[16] • Ensure cleavage cocktails are freshly prepared.[16]
Difficulty in Final Product Purification Poor Solubility: PROTACs are often large, complex molecules with poor solubility, making purification by HPLC challenging.[15]Improve Solubility: • Incorporate a more hydrophilic linker, such as a longer PEG chain.[6] • Optimize the HPLC mobile phase with additives to improve solubility.
Complex Crude Mixture: Incomplete reactions and side products can lead to a complex mixture that is difficult to separate.Improve Synthesis Efficiency: Address the issues of incomplete coupling and side reactions during the synthesis to simplify the crude product mixture.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseRelative EfficiencyNotes
DICHOBtDIPEAGoodA cost-effective option for routine couplings.
DICOxyma PureDIPEAVery GoodOxyma Pure can offer better yields and lower racemization compared to HOBt.[17]
HBTUHOBtDIPEA/NMMExcellentA widely used and efficient coupling reagent.[8]
HATUHOAtDIPEA/NMMExcellentOften considered one of the most powerful coupling reagents, especially for difficult couplings.[8]
COMU-DIPEAExcellentA highly efficient and safer alternative to benzotriazole-based reagents.[8]

Table 2: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Synthesis

Reagent CocktailCompositionPrimary Use and Scavenger Function
Standard 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose cleavage. TIS is a scavenger for trityl cations. Water helps suppress t-butylation.[18]
Reagent K TFA/Phenol (B47542)/H₂O/Thioanisole/EDTFor peptides containing sensitive residues like Cys, Met, Trp, and Tyr. EDT is a reducing agent and scavenges trityl groups. Thioanisole helps deprotect Arg(Pmc) and scavenges cations.[19]
Reagent B ("Odorless") TFA/Phenol/TIS/H₂OAn alternative to cocktails containing foul-smelling thiols like EDT. Effective for scavenging trityl groups but does not prevent methionine oxidation.[19]
Low TFA e.g., 1-5% TFA in DCMFor cleavage from highly acid-labile resins like 2-chlorotrityl chloride to obtain a fully protected peptide.[16]

Experimental Protocols

Protocol 1: General Solid-Phase PROTAC Synthesis using Rink Amide Resin

This protocol outlines the manual synthesis of a PROTAC on Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 100-200 mesh) in a reaction vessel.

  • Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.[20]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes. Repeat this step once.[4]

  • Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).[21]

3. Ligand/Linker Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid or linker (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[20]

  • Add the activated solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a qualitative test (e.g., Kaiser test).[4]

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Repeat Fmoc deprotection and coupling steps for each subsequent building block.

5. Final Cleavage and Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin thoroughly with DMF and DCM, and dry the resin under vacuum.

  • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[20]

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[16]

  • Filter the resin and collect the filtrate containing the cleaved PROTAC.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. PROTAC Precipitation and Purification:

  • Precipitate the crude PROTAC by adding the TFA solution dropwise to cold diethyl ether.[16]

  • Centrifuge to pellet the precipitate and decant the ether.

  • Wash the pellet with cold ether several times.

  • Dry the crude PROTAC under vacuum.

  • Purify the crude PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][22]

Protocol 2: Monitoring Coupling Reaction with the Kaiser Test
  • Carefully remove a few beads of resin from the reaction vessel and place them in a small test tube.

  • Wash the beads with ethanol (B145695) several times to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads. If the beads turn an intense blue, it indicates the presence of free primary amines and an incomplete coupling reaction.[10]

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_monitoring Reaction Monitoring start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF/DCM) deprotect1->wash1 couple1 3. Couple E3 Ligand (e.g., Pomalidomide derivative) + Coupling Reagent + Base wash1->couple1 wash2 Wash (DMF/DCM) couple1->wash2 kaiser_test Kaiser Test (after each coupling) couple1->kaiser_test deprotect2 4. Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF/DCM) deprotect2->wash3 couple2 5. Couple Linker (e.g., PEG linker) + Coupling Reagent + Base wash3->couple2 wash4 Wash (DMF/DCM) couple2->wash4 couple2->kaiser_test deprotect3 6. Fmoc Deprotection wash4->deprotect3 wash5 Wash (DMF/DCM) deprotect3->wash5 couple3 7. Couple POI Ligand (e.g., JQ1 derivative) + Coupling Reagent + Base wash5->couple3 wash6 Wash (DMF/DCM) couple3->wash6 couple3->kaiser_test final_deprotect 8. Final Fmoc Deprotection wash6->final_deprotect wash7 Wash & Dry final_deprotect->wash7 cleave 9. Cleavage from Resin (e.g., 95% TFA cocktail) wash7->cleave precipitate 10. Precipitation (Cold Ether) cleave->precipitate purify 11. HPLC Purification precipitate->purify end Final PROTAC purify->end

Caption: Experimental workflow for solid-phase PROTAC synthesis.

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer TernaryComplex Ternary Complex (POI-PROTAC-E3) E2->TernaryComplex Recruitment of Ub-loaded E2 Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Minimizing Dimer Formation in Linker Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation during linker conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of dimer formation in linker conjugation reactions?

A1: Dimer formation, the unwanted coupling of two identical molecules (e.g., two antibodies or two small molecule drugs), can arise from several factors during a conjugation reaction:

  • High Protein Concentration: Increased proximity of molecules at high concentrations can favor intermolecular reactions, leading to dimerization. In one case study, a monoclonal antibody showed increased dimer formation when its concentration increased from 90 mg/mL to 210 mg/mL.[1][2]

  • Suboptimal Linker Chemistry: The choice of conjugation chemistry plays a crucial role. For instance, strain-promoted alkyne-azide cycloaddition (SPAAC) can have slow reaction kinetics, which may allow for side reactions like dimerization to occur.[3][4]

  • Linker Length and Flexibility: The length and flexibility of the linker can influence the propensity for dimerization. Excessively long or flexible linkers might allow a reactive group on one molecule to reach a reactive site on another identical molecule. Conversely, very short linkers could also promote dimerization under certain structural conditions.[5][6]

  • Non-Specific Reactivity: Some reactive groups can exhibit side reactions. For example, maleimides, while highly selective for thiols at pH 6.5-7.5, can react with amines (like lysine (B10760008) residues) at higher pH, potentially leading to crosslinking and dimer formation.[7][8]

  • Presence of Reactive Species: For linkers that require activation, incomplete reaction or side reactions can generate reactive intermediates that may contribute to dimerization.

Q2: How can I detect and quantify dimer formation in my sample?

A2: Several analytical techniques can be employed to detect and quantify dimers:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on size. Monomers and dimers will elute as distinct peaks, allowing for their relative quantification.[9][10][11][12]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, covalent dimers will migrate at a higher molecular weight than the monomer. This technique provides a qualitative and semi-quantitative assessment of dimerization.[13][14][15][16]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to identify the mass of the intact protein complex, confirming the presence of dimers.[14]

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of molecules in solution and can distinguish between monomers and larger oligomers like dimers.[16]

  • Analytical Ultracentrifugation (AUC): AUC separates molecules based on their sedimentation coefficients, providing information on their size, shape, and oligomeric state.[14]

Troubleshooting Guides

Issue 1: High levels of dimer detected by SEC after conjugation.
Potential Cause Troubleshooting Step Expected Outcome
Protein concentration is too high. Decrease the protein concentration during the conjugation reaction.Reduced intermolecular reactions, leading to a lower percentage of dimer formation.[1][2]
Slow reaction kinetics of the chosen linker chemistry (e.g., SPAAC). Switch to a faster bioorthogonal reaction like inverse electron demand Diels-Alder (iEDDA) with tetrazine-TCO chemistry.[3][4]Faster conjugation kinetics will favor the desired intramolecular reaction over intermolecular dimerization.
Inappropriate linker length or flexibility. Experiment with linkers of varying lengths and rigidities. Shorter or more rigid linkers may reduce the likelihood of one molecule reaching another.[5][6]Identification of an optimal linker that minimizes dimer formation while maintaining desired conjugate activity.
Non-specific reactions of the linker. If using maleimide (B117702) chemistry, ensure the pH of the reaction buffer is maintained between 6.5 and 7.5 to minimize reaction with amines.[7][8]Increased specificity of the conjugation reaction and reduced crosslinking.
Issue 2: Observation of a high molecular weight band corresponding to a dimer on a non-reducing SDS-PAGE.
Potential Cause Troubleshooting Step Expected Outcome
Formation of intermolecular disulfide bonds. If using a cysteine-based conjugation strategy, ensure that engineered cysteines are properly capped and that interchain disulfide bonds are not being reduced and incorrectly reformed.[17][18][19]Prevention of unwanted disulfide bond formation between two protein molecules.
Crosslinking due to bifunctional linkers. Ensure the linker is truly monofunctional or that the reaction conditions favor intramolecular reaction.Reduced formation of covalently linked dimers.
Inefficient purification. Employ a purification method with high resolving power, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to separate the monomeric conjugate from the dimer.[9][10][11]Isolation of the desired monomeric product with high purity.

Quantitative Data Summary

Table 1: Impact of Protein Concentration on Dimer Formation

Protein ConcentrationDimer Percentage (%)Reference
90 mg/mLLower rate of dimerization[1][2]
210 mg/mLHigher rate of dimerization[1][2]
In-process hold (7 days at 2-8°C)Gradual increase to 1.8%[1][2]

Table 2: Comparison of Bioorthogonal Reaction Kinetics

ReactionSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key FeaturesReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~10⁻³ - 1Catalyst-free but can be slow.[3][4]
Inverse Electron Demand Diels-Alder (iEDDA) (Tetrazine-TCO)~10³ - 10⁶Extremely fast and highly bioorthogonal.[3][20][21][22][23][24][25]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation using Engineered Cysteines (THIOMAB™)

This protocol is adapted for the conjugation to engineered cysteine residues, which helps to control the site of conjugation and can reduce dimerization.

Materials:

  • Engineered antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.2)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Oxidizing agent: Dehydroascorbic acid (DHAA)

  • Linker-payload with a thiol-reactive group (e.g., maleimide)

  • Desalting columns

Procedure:

  • Reduction: To uncap the engineered cysteine residues, add a 50-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Re-oxidation: To reform the native interchain disulfide bonds, add a 100-fold molar excess of DHAA. Incubate at room temperature for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP and DHAA using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Conjugation: Add a 5- to 20-fold molar excess of the maleimide-linker-payload to the antibody solution. Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove unconjugated linker-payload and potential dimers by size exclusion chromatography (SEC).

Protocol 2: Dimer Detection by Non-Reducing SDS-PAGE

Materials:

  • Protein sample

  • 2x Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Polyacrylamide gel

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer (non-reducing). Do not heat the sample, as this can disrupt non-covalent interactions.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destaining: Destain the gel until protein bands are clearly visible against a clear background.

  • Analysis: Analyze the gel for the presence of bands at approximately double the molecular weight of the monomer, which would indicate dimer formation.

Visualizations

experimental_workflow Workflow for Minimizing Dimer Formation cluster_prep 1. Reaction Preparation cluster_conjugation 2. Conjugation Reaction cluster_analysis 3. Analysis cluster_purification 4. Purification cluster_result 5. Final Product A Optimize Protein Concentration (e.g., < 10 mg/mL) D Perform Conjugation (Controlled pH, Temp) A->D B Select Linker Chemistry (e.g., iEDDA) B->D C Design Appropriate Linker (Length & Rigidity) C->D E Detect Dimers (SDS-PAGE, SEC) D->E F Remove Dimers (SEC, IEX) E->F High Dimer % G Pure Monomeric Conjugate E->G Low Dimer % F->G

Caption: A logical workflow for minimizing dimer formation in conjugation reactions.

signaling_pathway Factors Influencing Dimer Formation cluster_conditions cluster_linker cluster_protein A Reaction Conditions A1 High Concentration A->A1 A2 Suboptimal pH A->A2 A3 Long Reaction Time A->A3 B Linker Properties B1 Slow Kinetics B->B1 B2 Inappropriate Length B->B2 B3 Non-Specific Reactivity B->B3 C Protein Properties C1 Surface Exposed Reactive Groups C->C1 D Dimer Formation A1->D A2->D A3->D B1->D B2->D B3->D C1->D

References

Validation & Comparative

Comparative Analysis of Predicted Spectroscopic Data for Boc-Methylglycine-C2-Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound Boc-methylglycine-C2-bromine . As direct experimental data for this specific molecule is not publicly available, this document compiles data from structurally similar compounds to forecast its spectroscopic characteristics. This guide also includes generalized experimental protocols for NMR and MS analysis of similar small molecules.

Data Presentation: Predicted Spectroscopic Data

The following tables outline the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from the known spectral data of analogous compounds: Boc-methylglycine (Boc-Sar-OH), Bromoethane (B45996), and N-Boc-2-bromoethylamine.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale based on Analogs
-C(CH₃)₃ (Boc group)~1.45Singlet9HTypical chemical shift for the tert-butyl protons of a Boc protecting group.
-N-CH₃~2.9 - 3.1Singlet3HBased on the N-methyl group in Boc-Sar-OH, with a slight downfield shift expected due to the influence of the bromoethyl group.
-N-CH₂-C=O~4.0 - 4.2Singlet2HBased on the methylene (B1212753) protons in Boc-Sar-OH, with a potential downfield shift.
-N-CH₂-CH₂Br~3.6 - 3.8Triplet2HExpected to be downfield due to the adjacent nitrogen. Similar to the -CH₂- protons in N-Boc-2-bromoethylamine which appear around 3.29-3.42 ppm[1].
-CH₂-Br~3.4 - 3.6Triplet2HThe chemical shift is influenced by the electronegative bromine atom. In bromoethane, the -CH₂Br protons are at approximately 3.43 ppm[2][3].

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Rationale based on Analogs
-C(CH₃)₃ (Boc group)~28Characteristic chemical shift for the methyl carbons of a Boc group.
-C(CH₃)₃ (Boc group)~80Characteristic chemical shift for the quaternary carbon of a Boc group.
-N-CH₃~35 - 38Based on the N-methyl carbon in Boc-Sar-OH.
-N-CH₂-C=O~50 - 55Based on the methylene carbon in Boc-Sar-OH.
-N-CH₂-CH₂Br~45 - 50Influenced by the adjacent nitrogen.
-CH₂Br~25 - 30The carbon directly attached to bromine is expected to be in this region, as seen in 1-bromo-2-chloroethane (B52838) where the -CH₂Br carbon is at ~30.4 ppm.
-C=O~170Typical for a carboxylic acid or ester carbonyl carbon.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺296.08 / 298.08The molecular ion peak will appear as a doublet with approximately equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br)[4].
[M+Na]⁺318.06 / 320.06Adduct with sodium, also showing the characteristic bromine isotope pattern.
[M-C₄H₈]⁺240.02 / 242.02Loss of isobutylene (B52900) from the Boc group is a common fragmentation pathway.
[M-Boc+H]⁺196.03 / 198.03Loss of the entire Boc group.
[C₄H₉]⁺57Fragment corresponding to the tert-butyl cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of small molecules is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube[5]. The concentration should be around 25 to 50 mM[5].

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0.0 ppm[3].

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. To ensure quantitative results, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest[6].

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard procedure for ESI-MS analysis of small molecules is outlined below:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.5-5 µM) in a suitable solvent system, such as a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile[7]. The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis[7]. Ensure the sample is free of non-volatile salts and buffers, which can interfere with the analysis[8].

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage (typically 2-6 kV) to the capillary needle to generate a fine spray of charged droplets[9]. A drying gas is used to facilitate solvent evaporation and the formation of gas-phase ions[9].

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z)[9].

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For compounds containing bromine, look for the distinctive isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units[4].

Mandatory Visualization

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup nmr_analysis NMR Spectroscopy (¹H, ¹³C) workup->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS) workup->ms_analysis structure_confirm Structure Confirmation nmr_analysis->structure_confirm ms_analysis->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess

Caption: Workflow for the synthesis and characterization of a novel compound.

References

A Comparative Guide to Boc-Sar-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and desired purity. This guide provides a comprehensive comparison of Boc-Sar-OH (Boc-N-methylglycine) with its primary alternatives, focusing on performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides a baseline for the quality and purity of amino acid derivatives. Below is a comparison of typical specifications for Boc-Sar-OH and its common alternatives.

Table 1: Comparison of Typical Certificate of Analysis Specifications

ParameterBoc-Sar-OHFmoc-Sar-OHBoc-N-methyl-L-alanine
Appearance White to off-white powder[1]White to off-white powder[2]White to off-white powder
Purity (by HPLC/TLC) ≥98%[1][3]≥98.0%≥99% (HPLC, Chiral purity)[]
Molecular Formula C₈H₁₅NO₄[1]C₁₈H₁₇NO₄[2]C₉H₁₇NO₄[]
Molecular Weight 189.21[1]311.33203.2[]
Melting Point (°C) 83-92[1]95 - 120[2]88-94[]
Storage Conditions 0-8 °C[1]2-8 °C0-8 °C[]
Solubility Soluble in DMF[3]Soluble in common organic solvents[5]Information not available
Identity (by IR) Conforms to structure[3]Information not availableConforms to structure

Performance in Peptide Synthesis: Boc vs. Fmoc Strategy

The primary alternative to Boc-Sar-OH is not another N-methylated amino acid with a different side chain, but rather Sarcosine protected with the Fmoc group (Fmoc-Sar-OH). The choice between these two dictates the entire solid-phase peptide synthesis (SPPS) strategy.

The Boc (tert-butyloxycarbonyl) strategy , a classic approach, utilizes the acid-labile Boc group for temporary Nα-protection.[6] Deprotection is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA).[6] In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy employs the base-labile Fmoc group, which is removed with a weak base, typically piperidine (B6355638).[6] This fundamental difference in deprotection chemistry has significant implications for the synthesis process.

Table 2: Performance Comparison of Boc vs. Fmoc Strategies for N-Methylated Peptides

FeatureBoc Strategy (e.g., Boc-Sar-OH)Fmoc Strategy (e.g., Fmoc-Sar-OH)
Deprotection Conditions Strong acid (e.g., 50% TFA in DCM)[6]Mild base (e.g., 20% piperidine in DMF)[6]
Side-Chain Protection Typically Benzyl-based (Bzl), cleaved by strong acid (HF)Typically tert-Butyl-based (tBu), cleaved by TFA
Compatibility Good for base-sensitive protecting groups[]Good for acid-labile protecting groups[]
Aggregation Issues Acidic deprotection protonates the N-terminus, which can reduce aggregation of hydrophobic peptides.Aggregation can be more problematic for certain sequences.
Coupling Efficiency Generally high, but can be challenging for sterically hindered N-methylated residues.Generally high, with a wider range of modern coupling reagents available.[]
Final Cleavage Harsh conditions (e.g., HF, TFMSA)Milder conditions (e.g., TFA)
Automation Less common in modern automated synthesizers.Highly amenable to automation.[6]
Cost Boc-amino acids are generally less expensive.[]Fmoc-amino acids can be more expensive.[]

Experimental Data: The Challenge of N-Methylated Amino Acids

The incorporation of any N-methylated amino acid, regardless of the protecting group, presents a significant challenge due to steric hindrance at the secondary amine. This can lead to slower and less efficient coupling reactions. To overcome this, specialized, highly reactive coupling reagents are often required.

Monitoring of the coupling reaction is also critical. The standard ninhydrin (B49086) test (Kaiser test) will give a false negative for the secondary amine of a newly coupled N-methylated amino acid. Therefore, alternative tests like the bromophenol blue test are necessary to accurately monitor the reaction completion.[2]

Experimental Protocols

Below are detailed protocols for the incorporation of Boc-Sar-OH into a peptide chain using Boc-SPPS and a general workflow for monitoring coupling efficiency.

Protocol 1: Boc-SPPS of a Peptide Containing Boc-Sar-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-Sar-OH on a Merrifield resin.

  • Resin Preparation: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.

  • Washing: Wash the resin with DCM to remove excess TFA.

  • Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling of Boc-Sar-OH:

    • In a separate reaction vessel, pre-activate Boc-Sar-OH (3 equivalents relative to resin substitution) with a suitable coupling reagent. For this sterically hindered amino acid, HATU (3 equivalents) and DIEA (6 equivalents) in DMF is a recommended combination.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated Boc-Sar-OH solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Double coupling may be necessary to achieve a high yield.

  • Monitoring the Coupling: Use the bromophenol blue test to check for reaction completion (see Protocol 2). A negative test (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 3-9 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.

Protocol 2: Bromophenol Blue Test for Coupling Efficiency
  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel.

  • Washing: Wash the beads thoroughly with methanol (B129727) to remove any residual reagents.

  • Test Solution: Add a few drops of a 0.1% solution of bromophenol blue in DMF to the resin beads.

  • Observation: Observe the color of the beads.

    • Blue to Green: Indicates the presence of unreacted (basic) amino groups, meaning the coupling is incomplete.

    • Yellow: Indicates the absence of free amino groups, meaning the coupling is complete.

Visualizing the Workflow

Logical Diagram for Selecting a Sarcosine Derivative

The decision to use Boc-Sar-OH or an alternative is primarily driven by the overall synthetic strategy and the specific requirements of the target peptide.

G start Start: Need to incorporate Sarcosine strategy Choose Synthesis Strategy start->strategy acid_sensitive Peptide has acid-sensitive modifications? strategy->acid_sensitive boc_path Boc/Bzl Strategy boc_sar Use Boc-Sar-OH boc_path->boc_sar fmoc_path Fmoc/tBu Strategy fmoc_sar Use Fmoc-Sar-OH fmoc_path->fmoc_sar acid_sensitive->fmoc_path Yes aggregation_prone Peptide is aggregation-prone? acid_sensitive->aggregation_prone No aggregation_prone->boc_path Yes aggregation_prone->fmoc_path No

Caption: Decision workflow for choosing between Boc-Sar-OH and Fmoc-Sar-OH.

Experimental Workflow for Comparative Analysis

To objectively compare the performance of Boc-Sar-OH and Fmoc-Sar-OH, a parallel synthesis of a model peptide should be performed.

G cluster_boc Boc-Sar-OH Arm cluster_fmoc Fmoc-Sar-OH Arm start Synthesize Model Peptide (e.g., X-Sar-Y-Resin) split Split Resin into Two Batches start->split boc_deprotect Boc Deprotection (TFA) split->boc_deprotect fmoc_deprotect Fmoc Deprotection (Piperidine) split->fmoc_deprotect boc_couple Couple Boc-Sar-OH (e.g., with HATU) boc_deprotect->boc_couple boc_monitor Monitor with Bromophenol Blue Test boc_couple->boc_monitor boc_cleave Cleave with HF/TFMSA boc_monitor->boc_cleave analysis Analyze Crude Peptides boc_cleave->analysis fmoc_couple Couple Fmoc-Sar-OH (e.g., with HATU) fmoc_deprotect->fmoc_couple fmoc_monitor Monitor with Bromophenol Blue Test fmoc_couple->fmoc_monitor fmoc_cleave Cleave with TFA fmoc_monitor->fmoc_cleave fmoc_cleave->analysis hplc RP-HPLC for Purity and Yield analysis->hplc ms Mass Spectrometry for Identity analysis->ms

Caption: Parallel synthesis workflow for comparing Boc-Sar-OH and Fmoc-Sar-OH.

References

A Comparative Analysis of Boc-Methylglycine-C2-Halogen Linkers in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving desired therapeutic outcomes. The linker component, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting moiety, plays a critical role in determining a PROTAC's efficacy, stability, and pharmacokinetic properties. This guide provides an objective comparison of Boc-methylglycine-C2-bromine with its chloro and iodo analogs, offering insights into their respective performance characteristics supported by fundamental chemical principles and representative experimental data.

Introduction to Halogenated Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker is not merely a spacer but an active modulator of the PROTAC's function, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. The choice of the halogen atom (bromine, chlorine, or iodine) on the linker's reactive handle significantly impacts the synthesis, reactivity, and potentially the biological activity of the final PROTAC molecule.

The Boc-methylglycine-C2- (or Boc-Sar-C2-) core provides a foundational structure for these linkers, offering a balance of flexibility and defined geometry. The terminal halogen serves as an electrophilic site for conjugation with a nucleophilic handle on either the warhead or the E3 ligase ligand, typically through a nucleophilic substitution reaction.

Physicochemical and Reactivity Comparison

The fundamental differences between the bromo, chloro, and iodo linkers stem from the inherent properties of the carbon-halogen bond. The reactivity of these alkyl halides in nucleophilic substitution reactions generally follows the order: Iodo > Bromo > Chloro . This trend is governed by two key factors: bond strength and the leaving group ability of the halide ion.

PropertyC-ClC-BrC-I
Average Bond Energy (kJ/mol) ~339~285~213
Leaving Group Ability GoodBetterBest
Reactivity in SN2 Reactions GoodBetterBest

Table 1: Comparison of Carbon-Halogen Bond Properties.

The weaker carbon-iodine bond makes the iodo linker the most reactive, leading to faster reaction kinetics and potentially higher yields in PROTAC synthesis, often allowing for milder reaction conditions. Conversely, the stronger carbon-chlorine bond results in a less reactive linker, which may require more forcing conditions for conjugation. The bromo linker offers a balance between reactivity and stability, making it a widely used option in PROTAC development.

Performance in PROTAC Synthesis and Efficacy: A Comparative Overview

While direct head-to-head comparisons of Boc-methylglycine-C2-halogen linkers in a single PROTAC system are not extensively reported in the literature, we can extrapolate performance based on studies of similar alkyl-halogen linkers. The following table summarizes expected trends and representative data from the field.

ParameterChloro LinkerBromo LinkerIodo Linker
Reaction Time for Conjugation LongerModerateShorter
Reaction Yield Good to HighHighHigh
Linker Stability (pre-conjugation) HighModerateLower (light sensitive)
PROTAC Degradation Efficacy (DC50) PotentPotentPotent
Maximum Degradation (Dmax) HighHighHigh

Table 2: Representative Performance Comparison of Halogenated Linkers in PROTAC Applications. Note: Degradation efficacy is highly dependent on the specific target and ligands used.

The choice of halogen can also influence the physicochemical properties of the final PROTAC, such as lipophilicity (LogP) and topological polar surface area (TPSA), which in turn affect cell permeability and pharmacokinetic profiles.

Experimental Protocols

Detailed methodologies for the synthesis of the halogenated linkers and their subsequent conjugation are crucial for reproducible research.

Synthesis of Boc-Methylglycine-C2-Halogen Linkers

1. Synthesis of this compound:

  • Starting Materials: Boc-methylglycine (Boc-Sar-OH), 1,2-dibromoethane (B42909), a suitable base (e.g., sodium hydride).

  • Procedure:

    • Dissolve Boc-methylglycine in a suitable aprotic solvent (e.g., THF).

    • Add sodium hydride portion-wise at 0°C to deprotonate the carboxylic acid.

    • Add an excess of 1,2-dibromoethane and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography to yield this compound.

2. Synthesis of Boc-methylglycine-C2-chloro (tert-butyl (2-chloroethyl)(methyl)carbamate):

  • Starting Materials: N-methyl-2-chloroethylamine hydrochloride, di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a suitable base (e.g., triethylamine).

  • Procedure:

    • Suspend N-methyl-2-chloroethylamine hydrochloride in a chlorinated solvent (e.g., dichloromethane).

    • Add triethylamine (B128534) to neutralize the hydrochloride salt.

    • Add Boc anhydride (B1165640) and stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain the product.

3. Synthesis of Boc-methylglycine-C2-iodo ((S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester):

  • Starting Materials: (S)-N-Boc-alaninol, iodine, triphenylphosphine, imidazole (B134444).

  • Procedure:

    • Dissolve (S)-N-Boc-alaninol, triphenylphosphine, and imidazole in a suitable solvent (e.g., dichloromethane).

    • Add a solution of iodine in the same solvent dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction with aqueous sodium thiosulfate (B1220275) solution, water, and brine.

    • Dry the organic layer and purify by column chromatography.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution

G cluster_0 PROTAC Synthesis Workflow Start Warhead or E3 Ligand with Nucleophilic Handle (e.g., -OH, -NH2, -SH) Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Linker Boc-methylglycine-C2-Halogen (X = Cl, Br, or I) Linker->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Deprotection Boc Deprotection (e.g., TFA in DCM) Reaction->Deprotection Coupling Amide Coupling with second PROTAC component Deprotection->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC G cluster_1 PROTAC Evaluation Workflow Cell_Culture Cell Line Expressing Target Protein Treatment Treat cells with varying PROTAC concentrations Cell_Culture->Treatment Time_Course Incubate for different time points Treatment->Time_Course Lysis Cell Lysis Time_Course->Lysis Quantification Protein Quantification (e.g., Western Blot, Mass Spec) Lysis->Quantification Data_Analysis Calculate DC50 and Dmax Quantification->Data_Analysis G cluster_2 Androgen Receptor Signaling and PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_PROTAC AR-PROTAC-E3 Ligase Ternary Complex AR->AR_PROTAC Gene_Expression AR-mediated Gene Expression AR->Gene_Expression Nuclear Translocation & Dimerization Ubiquitination Ubiquitination AR_PROTAC->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth

Beyond the Standard Spacer: A Comparative Guide to Alternative Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. While the warhead and E3 ligase ligand dictate specificity, the linker connecting them is a critical determinant of a PROTAC's success. Moving beyond traditional alkyl and polyethylene (B3416737) glycol (PEG) chains, a diverse array of alternative linkers has emerged, offering enhanced potency, selectivity, and improved physicochemical properties. This guide provides an objective comparison of these alternative linker strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is far from a passive tether; it actively influences the formation and stability of the ternary complex—the crucial assembly of the target protein, PROTAC, and E3 ligase.[1][] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1][] This guide explores the performance of various linker classes as alternatives to the commonly used flexible linkers, providing a comparative analysis to aid in linker selection and optimization.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1] The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1]

Flexible Linkers: The Baseline

Flexible linkers, predominantly composed of alkyl or PEG chains, are often the starting point in PROTAC design due to their synthetic accessibility.[3][]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50Dmax (%)Cell LineReference
BRD4VHLPEG4 PEG units--HeLa[5]
BTKCRBNAlkyl/Ether3-19 atoms---[5]
ERαVHLPEG16 atoms~1 µM~95%MCF7[6]
TBK1VHLPEG21 atoms3 nM96%-[6]
Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[3][] Motifs such as piperazine, piperidine, alkynes, and triazoles are commonly used to impart rigidity.[3][7]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50Dmax (%)Cell LineReference
Androgen Receptor (AR)VHLRigidPolar, rigid linker< 1 nM-LNCaP, VCaP[5]
HDAC3VHLRigidBenzamide-based0.44 ± 0.03 µM77%HCT116[8]
BRD4VHL/CRBNClickable (Triazole)0-4 PEG units---[5]
"Smart" Linkers: Spatiotemporal Control

Emerging as a sophisticated strategy, "smart" or functional linkers offer spatiotemporal control over PROTAC activity.[] Photo-switchable linkers, often incorporating azobenzene (B91143) moieties, can be reversibly switched between active and inactive states using specific wavelengths of light, allowing for precise control of protein degradation.[9]

Visualizing the PROTAC Workflow and Logic

To better understand the processes and relationships involved in PROTAC development and function, the following diagrams, generated using Graphviz, illustrate key concepts.

PROTAC_Signaling_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Warhead Warhead Synthesis Conjugation Conjugation Warhead->Conjugation Linker Linker Synthesis Linker->Conjugation E3Ligand E3 Ligand Synthesis E3Ligand->Conjugation WesternBlot Western Blot (DC50, Dmax) Conjugation->WesternBlot CellViability Cell Viability Assay (IC50) WesternBlot->CellViability InVivo In Vivo Efficacy CellViability->InVivo

A typical experimental workflow for PROTAC development.

Linker_Properties_Relationship LinkerType Linker Type (Flexible, Rigid, Smart) Physicochem Physicochemical Properties (Solubility, Permeability) LinkerType->Physicochem TernaryComplex Ternary Complex Formation & Stability LinkerType->TernaryComplex Degradation Degradation Efficacy (DC50, Dmax) Physicochem->Degradation Pharmacokinetics Pharmacokinetics (In vivo stability, Bioavailability) Physicochem->Pharmacokinetics TernaryComplex->Degradation Degradation->Pharmacokinetics

Logical relationship of linker properties and PROTAC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

In Vitro Degradation Assay (Western Blot)

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[1][10]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[10]

    • Allow cells to adhere overnight.[10]

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[10] Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.[10]

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[10][11]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.[10]

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[10]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10][11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[1]

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Assay:

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[12]

    • For MTT: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[13]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Efficacy Study

Animal models are used to evaluate the in vivo efficacy, pharmacokinetics, and tolerability of PROTACs.[][14]

  • Animal Model: Utilize appropriate tumor xenograft or patient-derived xenograft (PDX) models.[]

  • Dosing and Administration: Administer the PROTAC to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.[14]

  • Monitoring:

    • Measure tumor volume and body weight regularly.[]

    • At the end of the study, collect tumors and tissues for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).[]

  • Data Analysis: Evaluate the anti-tumor efficacy based on tumor growth inhibition. Assess the pharmacokinetic profile by measuring drug concentrations in plasma and tissues over time.

Conclusion

The linker is a pivotal component in PROTAC design, with its structure and composition profoundly influencing the degrader's performance. While flexible alkyl and PEG linkers offer synthetic convenience, alternative strategies employing rigid and "smart" linkers are proving to be powerful approaches for enhancing potency, selectivity, and drug-like properties. The systematic evaluation of a diverse range of linker architectures, guided by the experimental protocols outlined in this guide, will be instrumental in accelerating the development of the next generation of highly effective and targeted protein degraders.

References

Efficacy comparison of different PROTAC linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PROTAC Linker Length Efficacy

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] It is increasingly evident that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[3][4][]

This guide provides an objective comparison of how different PROTAC linker lengths affect degradation efficiency, supported by experimental data and detailed protocols.

The "Goldilocks" Principle of Linker Length

The linker's length is paramount for optimizing the proximity and orientation of the target protein and the E3 ligase.[3][6] An improperly sized linker can lead to suboptimal degradation due to two primary issues:

  • Linker Too Short: A short linker can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to the PROTAC, thus inhibiting the formation of a stable ternary complex.[4][][8]

  • Linker Too Long: An excessively long and flexible linker may result in an unstable or non-productive ternary complex.[4][] This increased distance can prevent efficient ubiquitination of the target protein by the E3 ligase.[]

Therefore, identifying the optimal linker length, which is often target- and E3 ligase-dependent, is a crucial step in developing a potent PROTAC.[4][8]

Quantitative Data Comparison: Linker Length vs. Degradation

Systematic evaluation of PROTACs with varied linker lengths is essential for identifying the most potent degrader. The efficacy is typically measured by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).[3]

Below is a summary of data from a study on Estrogen Receptor-α (ERα) targeting PROTACs, illustrating the significant impact of linker length on degradation.

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 11 PEG-based12~0.1>75%
PROTAC 12 PEG-based16<0.1>90%
PROTAC 13 PEG-based19~1.0~50%
PROTAC 14 PEG-based21>1.0<25%

Data is synthesized from findings where a 16-atom linker for an ERα-targeting PROTAC was found to be optimal.[9][10][11] Shorter and longer linkers resulted in reduced efficacy.[8][9][10]

These results clearly demonstrate a "sweet spot" for linker length. In this case, the 16-atom linker (PROTAC 12) provided the most potent and efficacious degradation of ERα. A slightly shorter linker (12 atoms) was still highly effective, but increasing the length to 19 or 21 atoms led to a dramatic loss of activity. Interestingly, binding affinity studies showed that all PROTACs had a similar binding affinity for the ER, suggesting the linker length does not influence target binding but rather the subsequent steps of ternary complex formation and degradation.[9]

Diagrams and Workflows

PROTAC Mechanism of Action

The diagram below illustrates the fundamental mechanism by which a PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_complex Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) cluster_complex cluster_complex Ub->cluster_complex Ub Transfer Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Fragments Proteasome->Degraded Degradation cluster_complex->Ub_POI Poly-ubiquitination

Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Impact of Linker Length on Ternary Complex

The linker's length directly impacts the geometry and stability of the ternary complex, which is critical for efficient ubiquitination.

Linker_Length_Impact Conceptual Impact of Linker Length on Ternary Complex Formation cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker POI_short POI E3_short E3 Ligase POI_short->E3_short Steric Clash POI_opt POI E3_opt E3 Ligase POI_opt->E3_opt Productive Complex POI_long POI E3_long E3 Ligase POI_long->E3_long Unstable/Inefficient cluster_short cluster_short cluster_optimal cluster_optimal cluster_long cluster_long

Caption: Linker length must be optimized to avoid steric hindrance (too short) or instability (too long), enabling a productive ternary complex.

Experimental Protocols

Accurate determination of PROTAC efficacy requires robust and standardized experimental procedures.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[12]

  • Prepare serial dilutions of the PROTACs in complete growth medium. A typical concentration range is 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[13]

  • Replace the medium in the wells with the medium containing the different PROTAC concentrations. Include a vehicle-only control (DMSO).[13]

  • Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.[13]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading in the next step.[12]

3. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.[12]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[12]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).[12]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

4. Detection and Data Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Perform densitometry analysis on the bands using software like ImageJ. Normalize the target protein band intensity to the loading control.[13]

  • Calculate the percentage of protein remaining relative to the vehicle control.[13]

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (variable slope) to determine the DC50 and Dmax values.[14]

Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

Biophysical techniques like SPR are valuable for characterizing the formation and stability of the POI-PROTAC-E3 ternary complex, providing insights that guide linker optimization.[4][15]

1. Materials and Instrument Setup:

  • Purified recombinant proteins: E3 ligase complex (e.g., VHL-ElonginB-ElonginC) and the target protein (e.g., ERα).

  • PROTAC compounds of interest.

  • SPR instrument and appropriate sensor chips (e.g., CM5).

  • Standard amine coupling reagents for immobilization.

2. Immobilization of E3 Ligase:

  • Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling to a target density. A reference flow cell should be prepared similarly but without the protein.

3. Binary Interaction Analysis:

  • To measure the direct binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD).[16]

4. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

  • Inject these mixtures over the immobilized E3 ligase surface. The presence of the target protein will lead to a larger binding response if a ternary complex is formed.[16]

  • The resulting sensorgrams represent the formation of the Ligase-PROTAC-POI complex. Analyze the data to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex.[16]

5. Data Interpretation:

  • Compare the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. A significant increase in affinity in the presence of the target protein indicates positive cooperativity, which is often a hallmark of an effective PROTAC. This cooperativity factor can correlate well with cellular degradation activity.[16]

Experimental Workflow for PROTAC Evaluation

The following diagram outlines the logical flow from PROTAC design to efficacy determination.

Experimental_Workflow General Workflow for PROTAC Efficacy Evaluation A PROTAC Synthesis (Varying Linker Lengths) C PROTAC Treatment (Dose-response & Time-course) A->C H Biophysical Assays (Optional) (e.g., SPR, ITC for Ternary Complex) A->H B Cell Culture (Target-expressing cell line) B->C D Cell Lysis & Protein Quantification C->D E Western Blot Analysis D->E F Densitometry & Normalization E->F G Data Analysis (DC50 & Dmax Calculation) F->G I Identify Optimal Linker G->I H->I

Caption: A systematic workflow for comparing PROTAC efficacy involves synthesis, cell-based degradation assays, and data analysis to identify the optimal linker.

References

A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methylated peptides, a critical modification for enhancing the therapeutic properties of peptide-based drugs, presents unique challenges to chemists. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), significantly impacts the efficiency, purity, and overall success of synthesizing these sterically hindered peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for N-methylated peptide synthesis, supported by available data and detailed experimental protocols.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-Butoxycarbonyl (acid-labile)9-Fluorenylmethoxycarbonyl (base-labile)
Deprotection Reagent Strong acids (e.g., Trifluoroacetic acid - TFA)Weak bases (e.g., 20% Piperidine (B6355638) in DMF)
Side-Chain Protection Typically Benzyl-based (cleaved by strong acid, e.g., HF)Typically tert-Butyl-based (cleaved by TFA)
Final Cleavage Harsh conditions (e.g., HF, TFMSA)Milder conditions (e.g., TFA)
Orthogonality Not fully orthogonalFully orthogonal
Aggregation Less frequent due to protonated N-terminusMore frequent, especially for hydrophobic sequences
Compatibility Good for base-sensitive modificationsGood for acid-sensitive modifications

Performance Comparison in N-methylated Peptide Synthesis

The primary challenge in synthesizing N-methylated peptides is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1]

Boc Strategy: A Robust Approach for N-methylated Peptides

The Boc strategy, although older, often proves advantageous for synthesizing challenging sequences, including N-methylated and hydrophobic peptides.[] The repetitive acid treatment for Boc group removal protonates the N-terminus of the growing peptide chain, which can disrupt interchain hydrogen bonding and reduce aggregation, a common problem in peptide synthesis.[3]

Illustrative Quantitative Data for a Model N-methylated Peptide (Boc Strategy)

The following data is representative for the synthesis of a model peptide containing an N-methylated amino acid using the Boc strategy.

ParameterTypical Value
Resin Substitution0.5 - 1.0 mmol/g
Coupling Efficiency (Standard Amino Acids)>99%
Coupling Efficiency (N-methylated Amino Acid)95-98% (may require double coupling)
Crude Peptide Purity (by HPLC)50-70%
Overall Crude Peptide Yield60-80%
Final Purified Peptide Yield15-30%

Note: These values are illustrative and can vary depending on the specific peptide sequence, length, and the efficiency of each coupling step.

Fmoc Strategy: The Milder, More Common Choice

The Fmoc strategy is the most widely used method for peptide synthesis today due to its milder reaction conditions and the orthogonality of its protecting groups.[][] This orthogonality allows for the selective removal of the Nα-Fmoc group without affecting the acid-labile side-chain protecting groups, making it suitable for the synthesis of peptides with sensitive modifications.[][5]

However, the neutral N-terminus after Fmoc deprotection can sometimes lead to increased peptide aggregation. For N-methylated residues, which already pose a coupling challenge, this can further decrease efficiency. To overcome this, specialized and more potent coupling reagents are often employed.

Experimental Protocols

Boc-based Solid-Phase Synthesis of an N-methylated Peptide

This protocol outlines the manual synthesis of a model N-methylated peptide on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • Boc-N-methyl-amino acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • PyAOP or other suitable coupling reagent for N-methylated residues

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard procedures.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Coupling of Subsequent Amino Acids:

    • For standard amino acids, use a standard coupling protocol with DIC/HOBt.

    • For the N-methylated amino acid, use a more potent coupling reagent like PyAOP. Dissolve the Boc-N-methyl-amino acid (3 eq.), PyAOP (3 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and couple for 2-4 hours. A double coupling may be necessary to ensure high efficiency.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Fmoc-based Solid-Phase Synthesis of an N-methylated Peptide

This protocol outlines the manual synthesis of a model N-methylated peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Amino Acids:

    • For standard amino acids, use a standard coupling protocol with HBTU/HOBt or HATU.

    • For the N-methylated amino acid, pre-activate the Fmoc-N-methyl-amino acid (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF with DIEA (6 eq.) for a few minutes before adding to the resin. Allow the coupling reaction to proceed for 2-4 hours. A double coupling might be necessary.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Potential Side Reactions

The synthesis of N-methylated peptides is prone to specific side reactions in both strategies.

Boc Strategy:

  • Incomplete Coupling: The primary challenge is incomplete acylation of the sterically hindered N-methyl amine. This can be mitigated by using more potent coupling reagents and longer reaction times or double coupling.

  • Acid-catalyzed Side Reactions: The repetitive use of strong acid for Boc deprotection can lead to side reactions on sensitive residues, although for many sequences, this is not a major issue.

Fmoc Strategy:

  • Incomplete Coupling: Similar to the Boc strategy, incomplete coupling is a major concern.

  • Diketopiperazine Formation: This is a common side reaction in Fmoc-SPPS, especially with specific dipeptide sequences at the N-terminus of the growing chain.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under the basic conditions of Fmoc deprotection.[1]

  • Fragmentation: During the final TFA cleavage, fragmentation can occur, particularly between consecutive N-methylated amino acids.

Logical Workflow and Chemical Pathways

The following diagrams illustrate the general workflows and key chemical steps in both the Boc and Fmoc strategies for synthesizing N-methylated peptides.

Boc_SPPS_Workflow cluster_cycle Repetitive Cycle Boc_Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Wash Coupling Amino Acid Coupling (DIC/HOBt or PyAOP for N-Me) Neutralization->Coupling Wash Coupling->Boc_Deprotection Wash Final_Cleavage Final Cleavage (HF or TFMSA) Start Resin Swelling Start->Boc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc-based solid-phase synthesis of N-methylated peptides.

Fmoc_SPPS_Workflow cluster_cycle Repetitive Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling Amino Acid Coupling (HATU/HOAt for N-Me) Fmoc_Deprotection->Coupling Wash Coupling->Fmoc_Deprotection Wash Final_Cleavage Final Cleavage (TFA Cocktail) Start Resin Swelling Start->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase synthesis of N-methylated peptides.

Conclusion

The choice between the Boc and Fmoc strategies for synthesizing N-methylated peptides is highly dependent on the specific peptide sequence, the presence of other sensitive functional groups, and the laboratory's expertise and available equipment.

  • The Boc strategy offers a robust and often more effective approach for difficult and hydrophobic N-methylated sequences, primarily due to its ability to mitigate aggregation. However, it requires harsher cleavage conditions and specialized equipment for handling reagents like HF.

  • The Fmoc strategy , with its milder conditions and orthogonal protection scheme, is generally the preferred method for a wider range of peptides, including those with acid-sensitive modifications. The challenges of steric hindrance and potential aggregation during the synthesis of N-methylated peptides can often be overcome with the use of advanced coupling reagents and optimized protocols.

For any novel or particularly challenging N-methylated peptide, a small-scale pilot synthesis using both strategies may be the most prudent approach to determine the optimal conditions for achieving the desired product in high yield and purity.

References

A Comparative Guide to PROTACs Synthesized with Boc-methylglycine-C2-bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized using the linker Boc-methylglycine-C2-bromine. The performance of these PROTACs is objectively compared with alternative degraders targeting the same proteins. This comparison is supported by experimental data to inform the selection and design of potent and selective protein degraders.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for destruction. A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Its length, rigidity, and composition influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. This compound is a specific linker building block used in the synthesis of PROTACs. This guide focuses on the characterization of PROTACs incorporating this linker, specifically "PROTAC SMARCA2 degrader-24," and compares its performance against other degraders targeting SMARCA2 and the well-known cancer target, BRD4.

Performance Comparison of SMARCA2-Targeting PROTACs

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex. The degradation of SMARCA2 is a promising therapeutic strategy for certain cancers. Below is a comparison of "PROTAC SMARCA2 degrader-24" with other notable SMARCA2 degraders.

PROTAC NameLinker Type/ComponentTarget(s)E3 LigaseCell LineDC50 (Degradation)Dmax (% Degradation)
PROTAC SMARCA2 degrader-24 This compound SMARCA2-HeLa< 0.1 µMNot specified
SMARCA4HeLa> 10 µMNot specified
ACBI2VHL-recruitingSMARCA2VHLRKO1 nM>90%
SMARCA4RKO32 nM>90%
YDR1Cereblon-basedSMARCA2CereblonH179269 nM (24h)87% (24h)
SMARCA4H1792135 nM (24h)79% (24h)
YD54Cereblon-basedSMARCA2CereblonH17928.1 nM (24h)98.9% (24h)
SMARCA4H179219 nM (24h)98% (24h)

Performance Comparison of BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a well-established target in oncology due to its role in regulating the transcription of oncogenes like c-MYC. As a point of reference for the performance of PROTACs, the following table compares several well-characterized BRD4 degraders.

PROTAC NameE3 Ligase RecruitedTarget(s)Cell LineDC50 (Degradation)IC50 (Anti-proliferative)
ARV-825Cereblon (CRBN)BRD2, BRD3, BRD4Burkitt's Lymphoma (Raji)~1 nM13 nM
MZ1VHLBRD4 (selective)HeLa~25 nM430 nM
dBET6Cereblon (CRBN)BRD2, BRD3, BRD4RS4;110.8 nM3 nM

Signaling Pathways

Below are diagrams illustrating the signaling pathways of SMARCA2 and BRD4, providing context for the mechanism of action of their respective PROTAC degraders.

SMARCA2_pathway cluster_nucleus Nucleus SWI_SNF SWI/SNF Complex Chromatin Chromatin SWI_SNF->Chromatin remodels SMARCA2 SMARCA2 (BRM) SMARCA2->SWI_SNF part of Proteasome Proteasome SMARCA2->Proteasome degraded by Gene_Expression Gene Expression (e.g., cell cycle, DNA repair) Chromatin->Gene_Expression regulates PROTAC SMARCA2 PROTAC PROTAC->SMARCA2 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->SMARCA2 ubiquitinates Ub Ubiquitin caption SMARCA2 Signaling and PROTAC-mediated Degradation

Caption: SMARCA2 in the SWI/SNF complex regulates gene expression. A PROTAC degrades SMARCA2 via the proteasome.

BRD4_pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to Proteasome Proteasome BRD4->Proteasome degraded by cMYC_Gene c-MYC Gene Acetylated_Histones->cMYC_Gene activates transcription of cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein transcribed & translated to Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation drives PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Ub Ubiquitin caption BRD4/c-MYC Axis and PROTAC-mediated Degradation

Caption: BRD4 promotes c-MYC expression. A PROTAC degrades BRD4, inhibiting cancer cell proliferation.

Experimental Protocols

The characterization of PROTACs involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

Experimental Workflow

WB_workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblotting Detection 5. Chemiluminescent Detection & Imaging Immunoblotting->Detection Analysis 6. Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis caption Western Blot Workflow for PROTAC Characterization

Caption: Workflow for quantifying PROTAC-induced protein degradation using Western Blot.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[1]

HiBiT Lytic Assay for High-Throughput Degradation Analysis

This bioluminescence-based assay provides a quantitative and high-throughput method to measure protein degradation.

Experimental Workflow

HiBiT_workflow CRISPR_Editing 1. CRISPR/Cas9 Engineering (Endogenous HiBiT tagging) Cell_Plating 2. Plate HiBiT-tagged cells CRISPR_Editing->Cell_Plating PROTAC_Treatment 3. Treat with PROTAC (Dose-response) Cell_Plating->PROTAC_Treatment Lysis_Detection 4. Add LgBiT & Substrate (Lysis & Luminescence) PROTAC_Treatment->Lysis_Detection Measurement 5. Measure Luminescence Lysis_Detection->Measurement Analysis 6. Calculate DC50 & Dmax Measurement->Analysis caption HiBiT Assay Workflow for PROTAC Degradation Analysis

References

A Researcher's Guide to Purity Analysis of Synthetic Peptides: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for the validity of experimental results and the safety and efficacy of therapeutic candidates. Impurities, which can arise during synthesis or storage, may alter biological activity, introduce toxicity, or compromise batch-to-batch consistency.[1][2] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for assessing peptide purity, offering robust, reproducible, and quantitative analysis.[3][4]

This guide provides an objective comparison of RP-HPLC with other analytical techniques, supported by detailed experimental protocols and data, to help researchers select the most appropriate methods for their specific needs.

The Central Role of HPLC in Peptide Purity Analysis

RP-HPLC is the most widely used method for determining the purity of synthetic peptides.[5][6] The technique separates the target peptide from various impurities based on differences in their hydrophobicity.[5] A sample is injected into the HPLC system, where it travels through a column packed with a non-polar stationary phase (most commonly C18).[2] A gradient of an increasing concentration of an organic solvent (the mobile phase) is used to elute the components, with more hydrophobic molecules being retained on the column longer. The elution is monitored by a UV detector, typically at 214-220 nm, which detects the peptide backbone.[5] The purity is then calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[2][5]

Common Impurities in Synthetic Peptides

The efficacy of HPLC lies in its ability to separate the target peptide from a host of process-related and degradation impurities.[7] Understanding these impurities is key to optimizing both synthesis and analysis. Common impurities include:

  • Truncated and Deletion Sequences: Peptides that are shorter than the target sequence or are missing one or more amino acids, often due to incomplete coupling reactions during synthesis.[5][8]

  • Incompletely Deprotected Sequences: Peptides where protecting groups used during synthesis have not been fully removed.[8]

  • Side-Chain Modifications: Unwanted chemical modifications to amino acid side chains, such as oxidation (especially of methionine or tryptophan) or deamidation (of asparagine and glutamine).[1][8]

  • Diastereomers: Peptides containing an amino acid with the incorrect stereochemistry (e.g., a D-amino acid instead of an L-amino acid), which can occur due to racemization.[5][8]

  • Residual Solvents and Reagents: Non-peptide impurities from the synthesis process, such as trifluoroacetic acid (TFA).[9]

Experimental Protocol: General Purity Analysis by RP-HPLC

This protocol outlines a standard method for determining the purity of a synthetic peptide using RP-HPLC.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent to a final concentration of approximately 1 mg/mL.[10] A common solvent is 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[5]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.[5][11]

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is standard for most peptides.[2][5]

  • Mobile Phase A: 0.1% TFA in water.[5][10]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. A typical gradient is 5% to 60% B over 20 minutes or 5% to 95% B over 30 minutes.[2][5]

  • Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm internal diameter).[5]

  • Detection: UV absorbance at 214 nm (for the peptide backbone).[2][5]

  • Column Temperature: Maintained at a constant temperature (e.g., 30-45°C) to ensure reproducibility.[2][5]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the percentage purity using the area of the main peak relative to the total area of all peaks:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [2][5]

HPLC Workflow for Peptide Purity Analysis

The following diagram illustrates the standard workflow for analyzing synthetic peptide purity using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., 0.1% TFA in H2O/ACN) SystemPrep HPLC System Equilibration (Column & Pump Priming) MobilePhasePrep->SystemPrep SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (@ 214 nm) Separation->Detection DataAcquisition Data Acquisition (Chromatogram Generation) Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration & Purity Calculation) DataAcquisition->DataAnalysis Report Final Report DataAnalysis->Report Method_Selection Start Start: Peptide Sample Analysis Q_Purity Need to quantify purity percentage? Start->Q_Purity Q_ImpurityID Need to identify unknown impurities? Q_Purity->Q_ImpurityID No A_HPLC Use RP-HPLC Q_Purity->A_HPLC Yes Q_NetContent Need to determine net peptide content? Q_ImpurityID->Q_NetContent No A_LCMS Use LC-MS Q_ImpurityID->A_LCMS Yes Q_Structure Need to confirm 3D structure / stereochemistry? Q_NetContent->Q_Structure No A_AAA Use Amino Acid Analysis (AAA) Q_NetContent->A_AAA Yes A_NMR Use NMR Spectroscopy Q_Structure->A_NMR Yes A_HPLC->Q_ImpurityID Also... A_LCMS->Q_NetContent Also... A_AAA->Q_Structure Also...

References

Unveiling the Crucial Link: A Comparative Guide to Validating Linker Attachment Sites in Antibody-Drug Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation cancer therapies, the precise characterization of antibody-drug conjugates (ADCs) is paramount. A critical aspect of this characterization is the validation of the linker attachment site, a key determinant of an ADC's stability, efficacy, and safety. Mass spectrometry (MS) has emerged as the gold standard for this intricate analysis. This guide provides an objective comparison of MS-based methodologies and other alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their ADC development pipeline.

The conjugation of a potent cytotoxic drug to a monoclonal antibody (mAb) via a linker molecule is a complex process that can result in a heterogeneous mixture of ADC species. The specific amino acid residues on the antibody where the linker-drug is attached, known as the conjugation sites, profoundly influence the ADC's physicochemical properties and biological activity. Inconsistent or undesirable conjugation can lead to suboptimal therapeutic efficacy and potential off-target toxicities. Therefore, robust analytical methods to confirm the intended linker attachment sites are indispensable.

Mass Spectrometry-Based Approaches: A Deep Dive into Linker-Site Validation

Mass spectrometry offers unparalleled sensitivity and specificity for identifying and characterizing post-translational modifications, making it an ideal tool for pinpointing linker-drug conjugation sites on an antibody. The primary MS-based strategies can be broadly categorized into "bottom-up," "middle-down," and "top-down" approaches.

Bottom-Up Proteomics: The Workhorse of Linker Site Analysis

The most established and widely used method for identifying linker attachment sites is the bottom-up proteomics approach, commonly referred to as peptide mapping.[1] This technique involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1] By identifying the peptides that carry the linker-drug modification, the precise conjugation sites can be determined.[2]

Key Advantages of Peptide Mapping:

  • High Resolution: Provides amino acid-level resolution of the conjugation site.[1]

  • High Confidence: MS/MS fragmentation data offers unambiguous identification of the modified peptide.[2]

  • Well-Established Protocols: A wealth of established protocols and data analysis software are available.[3]

Challenges of Peptide Mapping:

  • Hydrophobicity: Drug-conjugated peptides can be hydrophobic, leading to poor solubility and chromatographic behavior.[2]

  • Incomplete Sequence Coverage: Not all peptides may be detected, potentially missing some conjugation sites.[4]

  • Complex Data Analysis: The resulting datasets can be complex, requiring specialized software and expertise for interpretation.[5]

A crucial aspect of peptide mapping is the fragmentation method used in the mass spectrometer to sequence the peptides. The two most common techniques are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID): This high-energy fragmentation method is robust and effective for most peptides. However, it can sometimes lead to the loss of the labile linker-drug moiety from the peptide backbone, complicating site assignment.[6]

  • Electron-Transfer Dissociation (ETD): ETD is a "softer" fragmentation technique that preserves labile modifications, such as the linker-drug.[7] This makes it particularly advantageous for the unambiguous identification of conjugation sites, especially for ADCs with delicate linkers.[8]

FeatureCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)
Principle High-energy collision with an inert gasElectron transfer from a radical anion
Fragment Ions b- and y-ionsc- and z-ions
Preservation of Labile Modifications Can lead to loss of linker-drugPreserves linker-drug attachment
Peptide Charge State Requirement Effective for lower charge states (e.g., 2+)More effective for higher charge states (≥3+)
Sequence Coverage Generally good, but can be biasedOften provides higher sequence coverage
Ideal Application Routine peptide sequencingAnalysis of ADCs with labile linkers

Table 1: Comparison of CID and ETD Fragmentation Techniques for ADC Peptide Mapping.

Top-Down and Middle-Down Proteomics: Analyzing the Intact ADC

In contrast to the bottom-up approach, top-down and middle-down proteomics involve the analysis of the intact ADC or its large subunits, respectively.[9] These methods provide a more holistic view of the ADC's heterogeneity and can directly determine the drug-to-antibody ratio (DAR).

Top-Down Proteomics:

  • Intact Mass Analysis: Measures the mass of the entire ADC, providing information on the overall drug load distribution.[9]

  • Preservation of Structural Integrity: Avoids the potential artifacts introduced by enzymatic digestion.[4]

  • Challenges: Requires high-resolution mass spectrometers and sophisticated data analysis. Fragmentation of the intact protein to pinpoint specific sites is challenging.[4]

Middle-Down Proteomics:

  • Subunit Analysis: Involves limited enzymatic digestion or chemical cleavage to produce large fragments of the ADC (e.g., Fab and Fc regions).[10]

  • Reduced Complexity: Simplifies the mass spectra compared to top-down analysis while still providing information on the distribution of the linker-drug across different domains of the antibody.[10]

ApproachAdvantagesDisadvantages
Bottom-Up (Peptide Mapping) High-resolution site identification, high confidence.[1][2]Potential for incomplete sequence coverage, complex data analysis.[4][5]
Top-Down Intact mass and DAR determination, preserves structural integrity.[9]Technically challenging, difficult to pinpoint specific sites.[4]
Middle-Down Reduced complexity compared to top-down, provides domain-level drug distribution.[10]Lower resolution than peptide mapping.

Table 2: Comparison of Mass Spectrometry Approaches for Linker Attachment Site Validation.

Alternative and Complementary Techniques

While mass spectrometry is the cornerstone of linker attachment site validation, other techniques can provide valuable complementary information.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[11] Since the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC can be used to separate different ADC species based on their drug-to-antibody ratio (DAR).[12]

  • Advantages: Robust, reproducible, and provides a good measure of the average DAR and drug load distribution.[11]

  • Limitations: Does not provide information on the specific location of the linker attachment sites. It is an indirect measurement of conjugation.[11]

Native Mass Spectrometry

Native MS involves analyzing the ADC under non-denaturing conditions, which preserves the non-covalent interactions within the protein structure.[13] This technique is particularly useful for cysteine-linked ADCs where the light and heavy chains are held together by non-covalent bonds after reduction of the interchain disulfide bonds for conjugation.

  • Advantages: Provides information on the intact ADC and its subunits, allowing for the determination of DAR and drug load distribution in their native-like state.[13]

  • Protocol: Requires careful sample preparation with buffer exchange into a volatile ammonium (B1175870) acetate (B1210297) solution to maintain the native conformation during electrospray ionization.[10]

Experimental Protocols

A detailed experimental protocol for a typical bottom-up peptide mapping workflow is provided below.

Peptide Mapping Workflow for ADC Linker Attachment Site Validation
  • Denaturation, Reduction, and Alkylation:

    • The ADC sample is denatured to unfold the protein and make it accessible to enzymatic digestion.

    • Disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT).

    • The resulting free cysteine residues are alkylated with a reagent such as iodoacetamide (B48618) (IAM) to prevent them from reforming disulfide bonds.[3]

  • Enzymatic Digestion:

    • A specific protease, most commonly trypsin, is added to the ADC sample to cleave the protein into smaller peptides. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.[3]

  • LC-MS/MS Analysis:

    • The peptide mixture is injected into a liquid chromatography system coupled to a mass spectrometer.

    • Peptides are separated on a reversed-phase column based on their hydrophobicity.[3]

    • The mass spectrometer acquires precursor ion scans (MS1) to determine the mass-to-charge ratio of the eluting peptides, followed by product ion scans (MS/MS) where selected peptides are fragmented to determine their amino acid sequence.[3]

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database containing the antibody sequence.[5]

    • Specialized software is used to identify peptides and any modifications, including the mass shift corresponding to the linker-drug.[14][15]

    • The identification of a peptide with the linker-drug mass adduct confirms the location of the conjugation site.[3]

Visualizing the Workflow

ADC_Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC Antibody-Drug Conjugate Denatured_ADC Denaturation, Reduction & Alkylation ADC->Denatured_ADC Digested_Peptides Enzymatic Digestion (e.g., Trypsin) Denatured_ADC->Digested_Peptides LC_Separation LC Separation (Reversed-Phase) Digested_Peptides->LC_Separation MS_Analysis Mass Spectrometry (MS1 Scan) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS Fragmentation) MS_Analysis->MSMS_Fragmentation Database_Search Database Search (Antibody Sequence) MSMS_Fragmentation->Database_Search Site_Identification Linker Attachment Site Identification Database_Search->Site_Identification

A typical bottom-up proteomics workflow for ADC linker attachment site validation.

Logical Relationships in Method Selection

The choice of analytical method depends on the specific information required and the stage of ADC development.

Method_Selection_Logic Start Start: Need to Validate Linker Attachment Question1 Need Amino Acid Level Resolution? Start->Question1 Question3 Need DAR and Distribution? Question1->Question3 No Peptide_Mapping Bottom-Up Peptide Mapping Question1->Peptide_Mapping Yes Question2 Is the Linker Labile? ETD_MS Use ETD Fragmentation Question2->ETD_MS Yes CID_MS Use CID Fragmentation Question2->CID_MS No Top_Down_MS Top-Down/Middle-Down Mass Spectrometry Question3->Top_Down_MS High Resolution HIC Hydrophobic Interaction Chromatography (HIC) Question3->HIC Routine Native_MS Native Mass Spectrometry Question3->Native_MS Non-covalent Peptide_Mapping->Question2

A decision tree for selecting the appropriate analytical method.

Conclusion

The validation of linker attachment sites is a non-negotiable step in the development of safe and effective antibody-drug conjugates. Mass spectrometry, particularly peptide mapping with advanced fragmentation techniques like ETD, provides the most detailed and reliable information for this critical quality attribute. While top-down and middle-down approaches offer valuable insights into the overall ADC profile, and techniques like HIC serve as robust methods for routine DAR determination, the bottom-up approach remains the definitive method for pinpointing the exact location of drug conjugation. By understanding the strengths and limitations of each technique and implementing rigorous analytical workflows, researchers can ensure the quality and consistency of their ADC candidates, paving the way for the next generation of targeted cancer therapies.

References

A Comparative Analysis of Alkylating Agents for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical step in a multitude of analytical and therapeutic applications. Alkylating agents are routinely employed to cap reactive cysteine residues, preventing the formation of disulfide bonds and ensuring the stability of peptides for downstream analyses such as mass spectrometry. This guide provides a comparative study of common alkylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research needs.

The choice of an alkylating agent can significantly impact the quality and reliability of experimental results. Factors to consider include the agent's reactivity, specificity for cysteine residues, and the potential for off-target modifications. This comparison focuses on some of the most widely used alkylating agents: Iodoacetamide (B48618) (IAM), 2-Chloroacetamide (CAA), N-Ethylmaleimide (NEM), Acrylamide (AA), and 4-Vinylpyridine (4-VP).

Performance Comparison of Alkylating Agents

The following table summarizes quantitative data from comparative studies, highlighting the efficiency of cysteine alkylation and the prevalence of common side reactions for each agent.

Alkylating AgentCysteine Alkylation CompletionN-Terminus Alkylation (Side Reaction)Lysine (B10760008) Alkylation (Side Reaction)Methionine Oxidation (Side Reaction)
Iodoacetamide (IAM) High[1]Low (92 ± 8 peptides)[1]Low[1]2-5% of Met-containing peptides[2][3]
2-Chloroacetamide (CAA) High[3]Lower than IAM[2][3]Lower than IAM[2][3]High (up to 40% of Met-containing peptides)[2][3][4]
N-Ethylmaleimide (NEM) Lower than IAM[1]High (791 ± 73 peptides)[1]High[1]Not reported as a major issue
Acrylamide (AA) Similar to IAM[1]Moderate (133 ± 9 peptides)[1]Low[1]Not reported as a major issue
4-Vinylpyridine (4-VP) Low[1]Low (73 ± 8 peptides)[1]Low[1]Not reported as a major issue

Key Considerations

Iodoacetamide (IAM) is the most commonly used alkylating agent due to its high reactivity and efficiency in cysteine modification[2][3]. It exhibits a low level of side reactions on other amino acid residues[1].

2-Chloroacetamide (CAA) has been suggested as an alternative to IAM to reduce off-target alkylation[2][3]. While it does show lower levels of modification on residues like the N-terminus and lysine, it can cause significant oxidation of methionine residues, a considerable drawback for many proteomic studies[2][3][4].

N-Ethylmaleimide (NEM) is another cysteine-specific reagent but has been shown to have a higher propensity for side reactions, particularly at the peptide N-terminus and on lysine residues, when compared to iodoacetamide[1].

Acrylamide (AA) presents a viable alternative to IAM, demonstrating a similar efficiency for cysteine alkylation with a relatively low level of side reactions[1].

4-Vinylpyridine (4-VP) is less reactive and, therefore, not always a suitable choice when complete alkylation is required[1].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a generalized protocol for the reduction and alkylation of peptides in solution, based on common practices in proteomics.

In-Solution Reduction and Alkylation Protocol:

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5[5].

  • Reduction: Add a reducing agent, typically dithiothreitol (B142953) (DTT) to a final concentration of 5 mM. Incubate the mixture at 56°C for 25-45 minutes to break the disulfide bonds[1][5].

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the chosen alkylating agent in the dark. For instance, iodoacetamide is typically used at a final concentration of 14 mM. Incubate at room temperature for 30 minutes[1][5].

  • Quenching: To stop the alkylation reaction, add an excess of a reducing agent, such as DTT, to a final concentration of 5 mM and incubate for 15 minutes in the dark[1][5].

  • Sample Preparation for Mass Spectrometry: The sample is now ready for subsequent steps like enzymatic digestion (e.g., with trypsin) and desalting before analysis by mass spectrometry[5].

Visualizing the Peptide Modification Workflow

The following diagram illustrates the fundamental steps of protein reduction and alkylation, a critical sample preparation workflow in proteomics.

Peptide_Alkylation_Workflow cluster_0 Protein Sample Preparation cluster_1 Downstream Analysis Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein (Free Thiols) Protein->ReducedProtein Reduction (e.g., DTT) AlkylatedProtein Alkylated Protein ReducedProtein->AlkylatedProtein Alkylation (e.g., IAM) Digestion Enzymatic Digestion (e.g., Trypsin) AlkylatedProtein->Digestion Peptides Alkylated Peptides Digestion->Peptides MS Mass Spectrometry Analysis Peptides->MS

Caption: Workflow of protein reduction and alkylation for mass spectrometry.

References

The Crucial Connector: How PROTAC Linker Composition Dictates Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of the linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of how different linker compositions influence the biological activity of these innovative protein degraders, supported by quantitative data and detailed experimental protocols.

PROTACs have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to drug. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the target and the recruited E3 ligase, it is the often-underestimated linker that plays a critical role in orchestrating the subsequent biological events, profoundly impacting the PROTAC's efficacy, selectivity, and overall pharmacological properties.[1][2]

The linker is not merely a passive spacer; its length, chemical composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), rigidity, and attachment points to the ligands are all critical parameters that modulate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4] This ternary complex is the cornerstone of PROTAC activity, as it brings the target protein into close proximity with the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.[5] An optimally designed linker can enhance the cooperativity of ternary complex formation, leading to highly potent and selective protein degradation. Conversely, a poorly designed linker can result in steric hindrance, preventing the formation of a productive complex and rendering the PROTAC inactive.[]

This guide will delve into the nuances of PROTAC linker composition, presenting a comparative analysis of their biological activities supported by quantitative data from published studies. Furthermore, it will provide detailed experimental protocols for the key assays used to evaluate PROTAC performance, empowering researchers to design and assess these next-generation therapeutics effectively.

Comparative Analysis of PROTAC Linker Performance

The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[7] The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on these critical metrics.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length and the attachment point on the E3 ligase ligand (pomalidomide) on degradation potency.[8]

PROTACLinker CompositionLinker Length (atoms)Pomalidomide (B1683931) Attachment PointDC50 (nM)Dmax (%)Cell Line
Compound A PEG-based8C4Inactive-Namalwa
P13I PEG-based8C5~9>99Namalwa
MT-809 PEG-based12C5~12>99Namalwa

Key Observation: A subtle change in the attachment point on the pomalidomide ligand from the C4 to the C5 position dramatically enhances the degradation potency of BTK PROTACs. With the C5 attachment, both 8- and 12-atom PEG-based linkers result in highly effective degraders.[8]

Case Study 2: Estrogen Receptor α (ERα) Degraders

This study demonstrates the impact of varying the length of a hydrocarbon linker on the degradation of the Estrogen Receptor α.[9]

PROTACLinker CompositionLinker Length (atoms)DC50 (µM)Dmax (%)Cell Line
PROTAC 11 Hydrocarbon9~0.1>80MCF7
PROTAC 12 Hydrocarbon12~0.1>90MCF7
PROTAC 13 Hydrocarbon16<0.1>95MCF7
PROTAC 14 Hydrocarbon19~1~60MCF7
PROTAC 15 Hydrocarbon21>1<40MCF7

Key Observation: For this particular ERα-targeting PROTAC series, a linker length of 16 atoms was found to be optimal for achieving the highest degradation potency.[9][10] Shorter and longer linkers resulted in a significant decrease in degradation efficiency, highlighting the importance of optimizing linker length for each specific PROTAC system.[9]

Case Study 3: BET Bromodomain (BRD4) Degraders

The following data illustrates how linker composition, specifically the substitution of an alkyl chain with a more rigid structure, can impact the degradation of BRD4.[2]

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 48 Alkyl chain~10>90MV4;11
QCA570 (49) Ethynyl (B1212043) group~3>95MV4;11

Key Observation: The introduction of a rigid ethynyl group in place of a more flexible amine linkage resulted in a 3-fold increase in cellular activity in MV4;11 cells, demonstrating that increased linker rigidity can, in some cases, lead to more potent degraders.[2]

Signaling Pathways and Experimental Workflows

To understand and evaluate the biological activity of PROTACs, a series of well-defined experiments are necessary. The following diagrams, generated using Graphviz, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Protein Fragments Degradation->Fragments Recycling->PROTAC

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation Design Design PROTAC Library (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis Cell_Culture 1. Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot 2. Western Blot for Protein Knockdown (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay 3. Cell Viability Assay Cell_Culture->Viability_Assay Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Ubiquitination_Assay 4. Ubiquitination Assay Ubiquitination_Assay->Data_Analysis Ternary_Complex_Assay 5. Ternary Complex Formation Assay Ternary_Complex_Assay->Data_Analysis Data_Analysis->Design Iterative Optimization

Caption: Typical experimental workflow for PROTAC evaluation.

Linker_Properties cluster_properties Linker Properties cluster_activity Biological Activity Linker Linker Composition Length Length Linker->Length Flexibility Flexibility/Rigidity Linker->Flexibility Solubility Solubility (Hydrophilicity) Linker->Solubility Permeability Cell Permeability (Hydrophobicity) Linker->Permeability Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex PK Pharmacokinetics Solubility->PK Degradation Degradation Potency (DC50, Dmax) Permeability->Degradation Permeability->PK Ternary_Complex->Degradation Selectivity Selectivity Ternary_Complex->Selectivity

Caption: Logical relationship between linker properties and biological activity.

Detailed Experimental Protocols

A rigorous evaluation of PROTAC activity requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of the target protein.[1]

Materials and Reagents:

  • Cell line expressing the protein of interest.

  • PROTAC of interest (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the protein of interest.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and vehicle control) for a specified time course (e.g., 24 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and add the ECL substrate.[11]

    • Capture the chemiluminescent signal using an imaging system.[1]

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[11]

Materials and Reagents:

  • Purified recombinant E1 activating enzyme.

  • Purified recombinant E2 conjugating enzyme.

  • Purified recombinant E3 ligase complex (e.g., VHL or Cereblon complex).

  • Purified recombinant protein of interest.

  • Ubiquitin.

  • ATP.

  • Ubiquitination reaction buffer.

  • PROTAC of interest.

  • SDS-PAGE loading buffer.

  • Western blot reagents (as described above).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Boil the samples and resolve them by SDS-PAGE.

    • Perform a Western blot as described above, using a primary antibody against the protein of interest.

  • Data Analysis: A successful ubiquitination event will be indicated by the appearance of a ladder of higher molecular weight bands (or a smear) above the unmodified target protein band in the presence of the PROTAC.[11]

Ternary Complex Formation Assay

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[8][12]

a) Co-Immunoprecipitation (Co-IP):

This method can be used to detect the formation of the ternary complex in a cellular context.[13]

Procedure:

  • Cell Treatment and Lysis: Treat cells expressing tagged versions of the POI or E3 ligase with the PROTAC. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the tag (or the endogenous protein).

  • Washing: Wash the immunoprecipitate to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze the eluate by Western blot for the presence of all three components of the ternary complex (POI, E3 ligase, and a means to detect the PROTAC if a tagged version is used).

b) Surface Plasmon Resonance (SPR):

SPR can provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes.[8]

Procedure:

  • Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Formation: In separate experiments, pre-incubate the PROTAC with the non-immobilized protein and flow the mixture over the immobilized protein to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (Kd) for both binary and ternary interactions.

c) Isothermal Titration Calorimetry (ITC):

ITC is a label-free in-solution technique that measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions.

Procedure:

  • Sample Preparation: Place one protein component (e.g., E3 ligase) in the sample cell and the other component (e.g., POI) and the PROTAC in the injection syringe.

  • Titration: Titrate the contents of the syringe into the sample cell.

  • Data Analysis: The heat changes upon each injection are measured to generate a binding isotherm, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation can be determined.

Conclusion

The linker is a critical and highly tunable component of a PROTAC that significantly influences its biological activity. A deep understanding of how linker composition, length, and rigidity impact ternary complex formation and subsequent protein degradation is paramount for the rational design of effective and selective PROTACs. The systematic evaluation of a diverse linker library, using the detailed experimental protocols outlined in this guide, will empower researchers to optimize their PROTACs and unlock the full therapeutic potential of this exciting modality. As the field continues to evolve, so too will our understanding of the intricate structure-activity relationships governing PROTAC function, paving the way for the development of novel and life-changing medicines.

References

A Comparative Guide to Confirming Successful Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis. Its removal, or deprotection, is a critical final step that requires rigorous confirmation to ensure the desired amine is obtained. This guide provides an objective comparison of common analytical techniques used to verify the successful cleavage of the Boc group, complete with experimental data and detailed protocols.

Overview of Analytical Techniques

The confirmation of Boc deprotection hinges on detecting the disappearance of the Boc group and the appearance of the free amine. Several analytical methods can achieve this, each with distinct advantages and limitations. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the required level of certainty.

Logical Workflow for Confirmation

A typical workflow for confirming Boc deprotection involves a preliminary check followed by more definitive structural analysis. TLC or HPLC is often used for an initial, rapid assessment of the reaction's completion, while NMR and Mass Spectrometry provide conclusive structural evidence of the final compound.

Start Boc-Protected Compound Reaction Deprotection Reaction (e.g., TFA, HCl) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Crude Crude Product Workup->Crude TLC_HPLC Initial Check: TLC or HPLC Crude->TLC_HPLC Complete Reaction Complete? TLC_HPLC->Complete Product spot/ peak appears, SM disappears Incomplete Incomplete Reaction TLC_HPLC->Incomplete SM remains MS Mass Spectrometry (Confirm Mass) Complete->MS Proceed to Confirmation NMR NMR Spectroscopy (Confirm Structure) Complete->NMR Proceed to Confirmation Final Confirmed Final Compound MS->Final NMR->Final

Caption: Workflow for Boc deprotection confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful and definitive methods for confirming Boc deprotection. Both ¹H and ¹³C NMR provide direct evidence of the structural changes occurring during the reaction.

¹H NMR: The most telling sign of a successful deprotection is the disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears around 1.4-1.5 ppm. Concurrently, the proton signals adjacent to the nitrogen atom will often shift downfield upon formation of the ammonium (B1175870) salt (if an acid is used for deprotection) and may show changes in their splitting patterns. The appearance of a broad singlet for the N-H protons of the resulting amine or ammonium salt is another key indicator.

¹³C NMR: In the ¹³C NMR spectrum, the removal of the Boc group is confirmed by the disappearance of two characteristic signals: one for the quaternary carbon of the tert-butyl group at approximately 80 ppm and another for the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group, typically found near 155 ppm, will also vanish.

Comparative Data
Signal Boc-Protected Compound Deprotected Compound (Amine Salt) Status upon Deprotection
¹H NMR (tert-Butyl) Singlet, ~1.4-1.5 ppm (9H)AbsentDisappears
¹H NMR (α-CH) ~3.5-4.5 ppm (varies)Shifts downfieldShifts
¹H NMR (N-H) May be present or absentBroad singlet, downfieldAppears/Shifts
¹³C NMR (Quaternary C) ~79-81 ppmAbsentDisappears
¹³C NMR (Methyl C) ~28 ppmAbsentDisappears
¹³C NMR (Carbonyl C) ~155 ppmAbsentDisappears
Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the dry sample (both starting material and final product) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Analysis: Process the spectra and compare the key regions (0-2 ppm and 70-90 ppm) for the disappearance of the characteristic Boc group signals.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of molecules and is an excellent tool for confirming the change in molecular weight that accompanies Boc deprotection. The removal of a Boc group corresponds to a mass loss of 100.12 atomic mass units (amu).

Electrospray ionization (ESI) is a common technique used for this analysis. The Boc-protected starting material will show an [M+H]⁺ or [M+Na]⁺ peak corresponding to its molecular weight, while the successfully deprotected product will show a new [M+H]⁺ peak that is 100 amu lighter.

Comparative Data
Compound Formula of Group Molecular Weight of Group (amu) Expected [M+H]⁺ (Example: Boc-Alanine)
Boc-Protected C₅H₉O₂100.12190.11
Deprotected H1.0190.06
Mass Difference 100.11 100.05
Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (starting material and product) in a suitable solvent like methanol (B129727) or acetonitrile (B52724) (ACN), often with a small amount of formic acid to promote ionization.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the spectra of the starting material and the product. Look for the disappearance of the peak corresponding to the Boc-protected compound and the appearance of a new peak that is 100.12 m/z units lower.

Chromatographic Methods (TLC & HPLC)

Chromatographic techniques are ideal for monitoring the progress of a reaction in real-time and confirming the consumption of the starting material.

Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive, and widely used method. The Boc-protected starting material is typically less polar than the resulting free amine. Therefore, the starting material will have a higher retention factor (Rf) and travel further up the TLC plate in a given solvent system. The deprotected amine product, being more polar, will have a lower Rf value. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf spot.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and higher-resolution analysis. Using reverse-phase HPLC, the less polar Boc-protected compound will have a longer retention time than the more polar deprotected product. By monitoring the chromatogram, one can see the peak for the starting material decrease while a new peak for the product appears at an earlier retention time.

Comparative Data
Technique Boc-Protected Compound Deprotected Compound Reason for Change
TLC (Normal Phase) Higher RfLower RfProduct is more polar
HPLC (Reverse Phase) Longer Retention TimeShorter Retention TimeProduct is more polar
Experimental Protocol (TLC)
  • Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol).

  • Visualization: After the solvent front nears the top, remove the plate, dry it, and visualize the spots using a UV lamp or a chemical stain (e.g., ninhydrin, which turns purple/blue in the presence of primary/secondary amines).

  • Analysis: Compare the Rf values. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane, and a new, lower Rf spot (which may be ninhydrin-active) is prominent.

cluster_0 Decision Process Start Need to Confirm Deprotection QuickCheck Quick Progress Check? Start->QuickCheck TLC_HPLC Use TLC / HPLC QuickCheck->TLC_HPLC Yes StructuralProof Need Definitive Structural Proof? QuickCheck->StructuralProof No TLC_HPLC->StructuralProof NMR Use NMR StructuralProof->NMR Yes MS Use Mass Spec StructuralProof->MS Yes Final Confirmation Achieved NMR->Final MS->Final

Caption: Method selection for Boc deprotection analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used as a supplementary method. The Boc group has a characteristic strong carbonyl (C=O) stretching vibration between 1680-1720 cm⁻¹. The disappearance of this peak after the reaction is an indication of deprotection. Concurrently, the appearance of N-H stretching bands (a doublet around 3300-3500 cm⁻¹ for a primary amine) can signal the formation of the desired product. However, if the final molecule contains other carbonyl groups, interpreting the FTIR spectrum can be challenging, making this method less definitive than NMR or MS.

Comparative Data
Vibrational Mode Boc-Protected Compound (cm⁻¹) Deprotected Compound (cm⁻¹) Status upon Deprotection
Boc C=O Stretch ~1680-1720 (strong)AbsentDisappears
N-H Stretch Absent (for N-Boc)~3300-3500 (medium)Appears

Conclusion: A Multi-Faceted Approach

No single technique is universally superior; rather, they are complementary. For a rapid and routine check of reaction completion, TLC is unparalleled in its speed and simplicity. HPLC provides a more quantitative assessment of purity and conversion. However, for unambiguous confirmation of the final compound's identity and structure, NMR and Mass Spectrometry are the gold standards. A combination of a chromatographic method (TLC or HPLC) to monitor the reaction and a spectroscopic method (NMR or MS) to characterize the final product provides the most reliable and comprehensive confirmation of a successful Boc deprotection.

A Comparative Guide to the Metabolic Stability of Sarcosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation, leading to a short in vivo half-life.[1][2] A key strategy to overcome this challenge is the chemical modification of the peptide backbone to enhance metabolic stability.[3] The incorporation of sarcosine (B1681465) (N-methylglycine), a simple N-methylated amino acid, is a promising approach to confer resistance to proteolytic cleavage.[4][5] This guide provides a comparative assessment of the metabolic stability of sarcosine-containing peptides against their unmodified counterparts, supported by experimental data and detailed protocols for in vitro stability assays.

Quantitative Comparison: Impact of N-Methylation on Proteolytic Stability

The introduction of an N-methyl group into a peptide backbone can dramatically increase its resistance to enzymatic degradation. This is demonstrated in a study where single N-methyl substitutions were made at and around a trypsin cleavage site in a model peptide. The data below showcases the substantial increase in half-life upon N-methylation.

Peptide SequenceModificationHalf-life (t½) vs. Trypsin (min)Fold Increase in Stability
NNNNNDKLYWWEFLUnmodified0.4-
NNNNN(N-MeD)KLYWWEFLN-methyl-Aspartic acid> 400> 1000
NNNNND(N-MeK)LYWWEFLN-methyl-Lysine2972
NNNNNDK(N-MeL)YWWEFLN-methyl-Leucine310775
NNNNNDKL(N-MeY)WWEFLN-methyl-Tyrosine> 400> 1000

Data extracted from a study on N-methyl scanning mutagenesis which demonstrates the principle of increased protease resistance through N-methylation, a modification analogous to including sarcosine (N-methylglycine).[4]

The Structural Basis for Enhanced Stability

The enhanced metabolic stability of sarcosine-containing peptides stems from the steric hindrance provided by the N-methyl group. This modification disrupts the hydrogen bonding patterns recognized by proteases and can alter the peptide's conformation, making the amide bond less accessible to enzymatic cleavage.[5][6] Peptoids, which are polymers of N-substituted glycines, represent a broader class of peptide mimetics that leverage this principle to achieve high stability against proteases.[7][8]

cluster_0 Standard Peptide cluster_1 Sarcosine-Containing Peptide Standard_Peptide Susceptible to Proteolytic Cleavage Cleavage Protease Action Standard_Peptide->Cleavage Amide bond accessible Degradation Rapid Degradation Short Half-life Cleavage->Degradation Sarcosine_Peptide Resistant to Proteolytic Cleavage No_Cleavage Protease Action Blocked Sarcosine_Peptide->No_Cleavage Steric hindrance from N-methyl group Stability Enhanced Stability Longer Half-life No_Cleavage->Stability

Figure 1. Sarcosine's protective effect on peptide stability.

Experimental Protocols for Assessing Metabolic Stability

To evaluate the metabolic stability of novel peptide candidates, researchers typically employ in vitro assays using biological matrices like plasma or liver microsomes. These assays are crucial for identifying metabolic liabilities early in the drug discovery process.

Plasma Stability Assay

This assay determines a peptide's stability in the presence of proteases and other enzymes found in blood plasma.

Objective: To measure the rate of peptide degradation in plasma and determine its half-life.

Materials:

  • Test peptide and positive/negative control compounds.

  • Pooled plasma from the desired species (e.g., human, rat, mouse). Anticoagulants like heparin or EDTA are used, though it's noted that EDTA can inhibit metalloproteases.

  • Incubator (37°C).

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) with an internal standard).

  • Centrifuge.

  • Analytical instrument (e.g., LC-MS/MS).

Procedure:

  • Preparation: A stock solution of the test peptide is prepared and diluted to the final working concentration in the assay buffer.

  • Incubation: The test peptide is added to pre-warmed plasma at 37°C to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, which precipitates the plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining peptide, is analyzed by LC-MS/MS to quantify the amount of intact peptide at each time point.

  • Data Analysis: The percentage of the peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the remaining peptide concentration against time.

Liver Microsomal Stability Assay

This assay assesses a peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[7]

Objective: To measure the intrinsic clearance of a peptide by liver microsomal enzymes.

Materials:

  • Test peptide and control compounds.

  • Liver microsomes (human or other species).[9]

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (cofactor for CYP enzymes).[9][10]

  • Incubator (37°C).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Centrifuge.

  • Analytical instrument (e.g., LC-MS/MS).

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the test peptide in a phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period.

  • Initiation: The metabolic reaction is started by adding the NADPH regenerating system.

  • Time Points: Aliquots are collected at specific time intervals (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Reaction Termination: The reaction is stopped by adding an ice-cold quenching solvent.

  • Sample Processing: Samples are centrifuged to remove precipitated proteins and microsomes.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Data Analysis: Similar to the plasma stability assay, the half-life and intrinsic clearance (CLint) are calculated from the rate of disappearance of the test compound.

Start Start: Peptide Candidate Prepare_Incubation Prepare Incubation Mixture (Peptide + Matrix) Start->Prepare_Incubation Matrix_Choice Select Matrix Prepare_Incubation->Matrix_Choice Plasma Plasma Matrix_Choice->Plasma Plasma Stability Microsomes Liver Microsomes Matrix_Choice->Microsomes Microsomal Stability Incubate Incubate at 37°C Plasma->Incubate Microsomes->Incubate Time_Points Sample at Time Points (e.g., 0, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data_Analysis Calculate Half-Life (t½) and % Remaining Analyze->Data_Analysis End End: Stability Profile Data_Analysis->End

Figure 2. Workflow for in vitro metabolic stability assays.

References

The Linker's Crucial Role: A Comparative Guide to the Kinetic Analysis of PROTAC Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules in proteolysis-targeting chimeras (PROTACs) is paramount. The linker, often considered a simple tether, is in fact a critical determinant of a PROTAC's success, profoundly influencing the kinetics of ternary complex formation and, consequently, the efficiency of target protein degradation. This guide provides a comparative analysis of how different linkers impact the kinetics of PROTAC formation, supported by experimental data and detailed protocols.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] Their mechanism of action relies on the formation of a stable ternary complex between the POI and the E3 ligase, which is orchestrated by the PROTAC.[] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The stability and kinetics of this ternary complex are heavily influenced by the nature of the linker.[4]

The Impact of Linker Composition and Length on Ternary Complex Kinetics

The composition and length of the linker are not trivial aspects of PROTAC design; they are key modulators of biological activity.[5][6] Different linker types, such as flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl or cycloalkane structures, can significantly affect a PROTAC's physicochemical properties, including solubility and membrane permeability.[][7]

The length of the linker is a particularly critical parameter. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into productive proximity for ubiquitination.[8] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[1]

Experimental evidence underscores the importance of linker length. For instance, studies on estrogen receptor α (ERα) targeting PROTACs revealed that a 16-atom PEG linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities.[8] Similarly, the degradation potency of gilteritinib-based PROTACs targeting FLT3 was found to be highly dependent on the length of the PEG-based linker.[5]

Quantitative Analysis of PROTAC Kinetics

To objectively compare the performance of PROTACs with different linkers, quantitative kinetic analysis of ternary complex formation is essential. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful tools for measuring the association rate constants (k_on), dissociation rate constants (k_off), and equilibrium dissociation constants (K_D) of both binary (PROTAC-protein) and ternary complexes.[9][10][11]

These kinetic parameters provide valuable insights into the stability and lifetime of the ternary complex. A key concept in this analysis is cooperativity (α) , which is the ratio of the binary binding affinity to the ternary binding affinity (α = K_D_binary / K_D_ternary).[9] A cooperativity value greater than 1 indicates that the formation of the ternary complex is more favorable than the individual binary interactions, suggesting positive cooperativity. This is often due to favorable protein-protein interactions within the ternary complex.[12]

Below is a comparative table summarizing kinetic data for the well-characterized BET degrader MZ1, which highlights the impact of the target bromodomain on ternary complex kinetics.

PROTACTargetMethodk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Cooperativity (α)Ternary Complex Half-life (t₁/₂)
MZ1 Brd4_BD2SPR2.2 x 10⁵2.1 x 10⁻³9.5165.5 min
MZ1 Brd2_BD2SPR1.8 x 10⁵2.5 x 10⁻³14114.6 min
MZ1 Brd3_BD2SPR2.1 x 10⁵3.9 x 10⁻²1860.80.3 min

Data compiled from studies utilizing SPR to measure the kinetics of MZ1-mediated ternary complex formation with different bromodomains and the VHL E3 ligase.[9][13]

The data clearly demonstrates that MZ1 forms a more stable and long-lived ternary complex with Brd4 and Brd2 compared to Brd3, as indicated by the slower k_off rates and higher cooperativity values. This difference in ternary complex stability has been shown to correlate with a greater initial rate of intracellular degradation of Brd2 and Brd4 relative to Brd3.[9][14] This underscores the importance of measuring ternary complex kinetics to predict the degradation efficiency of a PROTAC.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and the experimental workflow for kinetic analysis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Kinetic_Analysis_Workflow cluster_workflow SPR/BLI Experimental Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary Inject PROTAC (Binary Binding) Immobilize->Binary Ternary Inject PROTAC + POI (Ternary Complex Formation) Immobilize->Ternary Data Collect Sensorgram Data Binary->Data Ternary->Data Analysis Kinetic Analysis (kon, koff, KD) Data->Analysis

Caption: Experimental workflow for kinetic analysis using SPR or BLI.

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the reliable assessment of PROTAC kinetics and degradation efficacy.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol is adapted from established methods for measuring PROTAC-induced ternary complex kinetics.[9][15]

  • Immobilization:

    • Immobilize a biotinylated E3 ligase complex (e.g., VCB: von Hippel-Lindau, Elongin B, and Elongin C) onto a streptavidin-coated sensor chip.[9]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the binary binding kinetics (k_on, k_off) and affinity (K_D) between the PROTAC and the E3 ligase.[15]

  • Ternary Complex Analysis:

    • Pre-incubate the PROTAC with a near-saturating concentration of the target protein (POI).[9]

    • Inject this mixture over the E3 ligase-immobilized surface to measure the kinetics of ternary complex formation.[9]

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the kinetic constants (k_on, k_off) and the dissociation constant (K_D).[9]

    • Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[9]

HiBiT Lytic Assay for Cellular Degradation Kinetics

This protocol allows for the quantitative measurement of target protein degradation in live cells.[3][16]

  • Cell Preparation:

    • Use a cell line where the target protein is endogenously tagged with HiBiT.[3]

    • Seed the cells in a white, opaque multi-well plate and incubate for 24 hours.[3]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the PROTAC solutions and incubate for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[3]

  • Lysis and Luminescence Measurement:

    • At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells to lyse the cells and provide the substrate for the HiBiT tag.[3]

    • Measure the luminescence using a plate reader.[3]

  • Data Analysis:

    • Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point.

    • Plot the percentage of remaining protein versus time for each concentration to determine kinetic parameters such as the maximum degradation (D_max) and the concentration required for half-maximal degradation (DC_50).[16]

Conclusion

The linker is a pivotal component in PROTAC design, directly influencing the kinetics of ternary complex formation and, ultimately, the degradation efficacy. A systematic approach to linker design, exploring various lengths and compositions, is essential for developing potent and selective PROTACs.[17] The use of biophysical techniques like SPR to measure ternary complex kinetics provides invaluable data for rational PROTAC optimization.[10] By carefully analyzing the kinetic parameters of PROTAC formation, researchers can gain a deeper understanding of the structure-activity relationship and accelerate the development of novel protein degraders for therapeutic intervention.

References

Benchmarking Boc-Methylglycine-C2-Bromine: A Comparative Guide to Commercial Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker connecting the antibody to the cytotoxic payload. This guide provides a comprehensive benchmark of the novel linker, Boc-methylglycine-C2-bromine, against established commercial linkers. While direct experimental data for this compound in an ADC context is not yet publicly available, this comparison draws upon the known chemical properties of its constituent parts and benchmarks them against widely-used cleavable and non-cleavable linkers.

This guide presents quantitative data from various sources in structured tables for clear comparison, details the experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows to inform the rational design of next-generation ADCs.

Characterization of this compound

This compound is a heterobifunctional linker. The Boc-protected glycine (B1666218) moiety offers a handle for further chemical modification or can be deprotected to reveal a primary amine. The C2-bromine (bromoacetyl) group is a reactive electrophile that can readily form a stable thioether bond with sulfhydryl groups, such as those on cysteine residues of an antibody.

Comparative Analysis of Linker Performance

The selection of a linker technology is a critical decision in ADC design, directly impacting stability, payload release, and overall therapeutic index. This section compares the hypothetical performance of a this compound based linker with established commercial linkers.

Table 1: In Vitro Plasma Stability of Common ADC Linkers
Linker TypeExample LinkerAntibody-PayloadPlasma SourceHalf-life (t½)Citation(s)
Hypothetical Glycine-based This compoundTrastuzumab-MMAEHumanNot Available
Peptide Cleavable MC-VC-PABCBrentuximab-MMAE (Adcetris®)Human~4-6 days[1][2]
Peptide Cleavable GGFGTrastuzumab-Deruxtecan (Enhertu®)Human, Mouse, Rat>21 days (1-2% drug release)[]
Non-Cleavable SMCCTrastuzumab-DM1 (Kadcyla®)Human~4 days[4][5][6][7][8]
Non-Cleavable SMCCTrastuzumab-DM1 (Kadcyla®)MonkeySimilar to human[4]
Non-Cleavable SMCCTrastuzumab-DM1 (Kadcyla®)Mouse, Rat0.9-6 days[4]

Note: The stability of this compound is hypothesized to be high due to the stable thioether and amide bonds.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
ADCLinker TypeCell LineTarget AntigenIC50Citation(s)
Hypothetical ADC This compoundSK-BR-3HER2Not Available
Adcetris® (Brentuximab vedotin) Peptide Cleavable (vc)Karpas 299CD30<10 ng/mL[1]
Kadcyla® (Trastuzumab emtansine) Non-Cleavable (SMCC)SK-BR-3HER22.473e-007 M[9]
Kadcyla® (Trastuzumab emtansine) Non-Cleavable (SMCC)BT-474HER20.036 ± 0.0151 µM[10]
Kadcyla® (Trastuzumab emtansine) Non-Cleavable (SMCC)MDA-MB-468 (HER2-negative)HER2>10 µg/mL[11]
ADC with β-galactosidase-cleavable linker Enzyme-CleavableHER2+ cell lineHER28.8 pmol/L[12]
ADC with Val-Cit linker Peptide Cleavable (vc)HER2+ cell lineHER214.3 pmol/L[12]
ADC with Sulfatase-cleavable linker Enzyme-CleavableHER2+ cell lineHER261 pmol/L[12]

Experimental Protocols

Accurate and reproducible data is paramount in the evaluation of ADC linkers. The following are detailed methodologies for key experiments cited in the comparative analysis.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC and quantify the rate of premature payload release in plasma from various species.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS grade water, acetonitrile, and formic acid

  • Digestion enzyme (e.g., papain or IdeS) for cleavable linkers (optional)

  • Internal standard (for quantitative analysis)

Procedure:

  • Incubation: Spike the ADC into plasma from each species at a final concentration of 100 µg/mL. Prepare a control sample with the ADC in PBS. Incubate all samples at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to halt any further degradation.

  • ADC Isolation: Thaw the plasma samples and isolate the ADC using immunoaffinity capture beads. Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for LC-MS:

    • Intact ADC Analysis: Elute the ADC from the beads using an acidic buffer (e.g., 0.1% formic acid).

    • Released Payload Analysis: Treat the plasma supernatant with a protein precipitation agent (e.g., acetonitrile) to extract the released payload. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the prepared samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) of the intact ADC over time and to quantify the concentration of released payload.

  • Data Analysis: Calculate the half-life (t½) of the ADC in plasma by plotting the DAR or the percentage of intact ADC over time and fitting the data to a one-phase decay model.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of an ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Mechanism of Action: Tubulin Inhibition

Many cytotoxic payloads used in ADCs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome ADC Antibody-Drug Conjugate (ADC) InternalizedADC Internalized ADC ADC->InternalizedADC Internalization Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption of Mitotic Spindle Payload Released Cytotoxic Payload (e.g., MMAE, DM1) Payload->Tubulin Inhibits Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis LinkerCleavage Linker Cleavage/ Antibody Degradation InternalizedADC->LinkerCleavage LinkerCleavage->Payload Payload Release

Mechanism of Action for Tubulin-Inhibiting ADC Payloads.
Mechanism of Action: DNA Damage

Another major class of ADC payloads, including calicheamicins and pyrrolobenzodiazepine (PBD) dimers, exert their cytotoxic effects by causing DNA damage, which ultimately triggers apoptosis.

DNA_Damage_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_endosome Endosome/Lysosome ADC Antibody-Drug Conjugate (ADC) InternalizedADC Internalized ADC ADC->InternalizedADC Internalization DNA Cellular DNA DNADamage DNA Damage (e.g., Double-Strand Breaks) Payload Released Cytotoxic Payload (e.g., PBD, Calicheamicin) Payload->DNA Induces DDR DNA Damage Response (DDR) DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable CellCycleArrest->Apoptosis LinkerCleavage Linker Cleavage/ Antibody Degradation InternalizedADC->LinkerCleavage LinkerCleavage->Payload Payload Release & Nuclear Translocation Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Serial Dilutions of ADC, Controls incubate1->treat incubate2 Incubate for 72-120 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Boc-methylglycine-C2-bromine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Boc-methylglycine-C2-bromine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, treat the compound with the caution required for a potentially hazardous substance.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, check manufacturer's compatibility chart.To prevent skin contact with the brominated organic compound.
Eye Protection Chemical splash goggles.To protect eyes from potential splashes.
Lab Coat Fully buttoned, chemical-resistant.To protect skin and clothing from contamination.
Respiratory Protection Use within a certified laboratory chemical fume hood.To avoid inhalation of any potential vapors or dust.

Waste Characterization and Segregation

This compound must be classified and segregated as halogenated organic waste . This is due to the presence of bromine in its chemical structure.

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste.[1][2][3][4]

  • Do not dispose of down the drain.[2][3]

  • Do not mix with aqueous, acidic, or basic waste streams.[1][2]

  • Keep separate from incompatible materials such as strong oxidizing agents, reducing agents, and metals.[5]

Step-by-Step Disposal Procedure

Materials Needed:

  • Designated, sealable, and compatible hazardous waste container (e.g., glass or a suitable plastic that is not attacked by bromine compounds).[5]

  • Hazardous waste label.

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup.[5]

Procedure:

  • Container Preparation:

    • Obtain a designated waste container for halogenated organic waste.

    • Ensure the container is clean, dry, and in good condition.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the prepared container. If the material is a solid, use a clean spatula. If it is in solution, pour carefully to avoid splashing.

    • All transfers should be conducted within a chemical fume hood.

  • Container Sealing and Labeling:

    • Securely seal the container cap.

    • On the hazardous waste label, clearly write the full chemical name: "this compound" and list all components and their approximate percentages if it is a mixture.

    • Indicate the hazards associated with the waste (e.g., "Halogenated Organic," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[5]

    • Ensure the container is stored away from incompatible materials.[5]

  • Final Disposal:

    • Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In Case of a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.[5]

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated organic waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • Report the spill to your supervisor or EHS department.

In Case of a Large Spill or Exposure:

  • Evacuate the area immediately.

  • If there is a fire or significant release, activate the nearest fire alarm.

  • Call your institution's emergency number or 911.

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Hazard Assessment cluster_2 Waste Segregation cluster_3 Container Management cluster_4 Final Disposal start Identify Waste: This compound assess_halogen Does it contain a halogen (F, Cl, Br, I)? start->assess_halogen halogenated_waste Classify as: HALOGENATED ORGANIC WASTE assess_halogen->halogenated_waste Yes non_halogenated_waste Classify as: NON-HALOGENATED ORGANIC WASTE assess_halogen->non_halogenated_waste No collect_halogenated Collect in a designated, labeled, and sealed container for Halogenated Waste. halogenated_waste->collect_halogenated ehs_pickup Arrange for pickup by EHS or licensed contractor. collect_halogenated->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling Boc-methylglycine-C2-bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as Boc-methylglycine-C2-bromine. This document provides crucial safety protocols, operational guidance, and disposal plans to foster a secure and efficient research environment.

Chemical Profile:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by protection level.

Protection Level Equipment Purpose
Primary Chemical Splash Goggles, Nitrile Gloves, Laboratory CoatEssential for all handling procedures to protect against splashes and incidental contact.[2][3]
Secondary Face Shield, Chemical-Resistant Apron, Double-Gloving (Nitrile or Neoprene)Recommended for procedures with a higher risk of splashing or when handling larger quantities.[3][4][5]
Respiratory Full-Face Air Purifying Respirator with Multi-Sorbent CartridgeRequired when the concentration of airborne substances is unknown or when engineering controls are insufficient.[4][5][6]
Enhanced Chemical-Resistant Coveralls, BootsNecessary for large-scale operations or in the event of a significant spill.[4][5]

Note: Always consult your institution's Environmental Health and Safety (EH&S) guidelines for specific PPE requirements.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Prepare all necessary equipment and reagents before commencing the experiment.

2. Handling the Compound:

  • Wear the appropriate level of PPE as outlined in the table above.

  • Carefully weigh the solid compound, avoiding the generation of dust.

  • When dissolving the compound, add the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[7][8]

3. Post-Handling:

  • Thoroughly clean the work area after completion of the experiment.

  • Decontaminate all equipment that has come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • All solid and liquid waste containing this compound must be segregated as halogenated organic waste .[9]

  • Do not mix with non-halogenated waste streams.

2. Containerization:

  • Use clearly labeled, leak-proof containers for all waste.

  • The label should include the chemical name, concentration, and associated hazards.

3. Final Disposal:

  • Arrange for the collection of the halogenated organic waste by a licensed hazardous waste disposal service.[10]

  • Follow all institutional and local regulations for chemical waste disposal.[10] Neutralization with a reducing agent like sodium thiosulfate (B1220275) may be an option for aqueous bromine solutions, but for this organic compound, incineration at a licensed facility is the standard procedure.[10][11][12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Equipment handle_react->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disp_store Store in Labeled Container cleanup_waste->disp_store disp_collect Arrange for Professional Collection disp_store->disp_collect

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.